molecular formula C16H19N3O B109296 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine CAS No. 74853-08-0

1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Cat. No.: B109296
CAS No.: 74853-08-0
M. Wt: 269.34 g/mol
InChI Key: WZIJMPVPOMTRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C16H19N3O and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-(4-aminophenyl)piperazin-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c17-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-16(20)8-6-15/h1-8,20H,9-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIJMPVPOMTRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436961
Record name 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74853-08-0
Record name 4-[4-(4-Aminophenyl)-1-piperazinyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74853-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-aminophenyl)piperazin-1-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.452
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine (CAS 74853-08-0)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, a key intermediate in the synthesis of the antifungal agent Posaconazole.[1][][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₆H₁₉N₃O.[3][5][6] It is typically a white to off-white or grey to dark brown solid powder.[][6] The compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[][7] For long-term use, it should be stored in a cool, dry, and well-ventilated area, away from light, under an inert atmosphere at room temperature or refrigerated at 2-8°C.[][8]

PropertyValueSource
CAS Number 74853-08-0[3][5][6]
Molecular Formula C₁₆H₁₉N₃O[3][5][6]
Molecular Weight 269.34 g/mol [3][5][6]
Appearance White to Grey to Dark Brown Solid Powder[][6]
Melting Point 234-240 °C[3][6]
Boiling Point (Predicted) 532.8±50.0 °C[9]
Density (Predicted) 1.237±0.06 g/cm³[9]
pKa (Predicted) 12.18±0.30[9]
Solubility Soluble in DMSO and Methanol[][7]
Purity/Assay >95% - 100%[][6]
Storage Store at 2-8°C or room temperature in a dark, inert atmosphere[][9]

Synthesis Protocols

The synthesis of this compound typically involves a multi-step process. Several synthetic routes have been described, often starting from piperazine and appropriately substituted phenyl derivatives. Below is a detailed experimental protocol based on a common synthetic strategy involving the reduction of a nitro-intermediate.

Experimental Protocol: Two-Step Synthesis from N-(4-Hydroxyphenyl)-piperazine

This protocol involves the N-arylation of N-(4-hydroxyphenyl)-piperazine with a nitro-substituted halobenzene, followed by the reduction of the nitro group.

Step 1: Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine

  • Under a nitrogen atmosphere, suspend 420 g (2.36 mol) of N-(4-Hydroxyphenyl)-piperazine, 520.6 g (3.30 mol) of 1-chloro-4-nitrobenzene, and 457.5 g (3.54 mol) of N,N-Diisopropylethylamine (Hünig's Base) in 1260 ml of N-Methylpyrrolidone (NMP).[10][11][12]

  • Heat the suspension to 120-125°C. The mixture should form a clear solution.[10][11][12]

  • Stir the solution at this temperature for 5-7 hours, monitoring the reaction progress by HPLC.[10][11][12]

  • After the reaction is complete, cool the solution to 75-80°C.[10][11][12]

  • Slowly add 6.3 liters of isopropanol over approximately 30 minutes while maintaining the temperature at 75-80°C. Gentle heating may be necessary.[10][11][12]

  • Filter the resulting precipitate and wash it with 1.7 liters of isopropanol, followed by five washes with 840 ml of warm water (35-40°C).[10][11][12]

  • Dry the product under vacuum at 50°C to a constant weight.[10][11][12]

Step 2: Synthesis of this compound

  • Under a nitrogen atmosphere, suspend 430 g (1.34 mol) of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine in 2.8 liters of methoxyethanol at 20-25°C.[4][10][11][12]

  • Add 52 g of 5% palladium on charcoal catalyst (50% water wet).[4][10][11][12]

  • Degas the suspension three times and then heat to 70-75°C.[4][10][11][12]

  • Prepare a solution of 497 g of sodium hypophosphite monohydrate in 1.12 liters of water.[4][10][11][12]

  • Slowly add the sodium hypophosphite solution to the reaction mixture over 2-2.5 hours, maintaining the temperature at 70-75°C. The reaction is exothermic, and the temperature may need to be controlled.[4][10][11][12]

  • After the addition is complete, filter the catalyst and wash it with 600 ml of water.[11]

  • Combine the filtrates and warm to 35-40°C. Adjust the pH to 7.1 ± 1 by adding concentrated sodium hydroxide.[11]

  • Cool the resulting suspension to 20-25°C and stir for 30 minutes.[11]

  • Filter the product under nitrogen, wash twice with 1.6 liters of water, followed by 400 ml of a water/methanol (1:1) mixture, and finally with 800 ml of methanol.[11]

  • Dry the final product under vacuum at 50°C to a constant weight.[11]

G A N-(4-Hydroxyphenyl)-piperazine + 1-chloro-4-nitrobenzene B N,N-Diisopropylethylamine N-Methylpyrrolidone 120-125°C, 5-7h A->B N-Arylation C N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine B->C D Pd/C, Sodium Hypophosphite Methoxyethanol/Water 70-75°C, 2-2.5h C->D Nitro Reduction E This compound D->E

Synthesis workflow for this compound.

Biological Activity and Potential Applications

While primarily used as a chemical intermediate, this compound has been noted for its potential antiviral and anticancer properties.[5]

Antiviral Activity

The compound has been shown to bind to viral proteins, specifically the helicase-primase enzyme, which is essential for viral DNA replication.[5] By binding to the active site of this enzyme, it can inhibit the synthesis of new viral DNA, thereby preventing viral particle release.[5]

G Compound 1-(4-Aminophenyl)-4- (4-hydroxyphenyl)piperazine Enzyme Viral Helicase-Primase Enzyme Compound->Enzyme Binds to active site Replication Viral DNA Replication Compound->Replication Inhibits Enzyme->Replication Release Viral Particle Release Enzyme->Release

Proposed antiviral mechanism of action.

Anticancer Activity

This compound has demonstrated anticancer activity in animal cancer cell lines, including bone cancer cells.[5] The proposed mechanism involves the induction of apoptosis through a multi-step process that includes the inhibition of protein synthesis, induction of endoplasmic reticulum (ER) stress, and the activation of caspases.[5]

G Compound 1-(4-Aminophenyl)-4- (4-hydroxyphenyl)piperazine ProteinSynth Protein Synthesis Compound->ProteinSynth Inhibits ERStress Endoplasmic Reticulum (ER) Stress ProteinSynth->ERStress Leads to Caspases Caspase Activation ERStress->Caspases Induces Apoptosis Apoptosis Caspases->Apoptosis Executes

Proposed signaling pathway for anticancer activity.

Further research, including detailed experimental assays, is required to fully elucidate and quantify these biological activities and to determine the therapeutic potential of this compound beyond its role as a synthetic intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-[4-(4-aminophenyl)piperazin-1-yl]phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[4-(4-aminophenyl)piperazin-1-yl]phenol is a synthetic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of the broad-spectrum antifungal agent Posaconazole.[1] Beyond its role as a synthetic precursor, this arylpiperazine derivative has garnered attention for its potential biological activities, including anticancer and tyrosinase inhibitory effects. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of 4-[4-(4-aminophenyl)piperazin-1-yl]phenol, presenting key data in a structured format to support further research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for 4-[4-(4-aminophenyl)piperazin-1-yl]phenol are summarized below.

Table 1: Core Physicochemical Properties
PropertyValueSource
IUPAC Name 4-[4-(4-aminophenyl)piperazin-1-yl]phenolPubChem
CAS Number 74853-08-0PubChem
Molecular Formula C₁₆H₁₉N₃OPubChem
Molecular Weight 269.34 g/mol PubChem
Appearance Grey to Dark Brown SolidAtom Pharma
Melting Point >180°C (decomposition)Atom Pharma
234-240 °CDarshan Healthcare
Boiling Point (Predicted) 532.8 ± 50.0 °CChemicalBook
Solubility DMSO (Slightly), Methanol (Very Slightly, Heated)Atom Pharma, ChemicalBook
pKa (Predicted) 12.18 ± 0.30ChemicalBook
logP (Computed) 2.6PubChem

Note on Melting Point: There is a notable discrepancy in the reported melting points. One source indicates decomposition above 180°C, while another provides a melting range of 234-240°C. This variation may be attributable to differences in experimental conditions or sample purity. Further experimental verification is recommended to establish a definitive melting point.

Experimental Protocols

Synthesis of 4-[4-(4-aminophenyl)piperazin-1-yl]phenol

A common synthetic route to 4-[4-(4-aminophenyl)piperazin-1-yl]phenol involves a two-step process starting from 4-(piperazin-1-yl)phenol. This process is outlined below.

Step 1: Synthesis of 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol

This step involves the nucleophilic aromatic substitution reaction between 4-(piperazin-1-yl)phenol and p-nitrochlorobenzene.

  • Materials:

    • 4-(Piperazin-1-yl)phenol

    • p-Nitrochlorobenzene

    • Triethylamine

    • N-Methyl-pyrrolidone (NMP)

    • Isopropanol

  • Procedure:

    • To a mixture of 4-(piperazin-1-yl)phenol (100 g) in N-Methyl-pyrrolidone (200 ml), add p-Nitro-chlorobenzene (105.8 g) and Triethylamine (73.76 g) at 25-30°C.

    • Stir the mixture for 10 minutes.

    • Heat the mixture to 110-115°C and stir for 6 hours.

    • Cool the mixture to 25-30°C.

    • Add Isopropanol (200 ml) to the mixture and stir for 1 hour at 25-30°C.

    • Cool the mixture to 10-15°C and stir for 1 hour.

    • Filter the precipitated solid and dry to obtain 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol.[1]

Step 2: Reduction of the Nitro Group to Synthesize 4-[4-(4-aminophenyl)piperazin-1-yl]phenol

The nitro group of the intermediate is reduced to an amine to yield the final product.

  • Materials:

    • 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol

    • Dimethylformamide (DMF)

    • Raney Nickel

    • Hydrogen gas

    • Water

    • Methanol

  • Procedure:

    • In an autoclave vessel, add Dimethylformamide (1200 ml) to the filtered solid of 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol.

    • Add Raney Nickel (20 g) in dimethylformamide to the mixture at 25-30°C.

    • Apply appropriate hydrogen pressure to the mixture.

    • Heat the mixture to 45-50°C and stir for 3 hours.

    • Cool the mixture to 25-30°C.

    • Filter the mixture through hyflow to remove the Raney Nickel.

    • Add water to the filtrate at 25-30°C and stir for 1 hour.

    • Filter the precipitated solid and wash with water and methanol to obtain 4-[4-(4-aminophenyl)piperazin-1-yl]phenol.[1]

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Nitro Reduction A 4-(Piperazin-1-yl)phenol C 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol A->C Triethylamine, NMP 110-115°C, 6h B p-Nitrochlorobenzene B->C Triethylamine, NMP 110-115°C, 6h D 4-[4-(4-aminophenyl)piperazin-1-yl]phenol C->D Raney Nickel, H2 DMF, 45-50°C, 3h

Synthetic pathway of 4-[4-(4-aminophenyl)piperazin-1-yl]phenol.

Biological Activity and Signaling Pathways

Preliminary studies suggest that 4-[4-(4-aminophenyl)piperazin-1-yl]phenol and its derivatives possess interesting biological activities, particularly as tyrosinase inhibitors and potential anticancer agents.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic applications.[2] While direct studies on 4-[4-(4-aminophenyl)piperazin-1-yl]phenol are limited, related p-aminophenol and arylpiperazine derivatives have demonstrated significant tyrosinase inhibitory activity.[2][3] The proposed mechanism for some p-aminophenol derivatives is non-competitive inhibition.[2] For certain nitrophenylpiperazine derivatives, a mixed-type inhibition has been observed.[4]

The general mechanism of tyrosinase involves the oxidation of L-tyrosine to dopaquinone, which then proceeds through a series of reactions to form melanin. Inhibitors can interfere with this process at various stages.

Tyrosinase_Inhibition cluster_pathway Melanin Biosynthesis Pathway cluster_inhibition Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor 4-[4-(4-aminophenyl)piperazin-1-yl]phenol (or derivative) Tyrosinase_enzyme Tyrosinase Inhibitor->Tyrosinase_enzyme Inhibits Anticancer_Workflow cluster_assay In Vitro Anticancer Activity Assessment cluster_pathway Potential Mechanism: Apoptosis Induction A Cancer Cell Culture B Treatment with 4-[4-(4-aminophenyl)piperazin-1-yl]phenol A->B C MTT Assay B->C D Measurement of Cell Viability C->D E Determination of IC50 D->E F Compound Interacts with Cellular Targets G Activation of Apoptotic Signaling Pathway F->G H Cell Death G->H

References

An In-depth Structural Analysis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Intermediate in Pharmaceutical Synthesis

Introduction

1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, with CAS number 74853-08-0, is a key chemical intermediate, most notably in the synthesis of the potent triazole antifungal agent, Posaconazole. Its specific molecular architecture is crucial for the efficacy of the final active pharmaceutical ingredient. This technical guide provides a comprehensive analysis of its structural features, drawing upon available spectroscopic data, crystallographic information from closely related structures, and an examination of its role in relevant biological pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

Basic physicochemical properties of the title compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₆H₁₉N₃O[1]
Molecular Weight269.34 g/mol [1]
AppearanceWhite to light brown solid powder[2]
Melting Point234-240 °C[2]
StorageKeep in dark place, inert atmosphere, room temperature[1]

Structural and Spectroscopic Analysis

A detailed structural elucidation of this compound is critical for its quality control and to understand its reactivity in synthetic processes.

Crystallographic Data

While a single-crystal X-ray structure for this compound is not publicly available, analysis of the closely related compound, 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, provides valuable insights into the expected solid-state conformation. In this analog, the piperazine ring adopts a chair conformation. It is anticipated that the piperazine ring in the title compound will also favor a chair conformation to minimize steric strain.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the title compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
6.98-6.46m8HAromatic Protons (C₆H₄)[3]
4.56s2HNH₂[3]
3.75s1HOH[3]
3.17-2.98m8HPiperazine Protons (CH₂)[3]
Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~153C-OH (hydroxyphenyl)
~150C-NH₂ (aminophenyl)
~130C-N (aminophenyl)
~125C-N (hydroxyphenyl)
~118Aromatic CH (hydroxyphenyl)
~115Aromatic CH (aminophenyl)
~50Piperazine CH₂ (adjacent to hydroxyphenyl)
~48Piperazine CH₂ (adjacent to aminophenyl)
Note: These are predicted values based on structure-correlation charts and data from similar piperazine-containing compounds.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching
3100-3000MediumAromatic C-H stretching
2950-2800MediumAliphatic C-H stretching (piperazine)
1620-1580StrongAromatic C=C stretching and N-H bending
1510StrongAromatic C=C stretching
1250StrongC-O stretching (phenol)
1220StrongAromatic C-N stretching
Note: Predicted values are based on typical vibrational frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS) Data (Predicted Fragmentation)

m/zInterpretation
269[M]⁺ (Molecular Ion)
177[M - C₆H₅O]⁺
162[M - C₆H₆NO]⁺
120[H₂N-C₆H₄-N-CH₂]⁺
92[C₆H₅-NH]⁺
Note: Fragmentation pattern is predicted based on the analysis of similar phenylpiperazine structures, where cleavage of the bonds connecting the piperazine ring to the aromatic rings is a common pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the consistent synthesis and analysis of this compound.

Synthesis Protocol

A common synthetic route involves the reaction of a protected or precursor form of one of the aromatic rings with piperazine, followed by functional group manipulation. One documented method is the reduction of a nitro-group precursor.[4]

Example Protocol: Reduction of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine [4]

  • Suspension: Suspend N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine in methoxyethanol at room temperature under a nitrogen atmosphere.

  • Catalyst Addition: Add a palladium on charcoal catalyst (5% Pd).

  • Degassing: Degas the suspension multiple times.

  • Heating: Heat the reaction mixture to 70-75 °C.

  • Reducing Agent Addition: Slowly add a solution of sodium hypophosphite monohydrate in water over several hours while maintaining the temperature.

  • Work-up: After the reaction is complete, filter the catalyst and adjust the pH of the filtrate to ~7.1 with sodium hydroxide to precipitate the product.

  • Purification: The product is filtered, washed with water and methanol, and then dried under vacuum.

Spectroscopic Analysis Protocols

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.

FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Press the mixture in a die under high pressure to form a transparent pellet.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI) and analyze the resulting mass-to-charge ratios. For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_purification Purification cluster_product Final Product N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine Reduction in Methoxyethanol Reduction in Methoxyethanol N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine->Reduction in Methoxyethanol Reducing Agent (e.g., NaH₂PO₂) Reducing Agent (e.g., NaH₂PO₂) Reducing Agent (e.g., NaH₂PO₂)->Reduction in Methoxyethanol Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C)->Reduction in Methoxyethanol Filtration Filtration Reduction in Methoxyethanol->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Caption: A generalized workflow for the synthesis of the title compound via reduction.

Biological Signaling Pathway Context

As an intermediate for Posaconazole, the biological relevance of this compound is linked to the mechanism of action of this antifungal drug. Posaconazole targets the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol 14α-demethylase (CYP51) Substrate Ergosterol Precursors Ergosterol Precursors Lanosterol 14α-demethylase (CYP51)->Ergosterol Precursors Catalyzes Disrupted Membrane Integrity Disrupted Membrane Integrity Ergosterol Ergosterol Ergosterol Precursors->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Posaconazole Posaconazole Posaconazole->Lanosterol 14α-demethylase (CYP51) Inhibits

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, a key intermediate in the synthesis of the broad-spectrum antifungal agent, Posaconazole. This document details available spectroscopic data, outlines experimental protocols for its synthesis and characterization, and illustrates its relevance in the context of antifungal drug action.

Spectroscopic Data

To date, a complete set of publicly available, experimentally verified spectroscopic data for this compound is limited. The following tables summarize the available data, including ¹H NMR data from patent literature and predicted values for other spectroscopic techniques. It is important to note that the experimental ¹H NMR data from patent literature shows some inconsistencies across different synthesis examples.

Table 1: ¹H NMR Spectroscopic Data

Parameter Value Solvent Source
Chemical Shift (δ)6.98-6.88 (m, 2H), 6.88-6.79 (m, 2H), 6.79-6.69 (m, 2H), 6.56-6.46 (m, 2H), 4.56 (s, 2H, -NH₂), 3.75 (s, 1H, -OH), 3.17-2.98 (m, 8H, piperazine)DMSO-d₆Patent Data[1]
Chemical Shift (δ)6.85-6.75 (m, 4H), 6.70-6.60 (m, 4H), 3.33 (s, -OH and -NH₂ protons, integration not specified), 3.07 (s, 8H, piperazine)DMSO-d₆Patent Data[2]

Table 2: Predicted Spectroscopic Data

Spectroscopic Technique Predicted Data
¹³C NMR No experimental data found. Predicted shifts would include signals for aromatic carbons (approx. 115-155 ppm) and piperazine carbons (approx. 45-55 ppm).
FT-IR (cm⁻¹) No experimental data found. Predicted characteristic peaks would include: N-H stretching (amine, ~3400-3300), O-H stretching (phenol, broad, ~3600-3200), C-H stretching (aromatic, ~3100-3000), C-H stretching (aliphatic, ~2950-2850), C=C stretching (aromatic, ~1600, 1500), C-N stretching (~1340-1260), and C-O stretching (~1260-1180).
Mass Spectrometry Molecular Weight: 269.34 g/mol [3][4][5]. Expected [M+H]⁺: 270.1550.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound, based on published synthesis routes and general analytical procedures.

Synthesis of this compound[6][7][8]

This synthesis is typically a two-step process involving an initial coupling reaction to form an intermediate, followed by the reduction of a nitro group.

Step 1: Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine

  • To a reaction vessel under a nitrogen atmosphere, add N-(4-Hydroxyphenyl)-piperazine, 1-chloro-4-nitrobenzene, and an organic base such as N,N-Diisopropylethylamine (Hünig's Base) in a suitable solvent like N-Methylpyrrolidone (NMP).

  • Heat the mixture to 120-125°C and monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • After completion (typically 5-7 hours), cool the solution to 75-80°C.

  • Add isopropanol to precipitate the product.

  • Cool the suspension to room temperature and then further to -10 to -5°C.

  • Filter the yellow crystalline product, wash with isopropanol and then with warm water.

  • Dry the product under vacuum at 50°C.

Step 2: Reduction to this compound

  • Suspend the N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine in a solvent such as methoxyethanol at room temperature under a nitrogen atmosphere.

  • Add a palladium on carbon catalyst (e.g., 5% Pd/C).

  • Heat the suspension to 70-75°C.

  • Slowly add a solution of a reducing agent, such as sodium hypophosphite monohydrate in water, over a period of 2-2.5 hours, maintaining the temperature.

  • Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the suspension and dilute with water.

  • Filter off the catalyst.

  • Adjust the pH of the filtrate to approximately 7.1 with concentrated sodium hydroxide to precipitate the final product.

  • Cool the resulting suspension and stir.

  • Filter the product, wash with water, a water/methanol mixture, and finally with methanol.

  • Dry the final product under vacuum at 50°C.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak.

Visualizations

Experimental Workflow for Synthesis and Characterization```dot

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (N-(4-Hydroxyphenyl)-piperazine, 1-chloro-4-nitrobenzene) coupling Coupling Reaction start->coupling intermediate N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine coupling->intermediate reduction Nitro Group Reduction intermediate->reduction product 1-(4-Aminophenyl)-4- (4-hydroxyphenyl)piperazine reduction->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms

Caption: Inhibition of ergosterol synthesis by Posaconazole.

References

Biological activity of hydroxyphenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Hydroxyphenylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The hydroxyphenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a hydrophilic phenol group and a versatile piperazine ring allows for fine-tuning of physicochemical properties and target interactions. This guide provides a comprehensive overview of the significant biological activities of hydroxyphenylpiperazine derivatives, focusing on their role as tyrosinase inhibitors and opioid receptor antagonists. It includes detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to support further research and development in this area.

Tyrosinase Inhibitory Activity

(4-Hydroxyphenyl)piperazine derivatives have emerged as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1][2] Overproduction of melanin can lead to various dermatological hyperpigmentation disorders, making tyrosinase an attractive target for therapeutic agents.

Mechanism of Action and Structure-Activity Relationship (SAR)

Tyrosinase is a copper-containing enzyme that catalyzes the initial, rate-limiting steps in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Hydroxyphenylpiperazine derivatives act as competitive inhibitors, likely by chelating the copper ions in the enzyme's active site via their phenolic hydroxyl group and mimicking the natural substrate.[1][3]

Structure-activity relationship studies on a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have revealed several key insights[1][3]:

  • The 4-hydroxyphenyl moiety is crucial for activity.

  • An aroyl group on the second nitrogen of the piperazine ring is a common feature.

  • Hydrophobic ortho-substituents on the aroyl moiety significantly enhance inhibitory potency. Compounds with these features exhibit IC50 values in the low micromolar range.[1][2]

  • Conversely, the introduction of hydrophilic functional groups or an additional phenyl ring on the aroyl moiety tends to decrease the inhibitory activity.[1]

Quantitative Data: Tyrosinase Inhibition

The inhibitory activities of various (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives against tyrosinase from Agaricus bisporus (AbTYR) are summarized below.

CompoundSubstituent (R) on Aroyl MoietyIC50 (μM)[1][3]
Kojic Acid (Reference) -17.8
Precursor Compound 1 2-(4-benzyl-1-piperidinyl)-1-ethenone3.8
2 H73.2
3 4-Phenyl128.3
- Compounds with hydrophobic ortho-substituents1.5 - 4.6
Experimental Protocol: Tyrosinase Inhibition Assay

The following protocol outlines the assessment of the diphenolase activity of Agaricus bisporus tyrosinase (AbTYR).[1]

Materials:

  • Agaricus bisporus tyrosinase (AbTYR)

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Prepare a solution of AbTYR in phosphate buffer.

  • In a 96-well plate, add an aliquot of the enzyme solution to wells containing various concentrations of the test compound (or DMSO for control).

  • Pre-incubate the enzyme-inhibitor mixture at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding a solution of L-DOPA to each well.

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition versus the inhibitor concentration.

  • To determine the mechanism of inhibition, conduct kinetic studies by measuring the reaction rates at different concentrations of both the substrate (L-DOPA) and the inhibitor. Analyze the data using Lineweaver-Burk plots.[3]

Visualization: Melanin Biosynthesis Pathway

Melanin_Biosynthesis cluster_pathway Melanin Synthesis Pathway cluster_inhibition Inhibition Mechanism L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor Hydroxyphenylpiperazine Derivatives Tyrosinase Tyrosinase Enzyme Inhibitor->Tyrosinase Competitive Inhibition

Caption: Inhibition of the tyrosinase-catalyzed steps in the melanin biosynthesis pathway.

Opioid Receptor Antagonism

A distinct class of 1-substituted 4-(3-hydroxyphenyl)piperazines has been identified as pure opioid receptor antagonists.[4] Unlike many classic opioid antagonists where activity depends on specific N-substituents (like allyl or cyclopropylmethyl), these piperazine derivatives, including the N-methyl analogue, exhibit pure antagonist properties.[4] They show potent, low nanomolar binding affinities at μ, δ, and κ opioid receptors.

Quantitative Data: Opioid Receptor Binding

The binding affinities (Ki) of 1-substituted 4-(3-hydroxyphenyl)piperazine derivatives for the human μ, δ, and κ opioid receptors are presented below.

CompoundN-Substituentμ Ki (nM)[4]δ Ki (nM)[4]κ Ki (nM)[4]
5a PhenylpropylLow nanomolarLow nanomolarLow nanomolar
5f Methyl---
(Note: Specific Ki values for 5a and 5f were described as "low nanomolar" in the source material but not explicitly quantified in the abstract.)
Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to opioid receptors and is used to distinguish between agonists, antagonists, and inverse agonists.[4]

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

  • [³⁵S]GTPγS (radioligand).

  • GDP (Guanosine diphosphate).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl, EDTA).

  • Agonist (e.g., DAMGO for μ receptors).

  • Test compounds (potential antagonists).

  • Scintillation counter.

Procedure:

  • Thaw the cell membranes on ice.

  • In assay tubes, combine the membranes, GDP, and the test compound at various concentrations.

  • To determine antagonist activity, add a known agonist to stimulate the receptor.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Pure antagonists, like the hydroxyphenylpiperazine derivatives, will inhibit the agonist-stimulated [³⁵S]GTPγS binding in a concentration-dependent manner but will not stimulate binding on their own. Calculate the IC50 or Kb values for the antagonist.

Visualization: Opioid Receptor Signaling

GPCR_Signaling cluster_membrane Cell Membrane cluster_pathway Signaling Cascade OR Opioid Receptor (GPCR) G_Protein Gα(i/o)βγ OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Effector Downstream Effectors cAMP->Effector Regulates Agonist Opioid Agonist Agonist->OR Binds & Activates Antagonist Hydroxyphenylpiperazine Antagonist Antagonist->OR Binds & Blocks

Caption: Antagonist action on the G-protein coupled opioid receptor signaling pathway.

Synthesis of Hydroxyphenylpiperazine Derivatives

The synthesis of these derivatives typically involves coupling a suitable piperazine core with other chemical moieties. For instance, (4-(4-hydroxyphenyl)piperazin-1-yl)methanone derivatives can be synthesized by coupling 4-(1-piperazinyl)phenol with appropriate benzoyl chlorides or benzoic acids under basic conditions.[1] Another common approach is the Buchwald-Hartwig coupling reaction.[5]

General Synthesis Workflow

Synthesis_Workflow Start Starting Materials (e.g., 4-Piperazin-1-yl phenol, Benzoyl chloride) Reaction Coupling Reaction (e.g., Schotten-Baumann or Amide Coupling) Start->Reaction Base (e.g., DIPEA, TEA) Solvent (e.g., DMF) Purification Purification (e.g., Extraction, Crystallization, Chromatography) Reaction->Purification Analysis Characterization (e.g., NMR, Mass Spec) Purification->Analysis Final Final Hydroxyphenylpiperazine Derivative Analysis->Final

Caption: A generalized workflow for the synthesis and purification of target compounds.

Conclusion

Hydroxyphenylpiperazine derivatives represent a versatile and pharmacologically significant class of compounds. Their demonstrated activities as potent tyrosinase inhibitors and pure opioid receptor antagonists highlight their potential in dermatology and neurology, respectively. The structure-activity relationships discussed provide a clear rationale for the design of new analogues with improved potency and selectivity. The detailed protocols and visual aids included in this guide offer a solid foundation for researchers aiming to explore and expand upon the therapeutic applications of this valuable chemical scaffold.

References

A Comprehensive Technical Review of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a detailed overview of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine (CAS No: 74853-08-0), a pivotal chemical intermediate in the pharmaceutical industry. The document covers its synthesis, physicochemical properties, and primary applications, with a focus on its role in the production of antifungal agents. Furthermore, it explores the broader biological potential of the (4-hydroxyphenyl)piperazine scaffold, supported by quantitative data, detailed experimental protocols, and schematic diagrams to illustrate key processes and relationships.

Core Compound Identification and Properties

This compound is a disubstituted piperazine derivative. Its structure features a central piperazine ring connected to a p-aminophenol group and a p-hydroxyphenyl group at positions 1 and 4, respectively. This specific arrangement makes it a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
CAS Number 74853-08-0[2][3][4][5]
Molecular Formula C₁₆H₁₉N₃O[2][3][5]
Molecular Weight 269.34 g/mol [2][5]
Appearance White to light brown solid crystalline powder[2][5]
Melting Point 234-240 °C[2]
Purity (Assay) 98% - 100%[2]
Solubility DMSO (Slightly), Methanol (Very Slightly, Heated)[5]

Synthesis and Manufacturing

The efficient synthesis of this compound is critical for its commercial viability as a pharmaceutical intermediate. Various synthetic routes have been developed, aiming to improve yield, reduce costs, and avoid harsh reaction conditions.[6]

Key Synthesis Workflow

A common and well-documented method involves a two-step process: an initial N-arylation reaction followed by the reduction of a nitro group to form the final amine.[7]

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products R1 N-(4-Hydroxyphenyl)piperazine P1 N-Arylation (120-125°C in NMP) R1->P1 R2 1-Chloro-4-nitrobenzene R2->P1 R3 N,N-Diisopropylethylamine (Hünig's Base) R3->P1 I1 N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine (Intermediate) P1->I1 Forms Intermediate P2 Reduction FP This compound (Final Product) P2->FP Final Step I1->P2

Figure 1: General synthesis workflow for this compound.
Experimental Protocol: N-Arylation and Reduction

This protocol is adapted from patented synthesis methods.[7]

Step 1: Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine (Intermediate)

  • Under a nitrogen atmosphere, suspend N-(4-hydroxyphenyl)piperazine (1.0 eq), 1-chloro-4-nitrobenzene (1.4 eq), and N,N-diisopropylethylamine (Hünig's Base, 1.5 eq) in N-methylpyrrolidone (NMP).

  • Heat the suspension to 120-125 °C. The mixture should form a clear solution.

  • Stir the solution at this temperature for 5-7 hours, monitoring the reaction progress by HPLC until the starting material is consumed.

  • Cool the solution to 75-80 °C.

  • Add isopropanol to the reaction mixture to precipitate the intermediate product.

  • Filter and wash the solid to isolate the N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine intermediate.

Step 2: Reduction to this compound

  • The isolated nitro-intermediate is then subjected to a reduction reaction.

  • A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent under a hydrogen atmosphere.

  • Upon completion of the reduction, the catalyst is filtered off, and the solvent is removed to yield the final product, this compound.

Alternative modern methods, such as the Buchwald-Hartwig coupling reaction, have also been developed to form the C-N bonds in this structure.[6][8]

Application in Pharmaceutical Synthesis

The primary and most significant application of this compound is its use as a key intermediate in the synthesis of the triazole antifungal agent, Posaconazole.[1][2][3][6][7][8] Posaconazole is a potent, broad-spectrum antifungal used for the treatment and prevention of invasive fungal infections.

G A 1-(4-Aminophenyl)-4- (4-hydroxyphenyl)piperazine B Multi-Step Coupling & Elaboration A->B C Posaconazole (Active Pharmaceutical Ingredient) B->C

Figure 2: Role as a key intermediate in the synthesis of Posaconazole.

The specific stereochemistry and functional groups of this compound are essential for constructing the final, complex architecture of Posaconazole, contributing directly to its mechanism of action.[1] It is also utilized as an intermediate for another antifungal, Itraconazole.[2]

Biological Activity of the (4-hydroxyphenyl)piperazine Scaffold

While this compound is primarily valued as a synthetic intermediate, its core chemical scaffold has been explored for direct biological activity. Research into derivatives has revealed potential therapeutic applications, particularly in dermatology and cosmetology.

Tyrosinase Inhibition

Derivatives of the (4-hydroxyphenyl)piperazine structure have been designed and synthesized as inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[9][10] Overproduction of melanin can lead to hyperpigmentation disorders.

A study on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives found several compounds with potent inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR), significantly outperforming the widely used reference compound, kojic acid.[9][10][11]

G cluster_pathway Melanin Biosynthesis Pathway Tyr Tyrosinase (Enzyme) Prod DOPAquinone Tyr->Prod Sub L-DOPA (Substrate) Sub->Tyr Mel Melanin Prod->Mel Inhibitor (4-Hydroxyphenyl)piperazine Derivative (Inhibitor) Inhibitor->Tyr Inhibits

Figure 3: Mechanism of tyrosinase inhibition by (4-hydroxyphenyl)piperazine derivatives.
Table 2: Tyrosinase Inhibitory Activity of (4-hydroxyphenyl)piperazine Derivatives

CompoundSubstituent on Aroyl MoietyIC₅₀ (μM) vs. AbTYRReference
Kojic Acid (Reference) N/A17.8[9][10][11]
Derivative 1 Ortho-substituted hydrophobic group1.5 - 4.6[9][10]
Derivative 2 (Compound 25) 1-(4-fluorobenzyl)piperazine based0.96[12]
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay (Diphenolase Activity)

This is a generalized protocol based on methods described in the literature.[9][10][12]

  • Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase (Agaricus bisporus) in a phosphate buffer (e.g., pH 6.8). Prepare a solution of L-DOPA as the substrate in the same buffer.

  • Inhibitor Preparation: Dissolve the test compounds (derivatives of this compound) in a suitable solvent (like DMSO) to create stock solutions, then dilute to various concentrations.

  • Assay Procedure: In a 96-well plate, add the enzyme solution and the test inhibitor at various concentrations. Incubate for a short period at a controlled temperature (e.g., 25 °C).

  • Reaction Initiation: Add the L-DOPA substrate to all wells to start the enzymatic reaction.

  • Data Measurement: Measure the formation of dopachrome (an colored product) by monitoring the absorbance at approximately 475 nm over time using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) is determined by plotting the inhibition percentage against the inhibitor concentration.

Conclusion

This compound is a high-value chemical entity with a firmly established and critical role in the pharmaceutical industry as a non-interchangeable intermediate for the synthesis of the antifungal drug Posaconazole. Its well-defined synthesis routes and high purity make it a reliable component in complex API manufacturing. Beyond this primary application, the inherent (4-hydroxyphenyl)piperazine scaffold demonstrates significant biological potential, particularly as a template for designing potent enzyme inhibitors like those targeting tyrosinase. This dual identity—as both a vital synthetic workhorse and a source of inspiration for new drug discovery—underscores its importance for researchers and professionals in drug development.

References

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to Aminophenyl-Hydroxyphenyl-Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of aminophenyl-hydroxyphenyl-piperazine compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological significance, and evolution of this important chemical scaffold. The primary focus is on 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, a pivotal intermediate in the synthesis of the broad-spectrum antifungal agent, Posaconazole.

Introduction and Historical Context

The history of aminophenyl-hydroxyphenyl-piperazine compounds is intrinsically linked to the development of second-generation triazole antifungal agents. While the broader class of N-arylpiperazines has been a subject of medicinal chemistry research for decades, with investigations into their potential as antipsychotic, antidepressant, and anxiolytic agents, the specific aminophenyl-hydroxyphenyl-piperazine scaffold gained prominence as a key building block in the synthesis of complex pharmaceutical molecules.[1][2]

The development of the antifungal drug Posaconazole by Schering-Plough (now Merck & Co.) marked a significant milestone for this class of compounds.[3][4] Posaconazole was approved for medical use in the European Union in 2005 and in the United States in 2006.[3] The efficient and scalable synthesis of Posaconazole relies heavily on the availability of high-purity this compound, solidifying the importance of this intermediate in modern pharmaceutical manufacturing.[5][6][7][8]

While the primary application of this compound is as an intermediate, recent research has also explored the biological activities of related 4-(4-hydroxyphenyl)piperazine derivatives, particularly as tyrosinase inhibitors, suggesting potential applications in treating hyperpigmentation disorders.[9][10][11]

Synthesis and Chemical Properties

The synthesis of this compound has been a subject of extensive process chemistry research, with numerous methods developed to optimize yield, purity, and scalability. The core synthetic strategies generally involve the formation of the diarylpiperazine structure through nucleophilic substitution or coupling reactions.

A common approach involves the reaction of a protected or unprotected 4-hydroxyphenylpiperazine with a suitable 4-nitro-substituted phenyl halide, followed by the reduction of the nitro group to an amine. The choice of reactants, catalysts, and reaction conditions can significantly impact the efficiency of the synthesis.

Table 1: Summary of Key Synthetic Parameters for this compound

StepReactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Yield (%)Purity (%)Reference
CouplingN-(4-Hydroxyphenyl)-piperazine1-chloro-4-nitrobenzeneN,N-DiisopropylethylamineN-Methylpyrrolidone120-125--[1]
ReductionN-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazineSodium hypophosphitePalladium on charcoalMethoxyethanol70-75--[1]
CouplingPiperazinep-MethoxybromobenzenePalladium acetate, Potassium tert-amylateToluene1109099[4]
Coupling4-HydroxyanilineDichloroethylamine hydrochlorideSodium hydroxideWater-8095[12]
Coupling1-(4-hydroxyphenyl) piperazine4-nitrochlorobenzene---8893[12]
Reduction4-(4-(4-nitrophenyl)-1-piperazinyl) phenol----7798[12]

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Coupling

This protocol is based on the method described in patent CN114516849A.[4]

Step 1: Synthesis of 1,4-bis(p-methoxyphenyl)piperazine

  • To a dry 100 mL reaction flask under a nitrogen atmosphere, add toluene (40 mL), palladium acetate (0.025 g), potassium tert-amylate (1.8 g), piperazine (0.431 g, 5 mmol), and p-methoxybromobenzene (2.244 g, 12 mmol).

  • Heat the reaction mixture to 110°C and stir for 1 hour.

  • Cool the mixture to room temperature.

  • Slowly add 80 g of a 5% aqueous ammonium chloride solution while maintaining the temperature below 20°C.

  • Extract the reaction mixture with dichloromethane (200 g).

  • Concentrate the organic layer to dryness.

  • Purify the crude product by column chromatography to obtain an off-white solid.

Step 2: Conversion to this compound

Further steps involving deprotection and functional group transformations as outlined in the patent are required to obtain the final product.

Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the method described in patent EP1230231B1.[1]

Step 1: Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine

  • Under a nitrogen atmosphere, suspend N-(4-Hydroxyphenyl)-piperazine (420 g, 2.36 mol), 1-chloro-4-nitrobenzene (520.6 g, 3.30 mol), and N,N-Diisopropylethylamine (457.5 g, 3.54 mol) in N-Methylpyrrolidone (1260 mL).

  • Heat the mixture to 120-125°C and stir until the reaction is complete, as monitored by HPLC (typically 5-7 hours).

  • Cool the solution to 75-80°C and add isopropanol (6.3 L) over 30 minutes.

  • Cool the resulting suspension to 20-25°C and stir overnight.

  • Further cool to -10 to -5°C and stir for 30 minutes.

  • Filter the product, wash with isopropanol and warm water.

  • Dry the product under vacuum at 50°C.

Step 2: Reduction to N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine

  • Under a nitrogen atmosphere, suspend N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine (430 g, 1.34 mol) in methoxyethanol (2.8 L) at 20-25°C.

  • Add 5% palladium on charcoal (52 g, 50% water wet).

  • Degas the suspension and heat to 70-75°C.

  • Slowly add a solution of sodium hypophosphite monohydrate (497 g) in water (1.12 L) over 2-2.5 hours, maintaining the temperature at 70-75°C.

  • Stir the mixture at 70-75°C until the reaction is complete, as monitored by TLC.

  • Cool the suspension to 25°C and process to isolate the final product.

Biological Significance and Signaling Pathways

The primary biological significance of this compound lies in its role as a crucial precursor to Posaconazole. The structural integrity of this intermediate is essential for the antifungal activity of the final drug. Posaconazole functions by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

While the direct biological activity of this compound is not extensively studied, the broader class of N-arylpiperazines is known to interact with various biological targets, particularly in the central nervous system. These compounds have been investigated as ligands for serotonin (5-HT) and dopamine (D2, D3) receptors.[13]

More recently, derivatives of 4-(4-hydroxyphenyl)piperazine have been identified as inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[9][10][11] This suggests a potential therapeutic application for these compounds in the treatment of hyperpigmentation disorders. The mechanism of action in this context is believed to be the competitive inhibition of the tyrosinase enzyme.

Below is a conceptual diagram illustrating the role of this compound as a key intermediate in the synthesis of Posaconazole and the subsequent mechanism of action of the final drug.

Posaconazole_Synthesis_and_MOA cluster_synthesis Synthesis cluster_moa Mechanism of Action AHP 1-(4-aminophenyl)-4- (4-hydroxyphenyl)piperazine Posaconazole Posaconazole AHP->Posaconazole Multi-step Synthesis Other_Intermediates Other Key Intermediates Other_Intermediates->Posaconazole Posaconazole_MOA Posaconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (Fungal Enzyme) Posaconazole_MOA->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Synthesis Catalyzes Fungal_Cell_Death Fungal Cell Death Lanosterol_Demethylase->Fungal_Cell_Death Leads to Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Cell_Membrane Maintains Future_Directions cluster_synthesis_opt Synthesis Optimization cluster_drug_discovery New Drug Discovery Core_Scaffold Aminophenyl-hydroxyphenyl- piperazine Scaffold Green_Chemistry Green Chemistry Approaches Core_Scaffold->Green_Chemistry Flow_Chemistry Flow Chemistry Core_Scaffold->Flow_Chemistry Catalyst_Dev Novel Catalyst Development Core_Scaffold->Catalyst_Dev Library_Synthesis Library Synthesis & SAR Studies Core_Scaffold->Library_Synthesis Target_Screening Broad Target Screening Library_Synthesis->Target_Screening Lead_Opt Lead Optimization Target_Screening->Lead_Opt New_Therapeutics Novel Therapeutics Lead_Opt->New_Therapeutics

References

In Silico Prediction of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of biological activity for the compound 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine. While primarily known as a key intermediate in the synthesis of the antifungal agent Posaconazole, the inherent structural motifs of this molecule suggest potential for independent biological activity.[1] This document outlines detailed protocols for a suite of computational methods, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET prediction, to elucidate its potential therapeutic applications. The guide is intended to serve as a practical resource for researchers in drug discovery and computational chemistry, providing both theoretical background and actionable experimental workflows.

Introduction to this compound

This compound (CAS No. 74853-08-0) is a piperazine derivative that plays a crucial role as a building block in pharmaceutical synthesis.[1][2] Its structure, featuring a piperazine core flanked by an aminophenyl and a hydroxyphenyl group, makes it a versatile scaffold for the development of novel bioactive molecules. Research into structurally similar 4-(4-hydroxyphenyl)piperazine-based compounds has revealed inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis, suggesting that this core structure may have inherent biological activity worth exploring.[3][4][5] In silico prediction methods offer a time- and cost-effective strategy for the initial screening and characterization of the potential bioactivity of such compounds.[6][7]

Proposed Biological Target: Tyrosinase

Based on studies of analogous compounds, tyrosinase is a promising potential target for this compound.[3][4][5] Tyrosinase is a key enzyme in the melanin synthesis pathway and is a target for agents that treat hyperpigmentation disorders. The following sections will use tyrosinase as an exemplary target to detail the in silico prediction workflow.

In Silico Prediction Methodologies

A multi-faceted in silico approach, combining several computational techniques, is recommended to build a comprehensive activity profile for the target compound.[6][8]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[9][10][11][12]

Experimental Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., tyrosinase from Agaricus bisporus, PDB ID: 2Y9X) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Define the binding site or active site cavity based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular editor (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Glide.

    • Define the grid box dimensions to encompass the entire binding site of the protein.

    • Execute the docking algorithm to generate a series of binding poses.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energy scores. The more negative the score, the higher the predicted binding affinity.

    • Visualize the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and protein residues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[13][14][15] This is particularly useful when experimental activity data for a set of analogous compounds is available.

Experimental Protocol:

  • Data Set Preparation:

    • Compile a dataset of structurally related compounds with experimentally determined biological activity against the target of interest (e.g., IC50 values for tyrosinase inhibitors).[16]

    • Divide the dataset into a training set (for model development) and a test set (for model validation).[14]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors, which are numerical representations of molecular properties. These can include 1D, 2D, and 3D descriptors (e.g., molecular weight, logP, topological indices, electrostatic potentials).[15]

  • Model Development:

    • Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a regression model that correlates the descriptors with biological activity.[15]

  • Model Validation:

    • Validate the predictive power of the QSAR model using the test set. Key validation metrics include the coefficient of determination (R²) and the cross-validated R² (Q²).[14]

  • Activity Prediction:

    • Calculate the molecular descriptors for this compound and use the validated QSAR model to predict its biological activity.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[17][18] Pharmacophore models can be used to identify new active compounds through virtual screening.[19]

Experimental Protocol:

  • Model Generation:

    • Ligand-Based: If the 3D structure of the target is unknown, a set of known active ligands can be aligned to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).[18][19][20]

    • Structure-Based: If the target structure is known, the key interaction points within the binding site can be used to generate a pharmacophore model.[17][20]

  • Model Validation:

    • Validate the pharmacophore model by screening a database containing known active and inactive compounds. A good model should have a high enrichment factor, meaning it preferentially identifies active compounds.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features.

    • Assess whether this compound fits the generated pharmacophore model.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.[21][22][][24] Early assessment of these properties can prevent late-stage failures in drug development.[22]

Experimental Protocol:

  • Data Input:

    • Provide the chemical structure of this compound, typically in SMILES or SDF format.

  • Prediction Using In Silico Tools:

    • Utilize web-based platforms or standalone software (e.g., SwissADME, pkCSM, ADMETlab) to predict a range of pharmacokinetic and toxicological properties.[22]

    • Key properties to predict include:

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, hepatotoxicity.

  • Analysis:

    • Analyze the predicted ADMET profile to identify potential liabilities and assess the overall drug-likeness of the compound.

Data Presentation

Quantitative data from related studies can provide a valuable benchmark. The table below summarizes the tyrosinase inhibitory activity of a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, which are structurally related to the compound of interest.

CompoundR-group on Aroyl MoietyIC50 (µM) against AbTYR
1 4-hydroxyphenyl28.9
2 H73.2
7 2-Cl4.6
10 2,4-Cl₂1.5
21 2-OCH₃4.1
Kojic Acid (Ref.) -17.8
Data sourced from a study on tyrosinase inhibitors.[4]

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the in silico workflows and a hypothetical signaling pathway.

In_Silico_Prediction_Workflow cluster_ligand Ligand-Based Methods cluster_structure Structure-Based Methods cluster_properties Property Prediction QSAR QSAR Modeling Activity Predicted Biological Activity QSAR->Activity Pharm_Ligand Pharmacophore (Ligand) Pharm_Ligand->Activity Docking Molecular Docking Docking->Activity Pharm_Structure Pharmacophore (Structure) Pharm_Structure->Activity ADMET ADMET Prediction DrugLikeness Drug-Likeness Profile ADMET->DrugLikeness Compound Target Compound 1-(4-Aminophenyl)-4- (4-hydroxyphenyl)piperazine Compound->QSAR Compound->Pharm_Ligand Compound->Docking Compound->ADMET

Caption: Overall workflow for in silico prediction of bioactivity.

Molecular_Docking_Workflow A 1. Obtain Protein Structure (e.g., PDB ID: 2Y9X) B 2. Prepare Protein (Remove water, add hydrogens) A->B E 5. Define Binding Site (Grid Box) B->E C 3. Generate 3D Ligand Structure D 4. Energy Minimize Ligand C->D D->E F 6. Run Docking Simulation (e.g., AutoDock Vina) E->F G 7. Analyze Results (Binding Energy & Pose) F->G

Caption: Step-by-step workflow for molecular docking.

Tyrosinase_Signaling_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor 1-(4-Aminophenyl)-4- (4-hydroxyphenyl)piperazine (Predicted Inhibitor) Inhibitor->Tyrosinase

Caption: Hypothetical inhibition of the tyrosinase signaling pathway.

Conclusion

This guide outlines a systematic and robust in silico strategy for predicting the biological activity of this compound. By employing a combination of molecular docking, QSAR analysis, pharmacophore modeling, and ADMET prediction, researchers can efficiently generate hypotheses about its potential targets, efficacy, and drug-likeness. While these computational predictions require subsequent experimental validation, they serve as an invaluable first step in the drug discovery pipeline, enabling the prioritization of resources and guiding further investigation into the therapeutic potential of this versatile chemical scaffold.

References

Methodological & Application

Synthesis Protocol for 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a detailed protocol for the synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, a key intermediate in the production of various pharmaceuticals, notably the antifungal agent Posaconazole.[1][2][3] The described methodology is a robust two-step process involving an initial N-arylation reaction followed by a reduction of a nitro intermediate. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. The synthesis is straightforward and utilizes commercially available starting materials, making it suitable for laboratory-scale preparation. The purity of the final product is typically high, and the protocol includes details for purification and characterization.

The overall synthesis involves the reaction of 1-(4-hydroxyphenyl)piperazine with 1-fluoro-4-nitrobenzene to yield an intermediate, N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amine, yielding the final product, this compound.

Experimental Protocols

Overall Reaction Scheme

Synthesis_Scheme R1 1-(4-hydroxyphenyl)piperazine Step1 + K2CO3, DMSO 120-130 °C, 4h R1->Step1 Step 1: N-Arylation R2 1-fluoro-4-nitrobenzene R2->Step1 Step 1: N-Arylation Intermediate N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine Step2 + Na2S2O4, H2O/THF Reflux, 2h Intermediate->Step2 Step 2: Reduction Product This compound Step1->Intermediate Step2->Product

Caption: Overall reaction scheme for the synthesis of this compound.

Step 1: Synthesis of N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine

This step involves the nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with 1-(4-hydroxyphenyl)piperazine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)
1-(4-hydroxyphenyl)piperazine178.2317.8100
1-fluoro-4-nitrobenzene141.1014.1100
Potassium Carbonate (K₂CO₃)138.2127.6200
Dimethyl sulfoxide (DMSO)-200 mL-

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser is charged with 1-(4-hydroxyphenyl)piperazine (17.8 g, 100 mmol), potassium carbonate (27.6 g, 200 mmol), and dimethyl sulfoxide (200 mL).

  • The mixture is stirred at room temperature for 15 minutes.

  • 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) is added to the suspension.

  • The reaction mixture is heated to 120-130 °C and maintained at this temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and poured into 1 L of ice-water with stirring.

  • The resulting yellow precipitate is collected by vacuum filtration and washed with water until the filtrate is neutral.

  • The crude product is recrystallized from ethanol to afford N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine as a yellow solid.

Expected Yield and Characterization:

ParameterValue
Yield85-90%
Melting Point188-192 °C[4][5]
AppearancePale Yellow Solid[4]
Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to an amino group using sodium dithionite.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)
N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine299.3229.9100
Sodium Dithionite (Na₂S₂O₄)174.1187.0500
Tetrahydrofuran (THF)-250 mL-
Water-250 mL-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a solution of N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine (29.9 g, 100 mmol) in 250 mL of THF is prepared.

  • A solution of sodium dithionite (87.0 g, 500 mmol) in 250 mL of water is added to the flask.

  • The mixture is heated to reflux and maintained for 2 hours with vigorous stirring. The reaction progress can be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to give this compound as an off-white solid.

Expected Yield and Characterization:

ParameterValue
Yield75-80%
Purity (HPLC)>98%[6]
AppearanceOff-white solid

Alternative Reduction Method: Catalytic Hydrogenation

An alternative and common method for the reduction of the nitro group is catalytic hydrogenation.[7][8]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)
N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine299.3229.9100
10% Palladium on Carbon (Pd/C)-1.5 g-
Methanol-300 mL-
Hydrogen Gas (H₂)-1-5 atm-

Procedure:

  • N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine (29.9 g, 100 mmol) is dissolved in methanol (300 mL) in a hydrogenation vessel.

  • 10% Pd/C (1.5 g) is carefully added to the solution.

  • The vessel is connected to a hydrogen source and purged with hydrogen gas.

  • The reaction mixture is stirred under a hydrogen atmosphere (1-5 atm) at room temperature for 4-6 hours.[7]

  • Upon completion of the reaction (monitored by TLC or HPLC), the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data Summary

StepStarting Material(s)ProductReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)Purity (%)
11-(4-hydroxyphenyl)piperazine, 1-fluoro-4-nitrobenzeneN-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazineK₂CO₃DMSO120-130485-90>95
2aN-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazineThis compoundNa₂S₂O₄THF/WaterReflux275-80>98
2bN-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazineThis compoundH₂, 10% Pd/CMethanol20-304-6~77[6]>98[6]

Visualizations

Experimental Workflow

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction A1 Mix 1-(4-hydroxyphenyl)piperazine, K2CO3, and DMSO A2 Add 1-fluoro-4-nitrobenzene A1->A2 A3 Heat to 120-130 °C for 4h A2->A3 A4 Cool and precipitate in ice-water A3->A4 A5 Filter and wash the precipitate A4->A5 A6 Recrystallize from ethanol A5->A6 A7 Intermediate: N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine A6->A7 B1 Dissolve intermediate in THF A7->B1 Proceed to Reduction B2 Add aqueous Na2S2O4 solution B1->B2 B3 Reflux for 2h B2->B3 B4 Cool and perform liquid-liquid extraction B3->B4 B5 Dry and concentrate organic phase B4->B5 B6 Purify by column chromatography B5->B6 B7 Final Product: This compound B6->B7

References

Application Notes and Protocols for Buchwald-Hartwig Coupling in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has proven particularly indispensable in medicinal chemistry for the synthesis of N-arylpiperazines, a privileged scaffold found in a multitude of marketed drugs and clinical candidates. The reaction's broad substrate scope, functional group tolerance, and ever-improving catalyst systems have made it the method of choice for constructing this critical pharmacophore.

These application notes provide a comprehensive overview, detailed experimental protocols, and key data for the synthesis of piperazine derivatives via the Buchwald-Hartwig coupling.

Core Concepts and Reaction Mechanism

The Buchwald-Hartwig amination involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, is illustrated below. It generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to afford the desired N-arylpiperazine and regenerate the active palladium(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex L_nPd(II)(Ar)(X) oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination Piperazine pdII_amine_complex [L_nPd(II)(Ar)(NHR'R'')]^+X^- amine_coordination->pdII_amine_complex deprotonation Deprotonation (Base) pdII_amine_complex->deprotonation pdII_amido_complex L_nPd(II)(Ar)(NR'R'') deprotonation->pdII_amido_complex reductive_elimination Reductive Elimination pdII_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-N(Piperazine) Product N-Arylpiperazine ArX Aryl Halide (Ar-X) Piperazine Piperazine Base Base

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

A typical experimental procedure for the Buchwald-Hartwig synthesis of N-arylpiperazines involves the careful assembly of reagents under an inert atmosphere, followed by heating, and subsequent workup and purification. The general workflow is outlined below.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Piperazine, Base, Solvent, Pd Catalyst, and Ligand setup->reagents reaction Heat Reaction Mixture (e.g., 80-110 °C) reagents->reaction monitoring Monitor Reaction (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup (e.g., add water, extract with organic solvent) monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for Buchwald-Hartwig piperazine synthesis.

Data Presentation: Reaction Conditions and Yields

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig coupling. The following tables summarize representative data from the literature for the synthesis of N-arylpiperazines, showcasing the impact of different reaction parameters on the yield.

Table 1: Coupling of Various Aryl Chlorides with Piperazine [1]

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene1000.1785
22-ChlorotoluenePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene1000.1791
34-ChlorobenzotrifluoridePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene1000.1778
42-Chloro-6-methylpyridinePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene1000.1794

Table 2: Coupling of Various Aryl Bromides with Substituted Piperazines

EntryAryl BromidePiperazine DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneN-Boc-piperazinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001895
24-BromobenzonitrileN-MethylpiperazinePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄t-BuOH1001288
31-Bromo-4-methoxybenzenePiperazinePd(OAc)₂ (1)P(tBu)₃ (2)NaOtBuToluene80392
42-BromopyridineN-PhenylpiperazinePd₂(dba)₃ (1.5)DavePhos (3)NaOtBuDioxane1002485

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig synthesis of N-arylpiperazines, adapted from the literature. These protocols are intended as a guide and may require optimization for specific substrates.

Protocol 1: General Procedure for the Rapid Palladium-Catalyzed Amination of Aryl Chlorides with Piperazine [1]

This protocol is suitable for the rapid synthesis of N-arylpiperazines from a range of aryl chlorides under aerobic conditions.

Materials and Equipment:

  • Aryl chloride (1.0 mmol)

  • Piperazine (2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.2 mmol)

  • Toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride (1.0 mmol), piperazine (2.0 mmol), sodium tert-butoxide (2.2 mmol), Pd(OAc)₂ (0.02 mmol), and RuPhos (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add toluene (5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 10-15 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-arylpiperazine.

Protocol 2: Synthesis of N-(4-methylphenyl)-N'-Boc-piperazine

This protocol is a representative example of the coupling of an aryl bromide with a protected piperazine.

Materials and Equipment:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • N-Boc-piperazine (1.2 mmol, 224 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (1.4 mmol, 135 mg)

  • Toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 4-bromotoluene (1.0 mmol), N-Boc-piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Inert Atmosphere: Seal the Schlenk tube and remove it from the glovebox (if used).

  • Solvent Addition: Add toluene (5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., gradient elution with hexane and ethyl acetate) to yield the desired product.

Safety Precautions

  • Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care in a dry environment.

  • Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Work in a well-ventilated fume hood.

  • Inert Atmosphere: Reactions are typically performed under an inert atmosphere of argon or nitrogen to prevent catalyst deactivation.

These notes and protocols provide a starting point for researchers interested in utilizing the Buchwald-Hartwig amination for the synthesis of piperazine-containing molecules. The versatility of this reaction allows for the creation of diverse libraries of compounds for drug discovery and development. For novel substrates, optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve optimal results.

References

Application Notes and Protocols: 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine as a crucial pharmaceutical intermediate. This document details its primary application in the synthesis of antifungal agents, presents quantitative data from various synthetic routes, and offers detailed experimental protocols.

Introduction

This compound, with CAS number 74853-08-0, is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature, possessing both a nucleophilic secondary amine within the piperazine ring and an aromatic amine, makes it a versatile intermediate. The primary and most significant application of this compound is in the synthesis of the potent triazole antifungal agent, Posaconazole.[1][3][4][5][6] It may also be used as an intermediate for Itraconazole.[4] The specific molecular structure of this intermediate is critical to forming the core of the final drug molecule, contributing to its therapeutic efficacy.[1]

Physicochemical Properties

PropertyValueReference
CAS Number 74853-08-0[2][3][4][5]
Molecular Formula C₁₆H₁₉N₃O[4][5]
Molecular Weight 269.34 g/mol [3][4]
Appearance White to light brown solid/crystalline powder[4][7]
Melting Point 234-240 °C[4]
Solubility DMSO (Slightly), Methanol (Very Slightly, Heated)[3][7]
Storage Room temperature, in a dark place under an inert atmosphere[7]

Application in Posaconazole Synthesis

This compound serves as a central scaffold in the multi-step synthesis of Posaconazole. The synthesis generally involves the reaction of this intermediate with other complex organic molecules to build the final structure of the antifungal drug. The logical relationship of this intermediate to Posaconazole is illustrated below.

G Figure 1: Role of the Intermediate in Posaconazole Synthesis A 1-(4-Aminophenyl)-4- (4-hydroxyphenyl)piperazine (Key Intermediate) C Multi-step Synthesis A->C B Other Precursors and Reagents B->C D Posaconazole (Final API) C->D

Caption: Logical workflow for Posaconazole synthesis.

Experimental Protocols

The following are representative protocols for the synthesis of this compound. These are based on patented synthetic routes and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis via N-Arylation and Reduction

This protocol involves the N-arylation of N-(4-Hydroxyphenyl)-piperazine followed by the reduction of a nitro group.

Step 1: Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine

  • Under a nitrogen atmosphere, suspend 420 g (2.36 mol) of N-(4-Hydroxyphenyl)-piperazine, 520.6 g (3.30 mol) of 1-chloro-4-nitrobenzene, and 457.5 g (3.54 mol) of N,N-Diisopropylethylamine in 1260 ml of N-Methylpyrrolidone.[8][9]

  • Heat the suspension to 120-125°C. The solution should become clear.[8][9]

  • Stir the reaction at this temperature for 5-7 hours, monitoring the reaction progress by HPLC.[8][9]

  • Once the reaction is complete, cool the solution to 75-80°C.[8][9]

  • Add 6.3 liters of isopropanol over approximately 30 minutes, maintaining the temperature at 75-80°C. The product will begin to precipitate as yellow crystals.[8][9]

  • Cool the suspension to 20-25°C and stir overnight.[8][9]

  • Further cool the suspension to -10 to -5°C and stir for 30 minutes.[8][9]

  • Filter the product, wash with 1.7 liters of isopropanol, followed by five washes with 840 ml of warm (35-40°C) water.[8][9]

  • Dry the product under vacuum at 50°C to a constant weight.[8][9]

Step 2: Reduction to this compound

  • Under a nitrogen atmosphere, suspend 430 g (1.34 mol) of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine in 2.8 liters of methoxyethanol at 20-25°C.[8][9]

  • Perform catalytic hydrogenation using a suitable catalyst such as Palladium on carbon (Pd/C). The hydrogenation is typically carried out at a pressure of 1-5 atm and a temperature of 20-50°C.[8]

  • Alternatively, a catalytic hydrogen transfer reduction can be performed, for instance, using sodium phosphinite monohydrate with palladium on carbon at a temperature of 70-75°C.[8]

  • Upon completion of the reduction, the product can be isolated and purified by standard laboratory techniques.

G Figure 2: Workflow for Synthesis via N-Arylation and Reduction cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction A N-(4-Hydroxyphenyl)-piperazine + 1-chloro-4-nitrobenzene B Heat to 120-125°C in NMP with N,N-Diisopropylethylamine A->B C Precipitation with Isopropanol B->C D N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine C->D E N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine D->E F Catalytic Hydrogenation (e.g., Pd/C, H2) or Hydrogen Transfer Reduction E->F G This compound F->G

Caption: Synthesis workflow for Protocol 1.

Protocol 2: Synthesis via Buchwald-Hartwig Coupling

This method provides an alternative route using a palladium-catalyzed cross-coupling reaction.

  • Prepare a 100 ml reaction bottle, ensure it is dry, and blanket with nitrogen.[10]

  • Add 40 ml of toluene, 0.025 g of palladium acetate (catalyst), 1.8 g of potassium tert-amylate, 0.431 g (5 mmol) of piperazine, and 2.244 g (12 mmol) of p-methoxybromobenzene.[10]

  • Heat the mixture to 110°C for 1 hour.[10]

  • Cool the reaction to room temperature.[10]

  • Slowly add 80 g of a 5% ammonium chloride aqueous solution, keeping the temperature below 20°C.[10]

  • Extract the reaction mixture with 200 g of dichloromethane.[10]

  • Concentrate the organic layer to dryness.[10]

  • Purify the crude product by column chromatography to obtain the desired intermediate, which can then be further modified in subsequent steps to yield this compound. The patent describes the synthesis of a related compound, 1,4-bis(p-methoxyphenyl)piperazine, with a reported yield of 90% and purity of 99%.[10] Further steps of demethylation and amination would be required.

G Figure 3: Workflow for Buchwald-Hartwig Coupling A Piperazine + p-methoxybromobenzene B Pd(OAc)2, K-tert-amylate Toluene, 110°C, 1h A->B C Aqueous Workup and Extraction B->C D Column Chromatography C->D E 1,4-bis(p-methoxyphenyl)piperazine D->E

Caption: Synthesis workflow for Protocol 2.

Quantitative Data Summary

Synthesis MethodIntermediate/ProductYieldPurityReference
Buchwald-Hartwig Coupling1,4-bis(p-methoxyphenyl)piperazine90%99%[10]
Buchwald-Hartwig Coupling1,4-bis(4-((tetrahydropyran-2-yl)oxy)phenyl)piperazine96%99%[10]
Ullmann Condensation4,4'-(piperazine-1,4-diyl)bis(phenol)83%98%[10]
Amination of bis-THP protected intermediate1-(4-aminophenyl)-4-(4-((tetrahydropyran-2-yl)oxy)phenyl)piperazine74%95%[6]
Hydrolysis of acetylamino intermediateThis compound95%99%[6]

Conclusion

This compound is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of the antifungal drug Posaconazole. The synthetic routes to this compound are well-established, offering high yields and purity. The protocols and data presented here provide a valuable resource for researchers and scientists involved in the development and manufacturing of antifungal medications. Careful selection of the synthetic route and optimization of reaction conditions are crucial for achieving efficient and cost-effective production.

References

Application Notes and Protocols for the Synthesis of Posaconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posaconazole is a potent, broad-spectrum triazole antifungal agent utilized for the treatment and prophylaxis of invasive fungal infections.[1][2] Its complex molecular structure, featuring four chiral centers, necessitates a stereochemically controlled and efficient synthetic strategy.[3][4] The most common and scalable approach is a convergent synthesis, which involves the preparation of key fragments that are later coupled.[3][5] This document provides detailed application notes and experimental protocols for the synthesis of Posaconazole, with a focus on a widely adopted convergent route.

Synthetic Strategy Overview

The synthesis of Posaconazole is most effectively achieved through a convergent pathway, which allows for better control of stereochemistry and facilitates the purification of intermediates.[3][5] This strategy primarily involves the synthesis of three key intermediates which are then coupled in the final stages of the synthesis:

  • Chiral Tetrahydrofuran (THF) Core: This fragment contains two of the four stereocenters of the final molecule.

  • Substituted Piperazine Side Chain: This aromatic portion of the molecule is crucial for its biological activity.

  • Triazolone Moiety: This heterocyclic component is a defining feature of many azole antifungals.

The general workflow involves the independent synthesis of these intermediates, followed by their sequential coupling to assemble the final Posaconazole molecule.

Key Synthetic Intermediates and Pathways

A logical representation of the convergent synthesis approach is outlined below. This highlights the independent preparation of the key fragments before their eventual coupling.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment C Synthesis A_start Starting Materials for THF Core A_int1 Chiral Diol Intermediate A_start->A_int1 A_int2 Monoacetate Intermediate A_int1->A_int2 A_int3 Chiral Iodide A_int2->A_int3 A_end Activated THF Core (e.g., Sulfonate) A_int3->A_end Coupling1 Coupling of THF Core and Piperazine Side Chain A_end->Coupling1 B_start Starting Materials for Piperazine Side Chain B_end Aryl Piperazine Amine B_start->B_end B_end->Coupling1 C_start Starting Materials for Triazolone Moiety C_int1 Chiral Hydrazine Intermediate C_start->C_int1 C_end Chiral Side Chain with Triazolone Precursor C_int1->C_end Coupling2 Coupling with Triazolone Moiety Precursor C_end->Coupling2 Coupling1->Coupling2 Final_Steps Final Deprotection/Cyclization Coupling2->Final_Steps Posaconazole Posaconazole Final_Steps->Posaconazole G Start Diol Intermediate Step1 Enzymatic Desymmetrization (Hydrolase SP 435, Vinyl Acetate) Start->Step1 Intermediate1 Monoacetate Step1->Intermediate1 Step2 Iodine-Mediated Cyclization Intermediate1->Step2 Intermediate2 Chiral Iodide Step2->Intermediate2 Step3 Triazole Formation and Hydrolysis (Sodium Triazole, NaOH) Intermediate2->Step3 Intermediate3 Alcohol Intermediate Step3->Intermediate3 Step4 Activation of Alcohol (e.g., p-chlorobenzene sulfonyl chloride) Intermediate3->Step4 End Activated Chiral THF Core Step4->End G Start Low Yield or Impurity Formation IdentifyStep Identify Problematic Synthetic Step Start->IdentifyStep CheckReagents Check Purity of Starting Materials/Reagents IdentifyStep->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Solvent) IdentifyStep->OptimizeConditions Purification Improve Purification Method (e.g., Recrystallization, Chromatography) IdentifyStep->Purification FinalProduct Pure Posaconazole CheckReagents->FinalProduct OptimizeConditions->FinalProduct Purification->FinalProduct

References

Application Notes and Protocols for 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine is a critical chemical intermediate in the field of medicinal chemistry, particularly in the development of potent antifungal agents. While not exhibiting significant intrinsic antifungal activity, its true value lies in its role as a key building block for the synthesis of advanced triazole antifungals, most notably Posaconazole. Posaconazole is a broad-spectrum antifungal agent used for the treatment and prophylaxis of invasive fungal infections. The structural framework of this compound provides a versatile scaffold that is essential for the efficacy of the final drug product. These application notes provide an overview of its significance, synthesis, and the evaluation of antifungal compounds derived from it.

The piperazine moiety is a common scaffold in many biologically active compounds, enhancing pharmacokinetic properties such as solubility and bioavailability. In the context of antifungal drug design, the specific arrangement of the aminophenyl and hydroxyphenyl groups on the piperazine ring of this intermediate is crucial for its subsequent elaboration into the complex structure of Posaconazole, which effectively inhibits fungal growth.

Mechanism of Action of Derived Azole Antifungals

The primary antifungal agents synthesized from this compound are azoles, like Posaconazole. The mechanism of action for these drugs is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3][4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway.[2][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[2][4]

By inhibiting lanosterol 14α-demethylase, Posaconazole blocks the synthesis of ergosterol, leading to the accumulation of toxic methylated sterol precursors in the fungal cell membrane.[4] This disruption of the cell membrane structure and function results in the inhibition of fungal growth and, ultimately, cell death.[2] The high affinity of Posaconazole for the fungal enzyme over its mammalian counterpart contributes to its favorable safety profile.[1]

cluster_0 Fungal Cell cluster_1 Inhibition cluster_2 Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase DisruptedMembrane Disrupted Fungal Cell Membrane (Loss of Integrity) Lanosterol->DisruptedMembrane Ergosterol Depletion & Accumulation of Toxic Sterols Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation Posaconazole Posaconazole Inhibition Inhibition Posaconazole->Inhibition Inhibition->Lanosterol CellDeath Fungal Cell Death DisruptedMembrane->CellDeath

Mechanism of Action of Posaconazole.

Data Presentation

Table 1: Summary of Synthesis Yields and Purity

StepProductPurityYield
14,4'-(piperazin-1,4-diyl)diphenol98%83%
21-(4-acetamidophenyl)-4-(4-hydroxyphenyl)piperazine96%86%
3This compound99%97%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a multi-step synthesis adapted from publicly available methods.

Step 1: Preparation of 4,4'-(piperazin-1,4-diyl)diphenol

  • To a 100 mL reaction flask, add 50 mL of ethanol, 1.723 g (20 mmol) of piperazine, 12.00 g (60 mmol) of p-iodophenol, 0.381 g (2 mmol) of cuprous iodide, and 19.549 g (60 mmol) of cesium carbonate.

  • Heat the mixture to reflux and maintain for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture and concentrate the filtrate to dryness.

  • Purify the crude product by column chromatography to obtain a white solid.

Step 2: Preparation of 1-(4-acetamidophenyl)-4-(4-hydroxyphenyl)piperazine

  • In a 50 mL pressure reaction vessel, add 20 mL of acetic acid, 2.703 g (10 mmol) of 4,4'-(piperazin-1,4-diyl)diphenol, and 7.708 g (100 mmol) of ammonium acetate.

  • Seal the vessel and heat to 220°C for 18 hours.

  • Cool the vessel to 5°C and filter the resulting solid.

  • Dissolve the filter cake in 40 mL of toluene and wash the organic phase with water.

  • Concentrate the organic phase to obtain a white solid.

Step 3: Preparation of this compound

  • In a 50 mL reaction flask, add 10 mL of methanol and 1.557 g (5 mmol) of 1-(4-acetamidophenyl)-4-(4-hydroxyphenyl)piperazine.

  • Slowly add 1.785 g (15 mmol) of thionyl chloride while maintaining the temperature below 20°C.

  • After the addition is complete, heat the mixture to reflux for 6 hours.

  • Cool the reaction to 0°C and filter.

  • Transfer the filter cake to a reaction flask with 20 mL of toluene.

  • Slowly add 10% sodium hydroxide solution to adjust the pH to above 12.

  • Allow the layers to separate, wash the organic phase with a small amount of water, and concentrate to obtain the final product as a white solid.

Piperazine Piperazine + p-iodophenol Diphenol 4,4'-(piperazin-1,4-diyl)diphenol Piperazine->Diphenol Step 1 (CuI, Cs2CO3, Ethanol) Acetamidophenyl 1-(4-acetamidophenyl)-4- (4-hydroxyphenyl)piperazine Diphenol->Acetamidophenyl Step 2 (Ammonium acetate, Acetic acid) Aminophenyl 1-(4-Aminophenyl)-4- (4-hydroxyphenyl)piperazine Acetamidophenyl->Aminophenyl Step 3 (Thionyl chloride, Methanol) Posaconazole Posaconazole Aminophenyl->Posaconazole Further Synthesis Steps

Synthetic Pathway to Posaconazole.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds derived from the intermediate, based on CLSI guidelines.[6][7][8][9][10]

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal compound in RPMI-1640 medium to achieve a range of desired concentrations. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculation: Dilute the fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate (except the sterility control) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Antifungal Stock Solution prep_plates Prepare Serial Dilutions in 96-well Plates prep_compound->prep_plates inoculate Inoculate Plates with Fungal Suspension prep_plates->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Lowest concentration with ≥50% growth inhibition) incubate->read_mic

Workflow for In Vitro Antifungal Susceptibility Testing.
Protocol 3: In Vivo Antifungal Efficacy Testing (Murine Model of Disseminated Candidiasis)

This is a representative protocol for evaluating the in vivo efficacy of antifungal compounds.[11][12][13]

  • Animal Model: Use immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide).

  • Infection: Infect the mice intravenously with a standardized inoculum of Candida albicans.

  • Treatment: Administer the test compound at various dosages via a suitable route (e.g., oral gavage, intravenous injection) at specified time points post-infection. Include a vehicle control group and a positive control group (e.g., treated with a known antifungal like fluconazole).

  • Monitoring: Monitor the animals daily for clinical signs of illness and mortality for a defined period (e.g., 21 days).

  • Endpoint Analysis:

    • Survival: Record the survival rate in each group.

    • Fungal Burden: At a predetermined time point, euthanize a subset of animals from each group, and determine the fungal load (CFU/gram) in target organs (e.g., kidneys, brain) by plating homogenized tissue on a suitable agar medium.

  • Data Analysis: Compare the survival rates and organ fungal burdens between the treated and control groups to determine the efficacy of the test compound.

cluster_model Model Preparation cluster_treatment Treatment cluster_endpoint Endpoint Analysis immunosuppress Induce Immunosuppression in Mice infect Infect Mice with Candida albicans (IV) immunosuppress->infect administer Administer Test Compound, Positive Control, and Vehicle infect->administer monitor Monitor Survival and Clinical Signs administer->monitor survival Record Survival Rate monitor->survival burden Determine Fungal Burden in Target Organs monitor->burden

Workflow for In Vivo Antifungal Efficacy Testing.

References

Application Notes and Protocols: Derivatization of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the derivatization of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, a versatile scaffold for structure-activity relationship (SAR) studies. This core structure, a key intermediate in the synthesis of the antifungal agent Posaconazole, offers multiple points for chemical modification, enabling the exploration of a wide range of biological activities.[1] These notes cover synthetic strategies for modifying both the aminophenyl and hydroxyphenyl moieties of the molecule, detailed experimental protocols, and recommendations for relevant biological assays to establish a comprehensive SAR profile.

Introduction

The 1-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and anticancer agents. The specific molecule, this compound, presents two key functional groups—a primary aromatic amine and a phenol—that are amenable to a variety of chemical transformations. This allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for optimizing pharmacological activity and pharmacokinetic profiles.

This document outlines protocols for creating a library of derivatives from this core structure to facilitate SAR studies. Derivatization strategies will focus on:

  • N-Acylation and N-Sulfonylation of the primary aniline.

  • O-Alkylation and O-Acylation of the phenolic hydroxyl group.

  • Amide bond formation at the secondary amine of the piperazine ring.

A representative biological assay, tyrosinase inhibition, is presented with quantitative data to illustrate the application of these derivatives in an SAR campaign.[2][3] Additionally, a panel of other relevant bioassays is suggested to explore the broader therapeutic potential of this compound class.

Synthetic Derivatization Strategies

The synthesis of the parent compound, this compound, can be achieved through various reported methods, including the Buchwald-Hartwig coupling reaction.[4][5] Once the core structure is obtained, a diverse library of analogs can be generated.

Derivatization of the 4-Aminophenyl Moiety

The primary amino group of the 4-aminophenyl ring is a versatile handle for introducing a wide array of substituents.

2.1.1. Synthesis of Amide Derivatives

The reaction of the primary amine with various acyl chlorides or carboxylic acids (using a coupling agent) yields a library of amide derivatives.

Protocol 1: General Procedure for the Synthesis of Amide Derivatives

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq.) or a pre-activated carboxylic acid (using a coupling agent like HBTU) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

2.1.2. Synthesis of Sulfonamide Derivatives

Reacting the primary amine with various sulfonyl chlorides provides sulfonamide analogs.

Protocol 2: General Procedure for the Synthesis of Sulfonamide Derivatives

  • Dissolve this compound (1.0 eq.) in a solvent like pyridine or DCM.

  • Add a base such as TEA (1.5 eq.) if using DCM.

  • Cool the reaction mixture to 0 °C.

  • Add the desired sulfonyl chloride (1.2 eq.) portion-wise.

  • Stir the reaction at room temperature for 6-24 hours.

  • Monitor the reaction by TLC.

  • After completion, work up the reaction by adding water and extracting with an appropriate organic solvent.

  • Wash the organic phase sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure sulfonamide derivative.

Derivatization of the 4-Hydroxyphenyl Moiety

The phenolic hydroxyl group can be derivatized through O-alkylation or O-acylation to modulate the compound's properties.

2.2.1. Synthesis of Ether Derivatives (O-Alkylation)

Protocol 3: General Procedure for Williamson Ether Synthesis

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq.).

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature, and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

2.2.2. Synthesis of Ester Derivatives (O-Acylation)

Protocol 4: General Procedure for Ester Synthesis

  • Dissolve this compound (1.0 eq.) and a base (e.g., TEA, 1.5 eq.) in DCM.

  • Cool the solution to 0 °C.

  • Slowly add the desired acyl chloride (1.2 eq.).

  • Allow the reaction to stir at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Derivatization of the Piperazine Nitrogen

While the parent compound has aryl groups on both piperazine nitrogens, derivatization of a precursor like 4-(piperazin-1-yl)phenol at the free secondary amine provides another avenue for structural diversification.

Protocol 5: Synthesis of N-Aroyl Derivatives of 4-(Piperazin-1-yl)phenol

  • To a mixture of 4-(piperazin-1-yl)phenol (1.0 eq.) and DIPEA (1.5 eq.) in DMF at 0 °C, add the desired benzoyl chloride derivative (1.0 eq.) dropwise.

  • Stir the reaction overnight at room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation for SAR Studies

Systematic derivatization and subsequent biological evaluation are crucial for establishing a robust SAR. All quantitative data should be summarized in a clear and structured format.

Table 1: Tyrosinase Inhibitory Activity of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives

Compound IDR (Substitution on Aroyl Moiety)IC₅₀ (µM)[2]
1 H73.2
2 2-F60.0
3 4-F69.0
4 2-Cl<5
5 4-Cl20.5
6 2,4-diCl1.5
7 2-Br<5
8 4-Br22.1
9 2-CF₃<5
10 4-CF₃18.2
11 2-OCH₃<5
12 4-OCH₃25.3
13 4-NO₂23.2
14 2,4-(NO₂)₂7.6
15 2-NH₂66.4
16 4-NH₂43.9
Kojic Acid (Ref.) -17.8

Data extracted from a study on tyrosinase inhibitors, where the core was 4-(piperazin-1-yl)phenol.[2]

Recommended Biological Assays for SAR Screening

A library of derivatives based on the this compound scaffold can be screened against a panel of biological targets to uncover novel therapeutic activities.

  • Anticancer Assays:

    • Cell Viability Assays (e.g., MTT, MTS): Screen against a panel of cancer cell lines (e.g., MCF-7, HepG2, A549) to determine cytotoxicity.

    • Tyrosine Kinase Inhibition Assays: Evaluate inhibitory activity against relevant oncogenic kinases.

    • Topoisomerase Inhibition Assays: Assess the ability of the compounds to inhibit DNA topoisomerases.

  • Anti-inflammatory Assays:

    • COX-1/COX-2 Inhibition Assays: Determine the inhibitory effect on cyclooxygenase enzymes.

    • Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify the reduction of cytokine production in stimulated immune cells (e.g., LPS-stimulated macrophages).

  • Antimicrobial and Antifungal Assays:

    • Minimum Inhibitory Concentration (MIC) Assays: Determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. Test against a panel of clinically relevant bacteria and fungi.

  • Central Nervous System (CNS) Activity Assays:

    • Receptor Binding Assays: Evaluate binding affinity for various CNS receptors, such as dopamine and serotonin receptors.

    • Monoamine Oxidase (MAO) Inhibition Assays: Assess the inhibitory activity against MAO-A and MAO-B.

Visualization of Workflows and Concepts

General Synthetic Strategy

G Core 1-(4-Aminophenyl)-4- (4-hydroxyphenyl)piperazine Deriv_A Amide/Sulfonamide Derivatives Core->Deriv_A N-Acylation/ N-Sulfonylation Deriv_B Ether/Ester Derivatives Core->Deriv_B O-Alkylation/ O-Acylation

Caption: General derivatization strategies for the core molecule.

SAR Study Workflow

G cluster_0 Compound Synthesis and Evaluation cluster_1 SAR Analysis and Optimization A Synthesis of Core Molecule B Library of Derivatives A->B Derivatization C Biological Screening B->C D Data Analysis (IC50, EC50) C->D E Identify Active Compounds (Hits) D->E F Establish SAR E->F G Lead Optimization F->G Rational Design H Preclinical Candidate G->H

Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Activation Inhibitor Piperazine Derivative Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a derivative.

References

Application Notes and Protocols for the Quantification of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine is a key intermediate in the synthesis of triazole antifungal agents, such as posaconazole and itraconazole.[1][2] Its purity and concentration must be carefully controlled during the manufacturing process to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the quantitative determination of this compound in pharmaceutical samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are intended for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.

The compound, with a molecular weight of 269.34 g/mol , exists as a white to light brown solid powder and is slightly soluble in DMSO and very slightly soluble in methanol with heating.[1][2][3]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method describes a robust and reliable HPLC-UV procedure for the quantification of this compound. The methodology is based on reversed-phase chromatography, which is suitable for the separation of moderately polar compounds like the target analyte.

Experimental Protocol: HPLC-UV

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), analytical grade

  • Water, HPLC grade or Milli-Q

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters, 0.45 µm PTFE or nylon

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water. This stock solution should be stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from a solid formulation): Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of a 50:50 methanol/water mixture and sonicate for 15 minutes. Dilute to volume with the same solvent and mix well. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. Further dilute with the mobile phase if necessary to fall within the calibration range.

5. Calibration and Quantification

  • Inject the working standard solutions in duplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the analyte.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions and determine the concentration of the analyte from the calibration curve.

Data Presentation: HPLC-UV Method Validation Summary

The following tables summarize representative quantitative data for the HPLC-UV method.

Table 1: Linearity and Range

Parameter Result
Linearity Range 1 - 100 µg/mL
Number of Points 6
Regression Equation y = 45872x + 1234

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Precision

Concentration (µg/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=18)
5 1.8 2.5
25 1.2 1.9

| 75 | 0.8 | 1.5 |

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
5 4.95 99.0
25 25.4 101.6

| 75 | 74.25 | 99.0 |

Table 4: Limits of Detection and Quantification

Parameter Result (µg/mL)
Limit of Detection (LOD) 0.3

| Limit of Quantification (LOQ) | 1.0 |

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Standard (1000 µg/mL) working Prepare Working Standards (1-100 µg/mL) stock->working inject Inject Standards and Samples working->inject sample_prep Prepare Sample Solution sample_prep->inject chromatography Chromatographic Separation (C18 Column, Gradient Elution) inject->chromatography detection UV Detection at 254 nm chromatography->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte in Samples calibration->quantification LCMS_Workflow cluster_prep Sample and Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing standards Prepare Calibration Standards (0.1-100 ng/mL) is_spike Spike Standards and Samples with Internal Standard standards->is_spike injection Inject Prepared Samples is_spike->injection sample_prep Sample Extraction (e.g., Protein Precipitation) sample_prep->is_spike separation UHPLC Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (QqQ) ionization->detection peak_integration Integrate Peak Areas (Analyte and IS) detection->peak_integration ratio_calc Calculate Peak Area Ratios peak_integration->ratio_calc quantification Quantify Using Calibration Curve ratio_calc->quantification

References

Application Notes and Protocols for the HPLC Analysis of Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of piperazine and its intermediates using High-Performance Liquid Chromatography (HPLC). Piperazine and its derivatives are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Accurate and robust analytical methods are therefore essential for quality control, ensuring the identity, purity, and stability of these intermediates and the final drug products.[2]

The analysis of piperazine by HPLC can be challenging due to its physicochemical properties. As a hydrophilic and basic compound that lacks a strong chromophore, piperazine often exhibits poor retention on traditional reversed-phase columns and low UV absorptivity.[3][4] To address these challenges, several HPLC-based strategies have been developed, primarily involving pre-column derivatization to enhance detection or the use of specialized chromatographic techniques and alternative detectors.[3][5]

Method 1: Quantitative Analysis via Pre-column Derivatization with NBD-Cl

This method is highly suitable for determining trace amounts of piperazine in APIs.[3] The protocol involves the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active product.[3][6][7] This allows for sensitive detection using standard HPLC-UV instrumentation.[6][7]

Experimental Protocol

Instrumentation:

  • HPLC system equipped with a UV or Photodiode Array (PDA) detector.[2][6]

Chromatographic Conditions:

ParameterValue
Analytical Column Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent[2][6]
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[2]
Flow Rate 1.0 mL/min[2][6]
Injection Volume 10 µL[2][6]
Column Temperature 35°C[2][6]
UV Detection Wavelength will depend on the absorption maximum of the NBD-piperazine derivative.[2] A wavelength of 340 nm has been reported.[6]
Run Time 20 min[6]

Reagents:

  • Acetonitrile (HPLC grade)[2][6]

  • Methanol (HPLC grade)[2]

  • Diethylamine (reagent grade)[2]

  • Piperazine standard[2]

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)[2][6]

Sample Preparation (Derivatization):

  • Prepare a standard stock solution of piperazine in a suitable solvent.

  • Prepare a solution of NBD-Cl in acetonitrile.

  • Mix the piperazine solution with an excess of the NBD-Cl solution.

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.[2]

  • Cool the solution and dilute it with the mobile phase before injection.[2]

Data Analysis:

  • Identify the peak corresponding to the piperazine derivative based on its retention time compared to a known standard.[2]

  • Quantify the analyte using a calibration curve generated from standards of known concentrations.[2]

Performance Data

The following table summarizes the validation parameters for an HPLC-UV method for piperazine analysis after derivatization with NBD-Cl.

ParameterResult
Linearity Range 30 - 350 ppm[1][6]
Accuracy (% Recovery) 104.87 - 108.06%[1][6]
Precision (%RSD) < 1.13%[1][6]
Limit of Detection (LOD) 30 ppm[1][6]
Limit of Quantification (LOQ) 90 ppm[1][6]

Method 2: Analysis of Underivatized Piperazine using Mixed-Mode Chromatography

For instances where derivatization is not desirable, mixed-mode chromatography, which utilizes stationary phases with multiple retention mechanisms (e.g., reversed-phase and ion-exchange), can be employed to improve the retention of polar, basic compounds like piperazine.[3] This approach can be coupled with detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS).[3][5]

Experimental Protocol

Instrumentation:

  • HPLC or UPLC system

  • ELSD, CAD, or MS detector

Chromatographic Conditions (Example 1):

ParameterValue
Analytical Column Primesep 100 (50 x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid[8] (for MS compatibility, replace phosphoric acid with formic acid[8])
Detection ELSD, CAD, or LC/MS[5]

Chromatographic Conditions (Example 2):

ParameterValue
Analytical Column Coresep 100 (250 x 4.6 mm, 2.7 µm, 90Å)[9]
Mobile Phase ACN/water/TFA[9]
Flow Rate 1 mL/min[9]
Injection Volume 1 µL[9]
Detection ELSD (40°C)[9]

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the piperazine peak based on its retention time.

  • Quantify using a calibration curve generated from standards of known concentrations.

Method 3: HPLC-MS/MS for High Sensitivity Analysis

For the determination of trace residues of piperazine, a highly sensitive method using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) can be utilized.[10]

Experimental Protocol

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

Chromatographic Conditions:

ParameterValue
Analytical Column C18 column[10]
Mobile Phase A: 0.1% formic acid in water; B: Methanol[10]
Gradient Elution 0–3 min, 92% A; 6.5–7.5 min, 40% A; 9.5 min, 80% A; 10–12 min, 92% A[10]
Flow Rate 0.4 mL/min[10]
Injection Volume 10 µL[10]
Ionization Mode ESI positive ion (ESI+)[10]
Scan Mode Multiple Reaction Monitoring (MRM)[10]

Sample Preparation:

  • Sample extraction and purification may be required depending on the matrix. For example, in chicken muscle, this can involve defatting with n-hexane, extraction with trichloroacetic acid/acetonitrile using accelerated solvent extraction (ASE), and purification by solid-phase extraction (SPE).[10]

Performance Data

The following table summarizes the validation parameters for an HPLC-MS/MS method for piperazine residue analysis.

ParameterResult
Linearity Range 1–200 µg/kg[10]
Accuracy (% Recovery) 82.22%–88.63%[10]
Precision (%RSD) 1.56%–4.55%[10]
Limit of Detection (LOD) 0.3 µg/kg[10]
Limit of Quantification (LOQ) 1.0 µg/kg[10]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (if applicable) Dissolution->Derivatization Filtration Filtration Derivatization->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, ELSD, MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for HPLC analysis of piperazine intermediates.

HPLC_System Solvent Solvent Reservoir Pump HPLC Pump Solvent->Pump Mobile Phase Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Sample + Mobile Phase Detector Detector (UV/MS/ELSD) Column->Detector Separated Analytes DataSystem Data System Detector->DataSystem Signal Waste Waste Detector->Waste

References

Application Note: NMR Characterization of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, a key intermediate in the synthesis of pharmaceuticals such as the antifungal agent Posaconazole.[1] This application note outlines the predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for sample preparation and data acquisition, and visual workflows to ensure accurate and reproducible results. The provided information is essential for the structural elucidation and purity assessment of this important synthetic building block.

Introduction

This compound (CAS No. 74853-08-0) is a bifunctional organic molecule featuring a central piperazine ring substituted with an aminophenyl group at one nitrogen and a hydroxyphenyl group at the other.[2] Its structure lends itself to further chemical modifications, making it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Accurate structural confirmation and purity determination are critical in drug development and manufacturing. NMR spectroscopy is the most powerful technique for the unambiguous structural analysis of organic molecules. This note details the expected NMR characteristics of the title compound and provides standardized protocols for its analysis.

Predicted NMR Spectral Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8 - 9.2Singlet1HAr-OH
~6.7 - 6.9Multiplet4HH -2', H -6' and H -3'', H -5''
~6.5 - 6.7Multiplet4HH -3', H -5' and H -2'', H -6''
~4.5 - 5.0Broad Singlet2HAr-NH₂
~3.0 - 3.2Multiplet4HPiperazine CH₂ (adjacent to aminophenyl)
~2.9 - 3.1Multiplet4HPiperazine CH₂ (adjacent to hydroxyphenyl)

Note: The exact chemical shifts of the piperazine protons can be complex due to chair-boat conformational exchange and may appear as broad signals at room temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Chemical Shift (δ, ppm)Assignment
~151.0C -4'' (C-OH)
~144.0C -1' (C-N)
~143.0C -4' (C-NH₂)
~120.0C -2', C -6'
~118.0C -2'', C -6''
~115.5C -3', C -5'
~115.0C -3'', C -5''
~50.0Piperazine C H₂ (adjacent to hydroxyphenyl)
~49.0Piperazine C H₂ (adjacent to aminophenyl)

Experimental Protocols

The following protocols provide a standardized methodology for the NMR analysis of this compound.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its ability to dissolve the compound and to allow for the observation of exchangeable protons (OH and NH₂).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

  • Sample Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and improve spectral quality.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

NMR Data Acquisition

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans (adjust for desired signal-to-noise ratio).

  • Dummy Scans: 2-4.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 200-250 ppm (centered around 100 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more (as ¹³C has a low natural abundance).

Data Processing and Interpretation

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Chemical Shift Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or to TMS if added.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals. The relative integrals should correspond to the number of protons in each environment.

  • Structure Confirmation: Compare the obtained chemical shifts, multiplicities, and integrals with the predicted data and known values for similar structures to confirm the identity and purity of this compound.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the NMR characterization process.

Molecular_Structure Molecular Structure of this compound cluster_aminophenyl 4-Aminophenyl Group cluster_piperazine Piperazine Ring cluster_hydroxyphenyl 4-Hydroxyphenyl Group C1 C1' C2 C2' C1->C2 N1 N1 C1->N1 C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 N_amino NH₂ C4->N_amino C6 C6' C5->C6 C6->C1 C_pip1 CH₂ N1->C_pip1 N4 N4 C_pip3 CH₂ N4->C_pip3 C1_hp C1'' N4->C1_hp C_pip2 CH₂ C_pip1->C_pip2 C_pip2->N4 C_pip4 CH₂ C_pip3->C_pip4 C_pip4->N1 C2_hp C2'' C1_hp->C2_hp C3_hp C3'' C2_hp->C3_hp C4_hp C4'' C3_hp->C4_hp C5_hp C5'' C4_hp->C5_hp OH OH C4_hp->OH C6_hp C6'' C5_hp->C6_hp C6_hp->C1_hp

Caption: Molecular structure of the title compound.

NMR_Workflow General Workflow for NMR Characterization cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Analysis and Interpretation weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase_baseline Phasing and Baseline Correction ft->phase_baseline reference Chemical Shift Referencing phase_baseline->reference peak_pick Peak Picking and Integration reference->peak_pick assign Assign Signals peak_pick->assign confirm Confirm Structure and Purity assign->confirm

Caption: NMR characterization workflow.

References

Application Notes and Protocols for Cell-Based Assays Using 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for the evaluation of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine derivatives in cell-based assays. The focus is on two key therapeutic areas where piperazine derivatives have shown significant promise: oncology and neurodegenerative diseases.

Introduction

The this compound scaffold is a versatile building block in medicinal chemistry.[1] While it is a known intermediate in the synthesis of the antifungal agent posaconazole, its structural motifs are of significant interest for developing novel therapeutics targeting a range of diseases.[1][2] Derivatives of this core structure are being explored for their potential as anticancer and neuroprotective agents. Cell-based assays are fundamental tools for the initial screening and characterization of these compounds, providing crucial data on their biological activity, potency, and selectivity.

Application 1: Anticancer Activity Screening

Derivatives of piperazine are widely investigated for their potential as anticancer agents.[3][4][5][6][7][8] Cell-based cytotoxicity and anti-proliferative assays are the primary methods for initial screening.

Data Presentation: Anticancer Activity

The following tables summarize the cytotoxic effects of various piperazine derivatives against different human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Cytotoxicity of Chalcone-Piperazine Hybrid Compounds [4]

CompoundA549 (Lung Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)SGC7901 (Gastric Cancer) IC₅₀ (µM)
7c 5.240.190.41
Cisplatin (Reference) 10.122.013.56

Table 2: Cytotoxicity of Rhein–piperazine–furanone Hybrids against A549 Lung Cancer Cells [5]

CompoundA549 IC₅₀ (µM)WI-38 (Normal Lung Fibroblast) IC₅₀ (µM)Selectivity Index (SI = WI-38/A549)
5e 5.7469.28~12
5h 5.49Not ReportedNot Reported
Rhein (Parent) 265.59Not Reported~1
Cytarabine (Reference) 202.57Not Reported~2

Table 3: Anti-proliferative Activity of Vindoline-Piperazine Conjugates [3]

CompoundCell LineGI₅₀ (µM)
23 MDA-MB-468 (Breast Cancer)1.00
25 HOP-92 (Non-Small Cell Lung Cancer)1.35
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the effect of compounds on cell viability by measuring the metabolic activity of living cells.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with a reference drug (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow for Anticancer Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plates C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Piperazine Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability H->I J Determine IC50 Values I->J

Workflow for MTT-based cytotoxicity screening.

Application 2: Neuroprotective Activity Screening

Piperazine derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[9][10][11][12] Key pathological hallmarks of Alzheimer's disease include the aggregation of amyloid-beta (Aβ) and tau proteins, which leads to neuronal toxicity. Cell-based assays can model these toxic effects and screen for compounds that offer neuroprotection.

Data Presentation: Neuroprotective Effects

The following table presents data on the neuroprotective effects of piperazine-based compounds against Aβ-induced toxicity in a neuronal cell line.

Table 4: Neuroprotection against Aβ₁₋₄₂ Induced Toxicity in SH-SY5Y Cells [11][12]

CompoundTreatmentCell Viability (% of Control)
D-687 Aβ₁₋₄₂ + CompoundSignificantly increased vs. Aβ₁₋₄₂ alone
D-688 Aβ₁₋₄₂ + CompoundSignificantly increased vs. Aβ₁₋₄₂ alone
Control Untreated100%
Aβ₁₋₄₂ Aβ₁₋₄₂ aloneReduced viability
Experimental Protocol: Neuroprotection Assay against Aβ-Induced Toxicity

This protocol assesses the ability of test compounds to protect neuronal cells from the toxic effects of aggregated amyloid-beta peptides.

Objective: To evaluate the neuroprotective potential of piperazine derivatives by measuring cell viability in the presence of Aβ₁₋₄₂ oligomers.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP)

  • Sterile PBS

  • Test compounds (piperazine derivatives)

  • MTT solution or other viability assay reagent (e.g., CellTiter-Glo)

  • 96-well plates

  • Microplate reader

Procedure:

  • Aβ₁₋₄₂ Oligomer Preparation:

    • Dissolve Aβ₁₋₄₂ peptide in HFIP and evaporate the solvent to create a peptide film.

    • Resuspend the film in DMSO and then dilute in culture medium to the desired concentration.

    • Incubate at 4°C for 24 hours to allow for the formation of toxic oligomers.

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at an appropriate density and allow them to differentiate for 5-7 days if required (e.g., using retinoic acid).

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 2-4 hours before adding the Aβ oligomers.

  • Aβ₁₋₄₂ Treatment: Add the prepared Aβ₁₋₄₂ oligomers to the wells (final concentration typically 5-10 µM). Include control wells: untreated cells, cells treated with vehicle only, and cells treated with Aβ₁₋₄₂ only.

  • Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO₂.

  • Viability Assessment: Measure cell viability using the MTT assay (as described in the anticancer protocol) or another suitable method like the CellTiter-Glo luminescent assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Compare the viability of cells treated with Aβ₁₋₄₂ alone to those co-treated with the test compounds to determine the degree of neuroprotection.

Signaling Pathway in Neuroprotection

Some piperazine derivatives may exert their neuroprotective effects by modulating specific signaling pathways. For instance, activation of the TRPC6 channel-mediated calcium entry has been shown to protect against amyloid toxicity.[9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRPC6 TRPC6 Channel Ca_entry Neuronal Store-Operated Calcium Entry (nSOCE) TRPC6->Ca_entry mediates Signaling Downstream Signaling (e.g., CREB activation) Ca_entry->Signaling Spine_Stability Dendritic Spine Stability Signaling->Spine_Stability promotes Neuroprotection Neuroprotection Spine_Stability->Neuroprotection Piperazine Piperazine Derivative (Agonist) Piperazine->TRPC6 activates Amyloid Amyloid-β Toxicity Amyloid->Spine_Stability destabilizes

TRPC6 signaling pathway in neuroprotection.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of new therapeutic agents. The cell-based assay protocols and data presentation formats outlined in these application notes provide a robust framework for the initial evaluation of these derivatives in oncology and neurodegenerative disease research. Consistent and standardized methodologies are crucial for generating reliable and comparable data, which is essential for advancing promising compounds through the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine. The information is presented in a question-and-answer format to provide direct solutions to specific experimental issues.

Troubleshooting Guides

Issue 1: Low Overall Yield

Question: My multi-step synthesis of this compound is resulting in a low overall yield. What are the common pitfalls and how can I optimize the process?

Answer: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. A common route involves the reaction of p-hydroxyphenylpiperazine with p-chloronitrobenzene, followed by the reduction of the nitro group.[1] Here are key areas to troubleshoot:

  • Starting Material Quality: Ensure the purity of your starting materials, such as 4-hydroxyaniline and dichloroethylamine hydrochloride, as impurities can lead to side reactions and lower yields.[2]

  • Reaction Conditions for N-Arylation: The coupling of 1-(4-hydroxyphenyl)piperazine with an aryl halide is a critical step.

    • Solvent and Base: Aprotic polar solvents like N-Methylpyrrolidone (NMP) are often used. The choice of an appropriate organic base, such as N,N-Diisopropylethylamine (Hünig's Base), is crucial for driving the reaction to completion.[3][4]

    • Temperature and Time: The reaction typically requires heating (e.g., 120-125°C).[3][4] It's essential to monitor the reaction progress using techniques like HPLC or TLC to determine the optimal reaction time and avoid degradation.[3][4][5]

  • Nitro Group Reduction: The final reduction step is also critical.

    • Catalyst: Palladium on charcoal (Pd/C) is a common catalyst for this reduction.[1][3][4]

    • Reducing Agent: Sodium hypophosphite monohydrate can be used as a hydrogen source in a catalytic hydrogen transfer reduction.[3][4] The reaction temperature should be carefully controlled (e.g., 70-75°C) to ensure efficient reduction without side reactions.[3][4]

  • Purification: Each intermediate and the final product must be purified effectively to prevent carrying impurities to the next step. Techniques like acid-base extraction can be useful for purifying the basic piperazine products.[6]

Issue 2: Formation of Di-substituted Byproduct in Buchwald-Hartwig Amination

Question: I am attempting a one-pot synthesis using a Buchwald-Hartwig amination and observing a significant amount of the 1,4-bis(4-aminophenyl)piperazine or 1,4-bis(4-hydroxyphenyl)piperazine byproduct. How can I improve the selectivity for the mono-substituted product?

Answer: The formation of di-substituted byproducts is a common challenge in piperazine chemistry due to the presence of two reactive nitrogen atoms.[5][6] Here are strategies to favor mono-substitution:

  • Stoichiometry Control: Using a large excess of piperazine (5-10 equivalents) relative to the aryl halide can statistically favor the reaction with an unsubstituted piperazine molecule.[6]

  • Protecting Group Strategy: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed after the first N-arylation.[5][7] This multi-step approach often provides higher yields of the desired mono-substituted product despite adding extra steps.[7]

  • Catalyst and Ligand Choice: The selection of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical in Buchwald-Hartwig amination.[6][8] For some substrates, sterically hindered ligands can improve selectivity.

  • Base Selection: The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can influence the reaction rate and selectivity. Weaker bases may be preferred if strong bases cause decomposition of starting materials.[5][8]

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product.[5] Monitoring the reaction closely and stopping it once the mono-substituted product is maximized is crucial.[5]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed synthetic route involves a two-step process:

  • N-Arylation: Reaction of 1-(4-hydroxyphenyl)piperazine with 1-chloro-4-nitrobenzene in the presence of a base like N,N-Diisopropylethylamine in a solvent such as N-Methylpyrrolidone at elevated temperatures.[3][4]

  • Nitro Reduction: Reduction of the resulting N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine using a catalyst like 5% Palladium on charcoal and a hydrogen source such as sodium hypophosphite monohydrate.[3][4]

Another approach involves the Buchwald-Hartwig coupling reaction, which can offer a more direct route but may require careful optimization to control selectivity.[1][9]

Q2: How can I purify the final product, this compound?

A2: The basic nature of the piperazine ring allows for effective purification using acid-base extraction.[6] The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. After separating the layers, the aqueous layer can be basified to precipitate the purified product, which can then be re-extracted into an organic solvent and isolated by evaporation.[6] Crystallization from a suitable solvent system can also be an effective final purification step.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the consumption of starting materials and the formation of products and byproducts.[3][4][5]

  • Product Characterization: The structure and purity of the final product should be confirmed using techniques such as:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • HPLC: To assess the purity of the final compound.

Data Presentation

Table 1: Summary of Reported Yields for Key Synthetic Steps

StepReactantsReagents/CatalystSolventYield (%)Purity (%)Reference
N-Arylation 1-(4-hydroxyphenyl)piperazine, 1-chloro-4-nitrobenzeneN,N-DiisopropylethylamineN-MethylpyrrolidoneNot explicitly stated for this step-[3][4]
Nitro Reduction N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine5% Pd/C, Sodium hypophosphiteMethoxyethanol/WaterYield of final product after both steps: ~75%>99% (by HPLC)[3][4]
Buchwald-Hartwig p-methoxybromobenzene, piperazinePalladium acetate, Potassium tert-amylateToluene90% (for 1,4-bis(p-methoxyphenyl)piperazine)99%[9]
Hydrolysis 1-(4-acetamidophenyl)-4-(4-hydroxyphenyl)piperazinePhosphoric acid, AmmoniaEthylene glycol95%99%[1]
Hydrolysis 1-(4-acetamidophenyl)-4-(4-hydroxyphenyl)piperazineThionyl chloride, then baseMethanol, Toluene97%99%[1]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound[3][4]

Step 1: N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine

  • Under a nitrogen atmosphere, suspend 420 g of N-(4-Hydroxyphenyl)-piperazine, 520.6 g of 1-chloro-4-nitrobenzene, and 457.5 g of N,N-Diisopropylethylamine in 1260 ml of N-Methylpyrrolidone.

  • Heat the mixture to 120-125°C and stir until the reaction is complete (monitor by HPLC, typically 5-7 hours).

  • Cool the solution to 75-80°C and add 6.3 liters of isopropanol over approximately 30 minutes, maintaining the temperature.

  • Cool the resulting suspension to 20-25°C and stir overnight.

  • Further cool to -10° to -5°C and stir for 30 minutes.

  • Filter the product, wash with isopropanol and then with warm water.

  • Dry the product under vacuum at 50°C.

Step 2: this compound

  • Under a nitrogen atmosphere, suspend 430 g of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine in 2.8 liters of methoxyethanol at 20-25°C.

  • Add 52 g of 5% palladium on charcoal (50% water wet).

  • Degas the suspension and heat to 70-75°C.

  • Slowly add a solution of 497 g of sodium hypophosphite monohydrate in 1.12 liters of water over 2-2.5 hours, maintaining the temperature at 75-80°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Filter the catalyst and wash with water.

  • Adjust the pH of the combined filtrates to 7.1 ± 1 with concentrated sodium hydroxide at 35-40°C.

  • Cool the suspension to 20-25°C and stir for 30 minutes.

  • Filter the product, wash with water and methanol.

  • Dry the final product under vacuum at 50°C.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Nitro Reduction A 1-(4-hydroxyphenyl)piperazine C N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine A->C N,N-Diisopropylethylamine, N-Methylpyrrolidone, 120-125°C B 1-chloro-4-nitrobenzene B->C D This compound C->D 5% Pd/C, Sodium hypophosphite, Methoxyethanol/Water, 70-75°C

Caption: Two-step synthesis pathway for this compound.

Side_Reactions A Piperazine C Mono-arylated Piperazine (Desired Product) A->C 1 eq. Aryl Halide B Aryl Halide B->C D Di-arylated Piperazine (Byproduct) B->D C->D 1 eq. Aryl Halide (Excess or prolonged reaction)

Caption: Formation of di-substituted byproduct during N-arylation of piperazine.

Troubleshooting_Workflow Start Low Yield or Impurities Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeArylation Optimize N-Arylation Conditions (Solvent, Base, Temp.) CheckPurity->OptimizeArylation Purity OK Purification Improve Purification (e.g., Acid-Base Extraction) CheckPurity->Purification Impure OptimizeReduction Optimize Reduction Conditions (Catalyst, Temp., Time) OptimizeArylation->OptimizeReduction CheckStoichiometry Di-substitution Issue? Adjust Stoichiometry OptimizeReduction->CheckStoichiometry UseProtectingGroup Consider Mono-protection Strategy CheckStoichiometry->UseProtectingGroup Yes CheckStoichiometry->Purification No End Improved Yield and Purity UseProtectingGroup->End Purification->End

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Technical Support Center: Purification of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine from a reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.

Problem 1: Low Yield of Purified Product

Possible Cause Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before initiating workup.
Product Loss During Extraction The product contains both a basic amine and an acidic phenol, making it amphoteric. Ensure the pH of the aqueous layer is carefully adjusted during acid-base extraction to prevent the product from remaining in the aqueous phase. Multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) are recommended.
Precipitation During Workup The product may precipitate out of solution if the solvent polarity is changed drastically or if the concentration is too high. If a precipitate forms, isolate it by filtration and analyze it to confirm if it is the desired product.
Co-crystallization with Impurities If recrystallization is the primary purification method, impurities with similar solubility profiles may co-crystallize, leading to a higher apparent yield of impure product that is later lost upon further purification.
Adsorption onto Silica Gel The basic piperazine nitrogen can strongly interact with the acidic silica gel during column chromatography, leading to product loss on the column.

Problem 2: Product Contaminated with Starting Materials or Intermediates

Possible Cause Solution
Unreacted 1-(4-hydroxyphenyl)piperazine This starting material is more polar than the product. It can be removed by a water wash during the workup if it is in its free base form. In column chromatography, it will have a lower Rf value.
Unreacted 1-chloro-4-nitrobenzene (or other electrophile) This starting material is non-polar. It can be removed by washing the organic layer with a non-polar solvent like hexane. In column chromatography, it will have a much higher Rf value than the product.
Presence of 1-(4-Nitrophenyl)-4-(4-hydroxyphenyl)piperazine Incomplete reduction of the nitro group will leave this intermediate. This impurity is less polar than the final product. Careful monitoring of the reduction step is crucial. It can be separated by column chromatography, eluting before the desired product.

Problem 3: Poor Separation and Tailing during Column Chromatography

Possible Cause Solution
Interaction of Basic Amine with Acidic Silica Gel The free amine on the piperazine and the aniline moiety can interact strongly with the acidic silanol groups on the surface of the silica gel, causing significant tailing of the product peak.
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the product from impurities.
Column Overloading Applying too much crude material to the column can lead to poor separation.

Solutions for Poor Chromatographic Performance:

  • Addition of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent to suppress the interaction between the basic product and the acidic silica gel.

  • Use of Deactivated Silica: Employ amine-deactivated silica gel as the stationary phase.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may provide better separation for basic compounds.

  • Gradient Elution: Utilize a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, to improve the separation of compounds with different polarities.

  • Optimize Loading: Ensure the amount of crude material loaded onto the column is appropriate for the column size. A general rule is to load 1-5% of the silica gel weight.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Common impurities include unreacted starting materials such as 1-(4-hydroxyphenyl)piperazine and the aryl halide (e.g., 1-chloro-4-nitrobenzene), the intermediate 1-(4-nitrophenyl)-4-(4-hydroxyphenyl)piperazine if the reduction step is incomplete, and di-substituted piperazine byproducts where both nitrogens of a piperazine starting material have reacted.

Q2: My purified product is an off-white or colored solid, but the literature reports a white solid. What could be the reason?

A2: The presence of trace, highly colored impurities, often arising from oxidation of the aniline or phenol moieties, can result in a colored product. The aminophenyl group is susceptible to air oxidation. It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light.

Q3: What is a good solvent system for the recrystallization of this compound?

A3: Due to the polar nature of the molecule, polar solvents are generally required. A good starting point for recrystallization solvent screening would be alcohols like ethanol or isopropanol, or solvent mixtures such as ethanol/water, methanol/water, or ethyl acetate/hexane. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q4: Can I use acid-base extraction for purification?

A4: Yes, acid-base extraction can be a powerful technique. You can dissolve the crude mixture in an organic solvent and extract it with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will move to the aqueous layer as its salt, leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will precipitate the purified product, which can then be extracted back into an organic solvent.

Q5: How can I monitor the purity of my final product?

A5: The purity of the final product should be assessed using a combination of techniques. Thin Layer Chromatography (TLC) can provide a quick check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for determining purity. Finally, structural confirmation and the absence of impurity signals should be verified by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column bed.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity. A common starting point for this compound would be a mixture of dichloromethane/methanol or ethyl acetate/hexane. To prevent tailing, it is recommended to add 0.5% triethylamine to the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good solvents will show high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow reaction_mixture Crude Reaction Mixture workup Aqueous Workup / Extraction reaction_mixture->workup concentration Concentration workup->concentration crude_product Crude Product concentration->crude_product column Column Chromatography crude_product->column Major Impurities Present recrystallization Recrystallization crude_product->recrystallization Minor Impurities Present column->recrystallization Further Purification pure_product Pure Product column->pure_product recrystallization->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic decision decision start Purification Attempt check_purity Check Purity (TLC/HPLC) start->check_purity low_yield Low Yield start->low_yield Low Recovery pure Pure Product Obtained check_purity->pure Yes impure Product is Impure check_purity->impure No troubleshoot_purity Troubleshoot Purity Issues impure->troubleshoot_purity troubleshoot_yield Troubleshoot Yield Issues low_yield->troubleshoot_yield column_issues Column Chromatography Problems? troubleshoot_purity->column_issues recrystallization_issues Recrystallization Problems? troubleshoot_purity->recrystallization_issues optimize_column Optimize Column Conditions column_issues->optimize_column optimize_recrystallization Optimize Recrystallization recrystallization_issues->optimize_recrystallization

Caption: A decision-making flowchart for troubleshooting purification issues.

Stability issues of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine in solution?

A1: Based on its chemical structure, the primary stability concerns for this compound in solution are oxidative degradation and photodegradation. The aminophenyl and hydroxyphenyl moieties are susceptible to oxidation, which can be accelerated by factors such as pH, temperature, light exposure, and the presence of oxidizing agents or metal ions. The piperazine ring can also undergo oxidative and thermal degradation.

Q2: How does pH affect the stability of the compound in solution?

A2: The stability of solutions containing aminophenols is often pH-dependent. Generally, lower pH (acidic conditions) can increase the stability of aminophenols by protonating the amino group, which makes it less susceptible to oxidation.[1] Conversely, neutral to alkaline conditions can accelerate oxidation. It is crucial to determine the optimal pH for your specific application through stability studies.

Q3: What are the likely degradation products?

A3: While specific degradation products for this compound have not been documented in the literature, based on related compounds, potential degradation pathways could involve:

  • Oxidation of the aminophenyl and hydroxyphenyl groups: This could lead to the formation of quinone-imine structures and further polymerization, resulting in colored solutions.[2][3][4] Oxidation of 4-aminophenol can yield products like benzoquinone and various organic acids.[5]

  • Degradation of the piperazine ring: Oxidative degradation of piperazine can result in ring-opening and the formation of smaller molecules like ethylenediamine, 2-oxopiperazine, and formylpiperazine.[6][7] Thermal degradation can also lead to ring cleavage.[8][9]

Q4: How should I prepare and store solutions of this compound?

A4: To minimize degradation, consider the following precautions:

  • Solvent Selection: Use high-purity, degassed solvents. Protic solvents may participate in degradation pathways, so aprotic solvents might be preferable for long-term storage, depending on solubility.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C), and minimize freeze-thaw cycles.

  • pH Adjustment: If compatible with your experimental design, consider buffering the solution to a slightly acidic pH to enhance stability.[1]

  • Chelating Agents: The addition of a chelating agent like EDTA can help to sequester trace metal ions that may catalyze oxidation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Solution turns yellow/brown/purple upon preparation or storage. Oxidative degradation of the aminophenyl or hydroxyphenyl moieties.1. Prepare fresh solutions before use.2. De-gas solvents and work under an inert atmosphere.3. Store solutions protected from light and at a lower temperature.4. Evaluate the effect of lowering the pH of the solution.5. Consider adding an antioxidant or a chelating agent.
Loss of compound potency or inconsistent results over time. Chemical degradation of the compound.1. Confirm the purity of the solid material before preparing solutions.2. Perform a mini-stability study under your experimental conditions (e.g., analyze the solution by HPLC at different time points).3. Review solution preparation and storage procedures to minimize exposure to oxygen, light, and high temperatures.
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Attempt to identify the degradation products using mass spectrometry.2. Conduct forced degradation studies to intentionally generate and identify potential degradation products, which can help in developing a stability-indicating analytical method.

Proposed Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the solution to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80 °C for 48 hours.

    • Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including a control (unstressed) solution, by a suitable analytical method, typically a reverse-phase HPLC with UV and/or mass spectrometric detection.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the number and relative abundance of degradation products.

    • If possible, elucidate the structure of major degradation products using LC-MS/MS and NMR.

Summary of Potential Degradation Conditions and Products
Stress ConditionPotential Degradation PathwayLikely Degradation Products
Oxidative (e.g., H₂O₂, air) Oxidation of phenol and aniline rings.Quinone-imines, benzoquinones, polymeric materials.[2][3][4][5]
Acidic (e.g., HCl) Generally more stable, but hydrolysis of potential impurities or minor degradation is possible.Minimal degradation expected for the parent compound.
Basic (e.g., NaOH) Accelerated oxidation of phenol and aniline rings.Quinone-imines, polymeric materials.
Thermal Ring-opening of piperazine, general decomposition.Ethylenediamine, formylpiperazine, other fragments.[8][9]
Photolytic Photodegradation of the aromatic and piperazine systems.A variety of smaller, fragmented molecules.

Visualizations

Hypothesized_Oxidative_Degradation_Pathway Compound 1-(4-Aminophenyl)-4- (4-hydroxyphenyl)piperazine Oxidation Oxidation (O₂, metal ions, light) Compound->Oxidation RingOpening Piperazine Ring Oxidation/Opening Compound->RingOpening Intermediate Quinone-imine Intermediate Oxidation->Intermediate Polymerization Polymerization Intermediate->Polymerization Polymeric Colored Polymeric Products Polymerization->Polymeric Fragments Smaller Fragments (e.g., Ethylenediamine) RingOpening->Fragments

Caption: Hypothesized oxidative degradation pathways.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution (1 mg/mL) Acid Acidic (HCl) Prep->Acid Base Basic (NaOH) Prep->Base Oxidative Oxidative (H₂O₂) Prep->Oxidative Thermal Thermal (Heat) Prep->Thermal Photo Photolytic (Light) Prep->Photo Analyze Analyze by HPLC-UV/MS at Time Points Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Evaluate Assess Degradation % Identify Products Analyze->Evaluate

Caption: General workflow for a forced degradation study.

Troubleshooting_Decision_Tree Start Solution Shows Instability (e.g., color change, potency loss) Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Storage Review Storage Conditions Check_Prep->Check_Storage Protocol OK Modify_Prep Modify Protocol: - Degas solvent - Use inert atmosphere - Adjust pH Check_Prep->Modify_Prep Protocol Issue Modify_Storage Modify Storage: - Protect from light - Lower temperature Check_Storage->Modify_Storage Storage Issue Re_evaluate Re-evaluate Stability Check_Storage->Re_evaluate Storage OK (Consider forced degradation study) Modify_Prep->Re_evaluate Modify_Storage->Re_evaluate

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Overcoming Poor Solubility of Hydroxyphenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with hydroxyphenylpiperazine compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: My hydroxyphenylpiperazine compound exhibits poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps I can take to improve its solubility?

A1: Poor aqueous solubility is a common challenge with hydroxyphenylpiperazine compounds due to the interplay of their relatively rigid bicyclic structure and the lipophilic nature of various substituents. Here is a step-by-step guide to troubleshoot this issue:

  • pH Adjustment: The piperazine moiety in your compound is basic. Therefore, modifying the pH of your aqueous solution can significantly impact solubility by ionizing the piperazine nitrogen. A decrease in pH will protonate the piperazine ring, forming a more soluble salt. It is recommended to determine the pH-solubility profile of your compound to identify the optimal pH for dissolution.

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds. Common co-solvents to consider are DMSO, ethanol, and polyethylene glycols (PEGs). Start by preparing a concentrated stock solution in 100% DMSO and then dilute it into your aqueous assay buffer, ensuring the final co-solvent concentration is compatible with your experimental system (typically <1%).

  • Salt Formation: Converting the free base of your hydroxyphenylpiperazine compound into a salt is a highly effective method to enhance aqueous solubility. Common pharmaceutically acceptable acids for salt formation include hydrochloric acid, methanesulfonic acid (mesylate), and sulfuric acid. A salt screening study is advisable to identify the most suitable counterion that provides the best balance of solubility and stability.

Q2: I've tried pH adjustment and co-solvents, but my compound still precipitates out of solution during my experiments. What advanced techniques can I explore?

A2: If initial methods are insufficient, more advanced formulation strategies should be considered:

  • Co-crystallization: This technique involves combining your hydroxyphenylpiperazine compound with a benign co-former molecule in a crystalline lattice. Co-crystals can exhibit significantly different (and often improved) physicochemical properties, including solubility and dissolution rate, compared to the free form.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like your hydroxyphenylpiperazine compound, forming inclusion complexes with enhanced aqueous solubility.

  • Nanosuspension: This involves reducing the particle size of your compound to the nanometer range. The increased surface area leads to a higher dissolution velocity according to the Noyes-Whitney equation. This can be particularly useful for compounds intended for oral or parenteral administration.

Q3: How do I choose the most appropriate solubility enhancement technique for my specific hydroxyphenylpiperazine derivative?

A3: The choice of technique depends on several factors, including the physicochemical properties of your compound, the intended application (e.g., in vitro assay vs. in vivo study), and the desired level of solubility improvement. A decision tree can help guide your selection:

G Solubility Enhancement Decision Tree Start Poorly Soluble Hydroxyphenylpiperazine Compound Ionizable Is the compound ionizable? Start->Ionizable pH_Adjust pH Adjustment & Salt Formation Ionizable->pH_Adjust Yes Co_solvents Co-solvents Ionizable->Co_solvents No Sufficient Is solubility sufficient? pH_Adjust->Sufficient Co_solvents->Sufficient Advanced Advanced Techniques Co_crystal Co-crystallization Advanced->Co_crystal Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin Nanosuspension Nanosuspension Advanced->Nanosuspension Sufficient->Advanced No End Proceed with Experiment Sufficient->End Yes

Caption: Decision tree for selecting a solubility enhancement technique.

Troubleshooting Guides

Issue 1: Compound crashes out of solution upon dilution of DMSO stock into aqueous buffer.

Potential Cause Troubleshooting Step
Supersaturation The concentration in the final aqueous solution exceeds the thermodynamic solubility.
1. Decrease the final concentration of the compound.
2. Increase the percentage of co-solvent (if tolerated by the assay).
3. Use a multi-step dilution process.
pH shift The pH of the aqueous buffer is not optimal for the compound's solubility.
1. Measure the pH of the final solution.
2. Adjust the pH of the buffer to a more favorable value (typically lower for basic compounds).
Low kinetic solubility The compound precipitates before it can be fully solvated.
1. Vortex or sonicate the solution immediately after dilution.
2. Consider using a surfactant or a polymeric precipitation inhibitor.

Issue 2: Inconsistent results in cell-based assays.

Potential Cause Troubleshooting Step
Precipitation in media The compound is precipitating in the cell culture media over time.
1. Visually inspect the wells for precipitate under a microscope.
2. Reduce the final concentration of the compound.
3. Prepare fresh dilutions immediately before use.
Interaction with media components The compound may be binding to proteins or other components in the serum.
1. Test the compound's solubility in the presence and absence of serum.
2. If binding is an issue, consider using a formulation like a cyclodextrin complex.

Data Presentation: Solubility Enhancement Comparison

The following table summarizes the typical range of solubility improvement that can be expected with different techniques for poorly soluble basic compounds like hydroxyphenylpiperazines. Note: The actual fold-increase will be compound-specific and must be determined experimentally.

Technique Typical Fold-Increase in Aqueous Solubility Advantages Considerations
pH Adjustment 2 - 100Simple to implement for ionizable compounds.Only effective within a specific pH range.
Salt Formation 10 - 1000+Significant solubility increase, can improve stability.Requires an ionizable group, salt may have different properties.
Co-solvents 2 - 50Easy to prepare for early-stage screening.Potential for co-solvent to interfere with biological assays.
Co-crystallization 2 - 500Applicable to non-ionizable compounds, can improve other properties.Requires screening for a suitable co-former.
Cyclodextrin Complexation 10 - 5000High solubility enhancement, can improve stability.Can be expensive, may alter drug-receptor interactions.
Nanosuspension N/A (improves dissolution rate)Increases dissolution velocity, suitable for oral and parenteral delivery.Requires specialized equipment, potential for particle aggregation.

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of a hydroxyphenylpiperazine compound in a given solvent.

Materials:

  • Hydroxyphenylpiperazine compound (solid)

  • Solvent of interest (e.g., phosphate buffered saline, pH 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the shaker and allow the vials to stand undisturbed for a short period to allow larger particles to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Express the solubility in mg/mL or µg/mL.

G Shake-Flask Solubility Workflow Start Start Add_Excess Add excess solid to solvent Start->Add_Excess Equilibrate Equilibrate on shaker (24-48h) Add_Excess->Equilibrate Filter Filter supernatant Equilibrate->Filter Quantify Quantify concentration (e.g., HPLC) Filter->Quantify End End Quantify->End

Caption: Workflow for determining equilibrium solubility.

Protocol 2: Salt Screening

Objective: To identify a salt form of a hydroxyphenylpiperazine compound with improved aqueous solubility.

Materials:

  • Hydroxyphenylpiperazine compound (free base)

  • A panel of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, CH₃SO₃H)

  • A selection of solvents (e.g., ethanol, isopropanol, acetone, water)

  • 96-well plates or small vials

  • Stirring plate

  • Analytical method for characterization (e.g., XRPD, DSC)

Procedure:

  • Dissolve the free base in a suitable solvent.

  • In separate wells or vials, add a stoichiometric amount (typically 1:1 molar ratio) of each selected acid.

  • Allow the solutions to stir or shake at a controlled temperature.

  • If a precipitate forms, isolate the solid by filtration or centrifugation.

  • If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • Characterize the resulting solids using XRPD and DSC to confirm the formation of a new crystalline salt form.

  • Determine the aqueous solubility of the confirmed salts using Protocol 1.

Protocol 3: Nanosuspension Preparation by Wet Milling

Objective: To prepare a nanosuspension of a hydroxyphenylpiperazine compound to improve its dissolution rate.

Materials:

  • Hydroxyphenylpiperazine compound (micronized powder)

  • Stabilizer solution (e.g., hydroxypropyl methylcellulose (HPMC), polysorbate 80)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Planetary ball mill or similar milling equipment

  • Particle size analyzer

Procedure:

  • Prepare a suspension of the compound in the stabilizer solution.

  • Add the milling media to the suspension.

  • Mill the suspension at a high speed for a specified duration (e.g., 1-4 hours).

  • Periodically withdraw samples to monitor the particle size distribution.

  • Continue milling until the desired particle size (typically < 500 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.

Signaling Pathways of Hydroxyphenylpiperazine Compounds

Hydroxyphenylpiperazine derivatives are known to interact with various biological targets. Understanding these pathways is crucial for interpreting experimental results.

Opioid Receptor Antagonism

Some hydroxyphenylpiperazine compounds act as antagonists at opioid receptors (mu, delta, and kappa). This antagonism blocks the downstream signaling cascade typically initiated by endogenous opioids or opioid agonists.

G Opioid Receptor Antagonist Pathway Compound Hydroxyphenylpiperazine Antagonist Opioid_Receptor Opioid Receptor (GPCR) Compound->Opioid_Receptor binds and blocks G_Protein Gi/o Protein Opioid_Receptor->G_Protein prevents activation AC Adenylyl Cyclase G_Protein->AC no inhibition Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel no modulation cAMP ↓ cAMP AC->cAMP maintains level

Caption: Opioid receptor antagonist signaling.

Serotonin (5-HT) Receptor Modulation

Many phenylpiperazine derivatives interact with serotonin receptors, such as the 5-HT1A and 5-HT2A subtypes, acting as either agonists or antagonists. The following diagram illustrates the signaling cascade following 5-HT1A receptor activation, which is often modulated by these compounds.

G 5-HT1A Receptor Signaling Pathway Ligand 5-HT or Agonist Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor activates G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits ERK ERK Pathway G_Protein->ERK PI3K PI3K/Akt Pathway G_Protein->PI3K cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Caption: Serotonin 5-HT1A receptor signaling.

Tyrosinase Inhibition

Certain hydroxyphenylpiperazine compounds have been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis. This makes them of interest in dermatology and for treating hyperpigmentation disorders.

G Tyrosinase Inhibition Pathway Compound Hydroxyphenylpiperazine Inhibitor Tyrosinase Tyrosinase Compound->Tyrosinase inhibits Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin ...

Caption: Inhibition of the tyrosinase pathway.

Technical Support Center: Optimizing N-Arylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the N-arylation of piperazine. This critical reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the N-arylation of piperazine, primarily focusing on the widely used Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Low or No Product Yield

Question: Why is my N-arylation reaction resulting in a low yield or no desired product?

Answer: Low or non-existent yields in N-arylation reactions can stem from several factors related to the catalyst, reagents, or reaction environment. A systematic approach to troubleshooting is crucial.

For Buchwald-Hartwig Reactions:

  • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing effectively to the active Pd(0) state. While the reaction is not overly sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.[1]

  • Poor Ligand Choice: The selection of the phosphine ligand is critical and dependent on the substrate. For the N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[1] Older generation ligands such as BINAP or DPEphos may provide insufficient catalytic activity, particularly with less reactive aryl chlorides.[1]

  • Inappropriate Base: The base is a key component of the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases such as K₂CO₃ or K₃PO₄ might lead to slow or incomplete reactions.[1]

  • Solvent Issues: The insolubility of reagents is a frequent reason for reaction failure. Toluene and dioxane are common solvents for this reaction. Ensure that your starting materials are soluble at the reaction temperature.[1]

  • Low Reaction Temperature: Many N-arylation reactions require heating, typically in the range of 80-110 °C, to proceed at a reasonable rate.[1]

For Ullmann Condensation:

  • Catalyst and Ligand: Traditional Ullmann reactions often require stoichiometric amounts of copper and high temperatures. Modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand to improve solubility and reactivity. Common ligands include diamines (e.g., 1,10-phenanthroline) and amino acids (e.g., L-proline).

  • Harsh Reaction Conditions: Ullmann-type reactions often necessitate high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) and high temperatures, sometimes exceeding 210 °C.[2]

Selectivity Issues: Mono- vs. Bis-Arylation

Question: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct and achieve selective mono-arylation?

Answer: The formation of the bis-arylated product is a common selectivity challenge. Controlling stoichiometry and reaction conditions is key to favoring the desired mono-arylated product.[1]

  • Piperazine Stoichiometry: Using an excess of piperazine relative to the aryl halide can statistically favor mono-arylation. A common starting point is 1.5 to 2.0 equivalents of piperazine.[1]

  • Reaction Time: Close monitoring of the reaction progress by TLC or LC-MS is recommended. Prolonged reaction times, even after the aryl halide has been consumed, can lead to the slow formation of the bis-arylated product.[1]

  • Slow Addition: In some cases, the slow addition of the aryl halide to the reaction mixture containing an excess of piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation.[1]

  • Protecting Groups: For complete control over selectivity, using a mono-protected piperazine, such as N-Boc-piperazine, is the most reliable strategy. The protecting group can be removed after the arylation step.[1]

Side Reactions

Question: I am observing a significant amount of hydrodehalogenation of my aryl halide. What causes this and how can I minimize it?

Answer: Hydrodehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene. This side reaction is often caused by the formation of a palladium-hydride (Pd-H) species.

  • Causes:

    • Hydride Sources: Solvents (like alcohols or DMF), amine bases, or even trace amounts of water can act as hydride donors.[1][3]

    • Substrate: Electron-rich aryl halides are more prone to hydrodehalogenation.[3]

    • Ligand Choice: The properties of the phosphine ligand can influence the rate of hydrodehalogenation. Bulky, electron-rich biaryl phosphine ligands such as Xantphos, DavePhos, or XPhos can accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway.[1]

  • Prevention Strategies:

    • Ligand Selection: Employ bulky, electron-rich ligands that promote reductive elimination of the desired product.

    • Base Selection: Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides or amine bases.[3]

    • Solvent Choice: Use non-polar aprotic solvents like toluene and avoid solvents known to be hydride donors.[3]

    • Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation.[3]

Data Presentation

The following tables summarize quantitative data for the N-arylation of piperazine, providing a comparison of different reaction parameters to guide your optimization efforts.

Table 1: Comparison of Ligands for the Buchwald-Hartwig N-Arylation of Piperazine with 4-Chlorotoluene

LigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
RuPhosPd₂(dba)₃ (1)NaOtBuToluene10010 min95
XPhosPd₂(dba)₃ (1)NaOtBuToluene10010 min92
SPhosPd₂(dba)₃ (1)NaOtBuToluene10010 min85
DavePhosPd₂(dba)₃ (1)NaOtBuToluene10010 min88

Data is representative and may vary based on specific substrate and reaction conditions.

Table 2: Effect of Solvent and Base on the Mono-N-Arylation of Piperazine

Aryl HalidePiperazine (equiv.)BaseSolventTemp (°C)Time (h)Mono/Bis Ratio
4-Bromotoluene1.5NaOtBuToluene100285:15
4-Bromotoluene2.0NaOtBuToluene100295:5
4-Bromotoluene1.5K₃PO₄Dioxane1101290:10
4-Chlorobenzonitrile1.5Cs₂CO₃DMF120888:12

Data is representative and may vary based on specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Mono-N-Arylation of Piperazine (Buchwald-Hartwig Amination)

This protocol provides a standard method for the mono-N-arylation of piperazine with an aryl chloride using a RuPhos-based catalyst system.

Reagents:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Piperazine (1.5 mmol, 1.5 equiv)

  • RuPhos (0.02 mmol, 2 mol%)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (anhydrous, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, piperazine, RuPhos, Pd₂(dba)₃, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 10 minutes to 24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with the same solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Piperazine (Ullmann Condensation)

This protocol outlines a general procedure for the N-arylation of piperazine with an aryl iodide using a copper-based catalyst system.

Reagents:

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • Piperazine (2.0 mmol, 2.0 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous, 5 mL)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl iodide, piperazine, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF via syringe.

  • Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and concepts for optimizing the N-arylation of piperazine.

Troubleshooting_Low_Yield start Low or No Product Yield check_catalyst Check Catalyst System (Pd/Ligand or Cu/Ligand) start->check_catalyst check_reagents Verify Reagent Quality (Aryl Halide, Piperazine, Base) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions inactive_catalyst Inactive Catalyst? - Use fresh Pd source - Ensure inert atmosphere check_catalyst->inactive_catalyst If Pd-catalyzed wrong_ligand Inappropriate Ligand? - Screen bulky, electron-rich ligands (e.g., RuPhos, XPhos) check_catalyst->wrong_ligand If Pd-catalyzed impure_reagents Impure Reagents? - Purify starting materials - Use anhydrous solvents check_reagents->impure_reagents wrong_base Incorrect Base? - Use strong, non-nucleophilic base (e.g., NaOtBu) - Consider weaker base for sensitive substrates check_reagents->wrong_base solubility_issue Solubility Issues? - Choose appropriate solvent (e.g., Toluene, Dioxane) check_conditions->solubility_issue suboptimal_temp Suboptimal Temperature? - Increase temperature (typically 80-110 °C) check_conditions->suboptimal_temp

Caption: Troubleshooting workflow for low yield in N-arylation reactions.

Mono_Arylation_Selectivity start Goal: Selective Mono-N-Arylation use_excess_piperazine Use Excess Piperazine (1.5 - 2.0 equiv.) start->use_excess_piperazine slow_addition Slow Addition of Aryl Halide start->slow_addition monitor_reaction Monitor Reaction Progress Closely (TLC, LC-MS) start->monitor_reaction protecting_group Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) start->protecting_group For complete control high_selectivity High Selectivity Achieved use_excess_piperazine->high_selectivity slow_addition->high_selectivity monitor_reaction->high_selectivity protecting_group->high_selectivity

Caption: Decision tree for achieving selective mono-N-arylation of piperazine.

Catalytic_Cycles_Comparison cluster_buchwald Buchwald-Hartwig Cycle cluster_ullmann Ullmann Condensation Cycle pd0 Pd(0)L_n oxidative_addition_pd Oxidative Addition (Ar-X) pd0->oxidative_addition_pd Catalytic Cycle pd_complex L_nPd(Ar)(X) oxidative_addition_pd->pd_complex Catalytic Cycle amine_coordination Amine Coordination (Piperazine) pd_complex->amine_coordination Catalytic Cycle pd_amide L_nPd(Ar)(Piperazinyl) amine_coordination->pd_amide Catalytic Cycle reductive_elimination_pd Reductive Elimination pd_amide->reductive_elimination_pd Catalytic Cycle product_pd N-Arylpiperazine reductive_elimination_pd->product_pd Catalytic Cycle product_pd->pd0 Catalytic Cycle cu1 Cu(I)L_n amine_coordination_cu Amine Coordination (Piperazine) cu1->amine_coordination_cu Catalytic Cycle cu_amide L_nCu(Piperazinyl) amine_coordination_cu->cu_amide Catalytic Cycle oxidative_addition_cu Oxidative Addition (Ar-X) cu_amide->oxidative_addition_cu Catalytic Cycle cu3_complex L_nCu(III)(Ar)(Piperazinyl) oxidative_addition_cu->cu3_complex Catalytic Cycle reductive_elimination_cu Reductive Elimination cu3_complex->reductive_elimination_cu Catalytic Cycle product_cu N-Arylpiperazine reductive_elimination_cu->product_cu Catalytic Cycle product_cu->cu1 Catalytic Cycle

Caption: Comparison of Buchwald-Hartwig and Ullmann catalytic cycles.

References

Technical Support Center: Scaling Up the Production of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods involve the N-arylation of a piperazine derivative. The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for this purpose.[1][2][3] Alternative routes include nucleophilic aromatic substitution (SNAr) on an electron-deficient aryl halide.[1] A common strategy involves reacting 1-(4-hydroxyphenyl)piperazine with a protected p-nitroaryl halide, followed by reduction of the nitro group.[4]

Q2: What are the critical parameters to control during the scale-up of the Buchwald-Hartwig amination for this synthesis?

A2: When scaling up, it is crucial to control several parameters:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is substrate-dependent and critical for high yields.[5] Sterically hindered and electron-rich ligands often improve catalytic activity.[5]

  • Base Selection: The strength and solubility of the base are vital. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be incompatible with sensitive functional groups.[5] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[5]

  • Solvent: Aprotic, nonpolar solvents like toluene and dioxane are frequently used.[5] The solubility of all reagents in the chosen solvent is essential to avoid reaction failure.[5]

  • Temperature: Reaction temperatures typically range from 80-100°C.[5] Insufficient heat can lead to slow or incomplete reactions, while excessive temperatures can cause catalyst decomposition.[5]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen).[5][6]

Q3: What are the main impurities I should expect, and how can they be minimized?

A3: Common impurities include:

  • Di-substituted piperazine: This can be minimized by using a large excess of piperazine or by using a mono-protected piperazine (e.g., N-Boc-piperazine).[7]

  • Dehalogenation of the aryl halide: This side product can be difficult to separate from the desired product.[8] Optimizing the catalyst system and reaction temperature can help reduce its formation.[8]

  • Residual Palladium: It is crucial to remove the palladium catalyst from the final product, especially for pharmaceutical applications. Various palladium scavengers and purification techniques like crystallization and column chromatography can be employed.[9]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is not deactivated. Use fresh catalyst or a pre-catalyst. Ensure the reaction is performed under a strict inert atmosphere as Pd(0) is oxygen sensitive.[5]
Inappropriate Ligand The chosen phosphine ligand may not be optimal for your specific substrates. Screen a variety of electron-rich and sterically hindered ligands.[5]
Incorrect Base The base may be too weak or insoluble in the reaction medium. For base-sensitive substrates, consider using a weaker, more soluble base like Cs₂CO₃.[5][10]
Poor Reagent Quality Impurities in the starting materials (aryl halide or piperazine derivative) can poison the catalyst. Ensure all reagents are of high purity.[5]
Inadequate Temperature The reaction may be too slow at the current temperature. Gradually increase the temperature, but monitor for catalyst decomposition.[5]
Problem 2: Reaction Stalls Before Completion
Potential Cause Troubleshooting Step
Catalyst Decomposition High reaction temperatures can lead to catalyst degradation.[5] Consider using a more thermally stable pre-catalyst or lowering the reaction temperature.
Product Inhibition The product may be coordinating to the palladium center and inhibiting further catalysis.[5] Experiment with a different ligand that may be less susceptible to product inhibition.
Incomplete Dissolution of Base If using an inorganic base, poor solubility can lead to a stalled reaction. Ensure vigorous stirring and consider using a base with better solubility in your chosen solvent.[10]
Problem 3: Difficult Purification
Potential Cause Troubleshooting Step
Co-eluting Impurities The dehalogenated side product often co-elutes with the desired product.[8] Optimize chromatographic conditions by screening different solvent systems.[9]
Residual Palladium Catalyst The final product is contaminated with palladium. Use a palladium scavenger post-reaction. Activated carbon can also be used, but optimize the loading to avoid product loss.[9] Recrystallization is an effective method for removing residual palladium.[9]
Formation of Emulsions During Workup This can complicate phase separation. Consider adjusting the pH or adding brine to break the emulsion.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 1-(4-Nitrophenyl)-4-(4-hydroxyphenyl)piperazine

This protocol is adapted from a patented procedure.[4]

Materials:

  • N-(4-Hydroxyphenyl)piperazine

  • 1-Chloro-4-nitrobenzene

  • N,N-Diisopropylethylamine (Hünig's Base)

  • N-Methylpyrrolidone (NMP)

  • Isopropanol

Procedure:

  • Under a nitrogen atmosphere, suspend N-(4-Hydroxyphenyl)-piperazine (1.0 eq), 1-chloro-4-nitrobenzene (1.4 eq), and N,N-Diisopropylethylamine (1.5 eq) in N-Methylpyrrolidone.

  • Heat the mixture to 120-125°C and stir until the reaction is complete (monitor by HPLC, typically 5-7 hours).

  • Cool the solution to 75-80°C and add isopropanol.

  • Cool the resulting suspension to -10 to -5°C and stir for 30 minutes.

  • Filter the product, wash with isopropanol and then with warm water.

  • Dry the product under vacuum at 50°C.

Protocol 2: Reduction of the Nitro Group

This protocol is a continuation from Protocol 1, adapted from a patented procedure.[4]

Materials:

  • N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine

  • Palladium on charcoal (5% Pd/C, 50% water wet)

  • Sodium hypophosphite monohydrate

  • Methoxyethanol

  • Water

Procedure:

  • Under a nitrogen atmosphere, suspend N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine in methoxyethanol.

  • Add 5% Pd/C catalyst.

  • Heat the suspension to 70-75°C.

  • Slowly add a solution of sodium hypophosphite monohydrate in water over 2-2.5 hours, maintaining the temperature at 75-80°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Cool the mixture and adjust the pH to ≤2 with concentrated HCl.

  • Filter off the catalyst.

  • Warm the filtrate and adjust the pH to 7.1 ± 1 with concentrated sodium hydroxide to precipitate the product.

  • Cool the suspension, filter the product, and wash with water and methanol.

  • Dry the final product, this compound, under vacuum at 50°C.

Quantitative Data Summary

Synthetic Step Reactants Catalyst/Base Solvent Temp (°C) Yield (%) Purity (%) Reference
Buchwald-Hartwig AminationPiperazine, p-MethoxybromobenzenePalladium acetate / Potassium tert-amylateToluene1109099[11]
Buchwald-Hartwig AminationPiperazine, p-Bromophenoxytetrahydropyran[Pd(IPr)Cl₂]₂ / Potassium tert-amylateEthylene glycol dimethyl ether809699[2]
N-ArylationN-(4-Hydroxyphenyl)piperazine, 1-Chloro-4-nitrobenzeneN,N-DiisopropylethylamineNMP120-125--[4]
Nitro ReductionN-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine5% Pd/C / Sodium hypophosphiteMethoxyethanol/Water70-75--[4]

Visualizations

experimental_workflow cluster_step1 Step 1: N-Arylation (Buchwald-Hartwig) cluster_step2 Step 2: Nitro Group Reduction start1 1-(4-Hydroxyphenyl)piperazine + p-Chloronitrobenzene product1 1-(4-Nitrophenyl)-4- (4-hydroxyphenyl)piperazine start1->product1 Reaction reagents1 Pd Catalyst Ligand Base (e.g., NaOtBu) reagents1->product1 solvent1 Solvent (e.g., Toluene) solvent1->product1 conditions1 Heat (80-120°C) Inert Atmosphere conditions1->product1 start2 1-(4-Nitrophenyl)-4- (4-hydroxyphenyl)piperazine product1->start2 product2 1-(4-Aminophenyl)-4- (4-hydroxyphenyl)piperazine start2->product2 Reduction reagents2 Reducing Agent (e.g., H₂) Catalyst (e.g., Pd/C) reagents2->product2 solvent2 Solvent (e.g., Methanol) solvent2->product2 troubleshooting_logic start Low Reaction Yield? check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst Yes check_reagents Are starting materials pure? start->check_reagents No check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst, ensure inertness. check_catalyst->solution_catalyst No check_conditions Are temperature and base optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials. check_reagents->solution_reagents No solution_optimize Screen temperature and bases. check_conditions->solution_optimize No solution_ok Consider other factors (e.g., solvent). check_conditions->solution_ok Yes

References

Technical Support Center: Efficient Synthesis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of piperazine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.

Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to provide direct solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct

Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: The formation of di-substituted piperazine is a common challenge due to the comparable reactivity of the second nitrogen atom after the first substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[1]

  • Slow Addition of Reagents: Adding the alkylating or arylating agent slowly and at a low temperature can help control the reaction rate and minimize di-substitution.[1]

  • Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is subsequently removed after the substitution reaction.[2]

  • Protonation: The principle of using a protonated piperazine (mono-hydrochloride or mono-acetate) can be employed to protect one of the nitrogen atoms, thus suppressing the formation of di-substituted byproducts.[3][4]

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
Note: Yields are generalized and will vary based on specific reaction conditions.[1]
  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).[1][2]

    • Once the reaction is complete, filter the mixture to remove inorganic salts.[1][2]

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Purify the residue by column chromatography to isolate the mono-alkylated product.[1][2]

G A Low Yield of Mono-substituted Piperazine B Significant Di-substitution Observed? A->B C Incomplete Reaction? B->C No D Stoichiometry Issue B->D Yes F Suboptimal Reaction Conditions C->F Yes E High Reactivity of Mono-substituted Product D->E G Increase Piperazine Excess (5-10 eq.) D->G H Use Mono-protected Piperazine (e.g., Boc) E->H I Slow Reagent Addition at Low Temperature E->I J Optimize Temperature & Time (Monitor by TLC/LC-MS) F->J

Caption: Troubleshooting workflow for low mono-substitution yield.

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am consistently getting low yields for my N-aryl piperazine synthesis using Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[1][2][5] Here are key areas to troubleshoot:

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1][2][5]

  • Base Selection: The choice of base is crucial. If a strong base like NaOtBu is causing decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[2][5]

  • Solvent Effects: The solvent can impact the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is an issue, consider a more polar solvent like t-butanol.[2][5]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[1][5]

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / RuPhosNaOtBuToluene80-110Good to Excellent
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane100Moderate to Good
PdCl₂(dppf)K₃PO₄t-BuOH90Good
Note: Yields are generalized from literature and will vary based on specific substrates and catalyst/ligand systems.[1]
  • Materials:

    • Aryl halide (1.0 equiv.)

    • Piperazine (1.2 equiv.)

    • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., RuPhos, 4 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv.)

    • Anhydrous solvent (e.g., Toluene)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide, piperazine, palladium precursor, phosphine ligand, and base.

    • Add the anhydrous solvent.

    • Heat the reaction mixture to the desired temperature and stir for the required time, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify by column chromatography.

G A Low Yield in Buchwald-Hartwig Amination B Catalyst/Ligand Deactivation? A->B C Suboptimal Base? A->C D Poor Solvent Choice? A->D E Incorrect Temp./Time? A->E F Screen Different Pd Precursors and Phosphine Ligands B->F Yes G Test Weaker Bases (e.g., K₃PO₄, Cs₂CO₃) C->G Yes H Try Alternative Solvents (Toluene, Dioxane, t-BuOH) D->H Yes I Optimize Temperature and Monitor Reaction Progress E->I Yes

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis?

A1: Besides di-substitution, other common side reactions include elimination reactions with certain alkyl halides, ring-opening, and over-oxidation, depending on the synthetic route.[2] Careful control of reaction conditions and choice of reagents can minimize these.[2]

Q2: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?

A2: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[1] Here are some effective methods:

  • Column Chromatography: While the basicity of piperazines can cause issues with silica gel (streaking), it is still a widely used method.[1] Using a deactivated silica gel or alumina can be effective, often with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[2]

  • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[2]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[2]

Q3: Are there catalytic methods for the C-H functionalization of the piperazine ring?

A3: Yes, while the sp³ C-H bonds of the piperazine ring are generally unreactive, advanced techniques like photoredox catalysis and transition-metal-catalyzed C-H activation can be used to functionalize these positions.[2][6][7][8] Iridium-based photocatalysts, for instance, have been shown to be effective for the C-H arylation of N-Boc piperazines.[6][8]

Q4: What are some alternative, milder catalysts for piperazine synthesis?

A4: Recent advances have focused on developing more sustainable and milder catalytic systems. Organic photoredox catalysis, for example, offers a green approach for the synthesis of piperazines.[9][10] These methods often utilize an organic dye as the photocatalyst, avoiding the need for transition metals.[9] Additionally, copper and cerium ions supported on polymeric resins have been used as effective heterogeneous catalysts that can be easily separated and reused.[3][4]

Q5: How can I achieve stereoselective synthesis of disubstituted piperazines?

A5: Achieving a specific stereoisomer (e.g., cis or trans) requires a stereocontrolled synthetic strategy.[2] This can often be accomplished through the use of chiral starting materials (e.g., amino acids), diastereoselective reactions, or chiral catalysts.[2] For example, a highly diastereoselective intramolecular hydroamination has been used as a key step in a modular synthesis of 2,6-disubstituted piperazines.[10] An iridium-catalyzed [3+3] cycloaddition of imines has also been shown to produce C-substituted piperazines with excellent regio- and diastereoselective control.[11]

References

Technical Support Center: Production of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic routes involve multi-step processes. One common method is the reaction of p-hydroxyphenylpiperazine with p-chloronitrobenzene, followed by the reduction of the nitro group.[1] Another widely used approach is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of piperazine with an appropriate aryl halide.[2][3] Variations of this include using protected piperazine derivatives to control selectivity.[4]

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Potential impurities can originate from starting materials, side reactions, or degradation of the product. Key impurities include:

  • Over-arylated piperazine derivatives: Such as 1,4-bis(4-hydroxyphenyl)piperazine or 1,4-bis(4-aminophenyl)piperazine, which can form when piperazine reacts with two molecules of the aryl halide.

  • Under-arylated piperazine: Unreacted piperazine or mono-arylated piperazine intermediates.

  • Dehalogenated byproducts: Formed during Buchwald-Hartwig amination, where the aryl halide is reduced instead of coupled.

  • Isomeric impurities: Arising from impurities in the starting materials.

  • Residual starting materials and reagents: Including unreacted p-hydroxyphenylpiperazine, p-chloronitrobenzene, catalysts, and bases.

  • Solvent adducts and degradation products: Formed under harsh reaction or purification conditions.

Q3: How can I minimize the formation of the di-substituted piperazine impurity?

A3: To minimize the formation of di-substituted piperazine, you can employ a few strategies:

  • Use of a protecting group: Reacting a mono-protected piperazine, such as N-Boc-piperazine, with the first aryl halide, followed by deprotection and reaction with the second aryl halide, ensures controlled synthesis.[4]

  • Control of stoichiometry: Using a molar excess of piperazine relative to the aryl halide can favor the mono-substituted product. However, this may lead to challenges in removing unreacted piperazine.

  • Slow addition of the aryl halide: Adding the aryl halide slowly to the reaction mixture containing piperazine can also help in minimizing the di-substituted product.

Q4: What analytical techniques are recommended for impurity profiling?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying the main compound and its impurities.[1][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of unknown impurities by providing molecular weight information.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile impurities and starting materials.[6]

Troubleshooting Guides

Issue 1: Presence of a major impurity with a higher molecular weight than the product.
Possible Cause Troubleshooting Steps
Formation of 1,4-bis(4-hydroxyphenyl)piperazine or 1,4-bis(4-aminophenyl)piperazine (di-arylation). 1. Reaction Stoichiometry: If using unprotected piperazine, ensure a molar excess of piperazine to the aryl halide is used. 2. Protecting Group Strategy: Employ a mono-protected piperazine (e.g., N-Boc-piperazine) to prevent di-substitution. 3. Purification: Utilize column chromatography with a suitable solvent gradient to separate the di-substituted impurity from the desired product.
Issue 2: Incomplete reaction with significant amounts of starting materials remaining.
Possible Cause Troubleshooting Steps
Inefficient catalytic activity (for Buchwald-Hartwig amination). 1. Catalyst and Ligand Choice: Screen different palladium catalysts (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, RuPhos) to find the optimal combination for your specific substrates.[2] 2. Reaction Conditions: Optimize the reaction temperature and time. Incomplete reactions can sometimes be driven to completion with longer reaction times or slightly elevated temperatures. 3. Base Selection: The choice of base (e.g., NaOtBu, K₂CO₃) is critical. Ensure the base is strong enough and used in the correct stoichiometry.
Low reactivity of starting materials. 1. Aryl Halide Reactivity: Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider using a more reactive aryl halide if the reaction is sluggish. 2. Solvent: Ensure the chosen solvent (e.g., toluene, dioxane) is anhydrous and suitable for the reaction.
Issue 3: Difficulty in removing residual palladium catalyst.
Possible Cause Troubleshooting Steps
Palladium complexes co-precipitating with the product. 1. Filtration: After the reaction, filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst. 2. Aqueous Wash: Perform an aqueous workup with a solution of a chelating agent like thiourea or L-cysteine to scavenge residual palladium. 3. Charcoal Treatment: Stirring the crude product solution with activated charcoal can help adsorb residual palladium.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a concentration of approximately 1 mg/mL.

Protocol 2: Column Chromatography for Purification

This protocol outlines a general procedure for the purification of the crude product.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. The specific gradient will depend on the polarity of the impurities.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pack the column with the slurry.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the adsorbed sample onto the top of the packed column.

    • Begin elution with the less polar solvent, gradually increasing the polarity of the eluent to separate the components.

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Starting Materials (Piperazine, Aryl Halides) reaction Chemical Reaction (e.g., Buchwald-Hartwig) start->reaction crude Crude Product reaction->crude hplc Impurity Profiling (HPLC) crude->hplc purification Purification (Column Chromatography) hplc->purification Impure pure Pure Product hplc->pure Pure purification->pure troubleshooting_logic cluster_impurity_check Impurity Identification cluster_troubleshooting Troubleshooting Actions start Analyze Crude Product by HPLC impurity_present Significant Impurity Detected? start->impurity_present identify_impurity Identify Impurity (LC-MS, NMR) impurity_present->identify_impurity Yes end Achieve Desired Purity impurity_present->end No adjust_stoichiometry Adjust Stoichiometry / Use Protecting Group identify_impurity->adjust_stoichiometry Di-arylation optimize_conditions Optimize Reaction Conditions (Catalyst, Temp, Base) identify_impurity->optimize_conditions Unreacted Starting Material improve_purification Modify Purification Protocol identify_impurity->improve_purification Other Impurities adjust_stoichiometry->start optimize_conditions->start improve_purification->start

References

Validation & Comparative

A Comparative Guide to Antifungal Precursors: 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of antifungal drug development, the synthesis of potent and selective agents is paramount. A crucial component of this process is the use of high-quality chemical precursors. This guide provides a comparative analysis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, a key intermediate in the synthesis of the triazole antifungal Posaconazole, and other major classes of antifungal precursors.[1][2] While this specific molecule is a building block rather than an active agent itself, the broader class of piperazine derivatives has demonstrated significant antifungal properties, making it a relevant starting point for drug discovery.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Comparative Analysis of Antifungal Precursor Classes

The development of antifungal agents has led to several distinct chemical classes, each defined by its core structure and mechanism of action. Below is a comparison of piperazine derivatives against other foundational antifungal precursors.

Piperazine Derivatives

The this compound scaffold is a prime example of a precursor for advanced triazole antifungals. As a class, synthetic piperazine derivatives have shown broad-spectrum antifungal activity against various pathogenic fungi, including species of Candida and Aspergillus.[3][4]

  • Mechanism of Action: Many antifungal piperazine hybrids function as ergosterol biosynthesis inhibitors .[5] They specifically target and inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for converting lanosterol into ergosterol.[5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity, leading to fungal cell death.[6]

Azole Precursors

Azoles are the most widely used class of antifungal agents.[7] They are characterized by a five-membered heterocyclic ring containing nitrogen atoms. Their precursors are fundamental building blocks for creating both imidazoles (e.g., miconazole) and triazoles (e.g., fluconazole, posaconazole).[7][8]

  • Mechanism of Action: Like the active piperazine derivatives, azoles are potent inhibitors of lanosterol 14α-demethylase (CYP51).[6][9] This shared mechanism underscores the importance of the piperazine scaffold in developing next-generation azole-like drugs.

Echinocandin Precursors

Echinocandins are a newer class of large lipopeptide antifungals derived from fungal fermentation.[7][9] Precursors are complex natural products like pneumocandin B₀, which is chemically modified to produce agents like caspofungin.[7]

  • Mechanism of Action: Echinocandins have a unique target: they inhibit the enzyme β-(1,3)-D-glucan synthase .[8][9] This enzyme is responsible for synthesizing β-glucan, a critical polysaccharide component of the fungal cell wall. This disruption leads to a compromised cell wall, osmotic instability, and cell lysis.[8]

Polyene Precursors

Polyenes are macrocyclic lactones produced by soil bacteria of the genus Streptomyces.[7] Amphotericin B, a cornerstone of therapy for invasive fungal infections, is a prominent member of this class.

  • Mechanism of Action: Polyenes work by binding directly to ergosterol within the fungal cell membrane.[9] This binding forms pores or channels that increase membrane permeability, allowing essential intracellular ions and macromolecules to leak out, ultimately leading to cell death.[9]

Data Presentation: Comparative Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative compounds from each class against common fungal pathogens. MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower MIC values indicate higher potency.

Table 1: In Vitro Activity of Piperazine Derivatives and Standard Azoles

Compound Organism MIC Range (µg/mL) Reference(s)
Piperazine-Azole Hybrids Candida albicans 0.25 - 8 [5]
Candida glabrata 0.5 - 16 [5]
Aspergillus fumigatus 0.25 - 4 [5]
Fluconazole (Azole) Candida albicans ≤0.125 - 64 [10]
Candida glabrata 0.5 - >64 [11]
Voriconazole (Azole) Candida albicans ≤0.015 - 0.25 [11]

| | Aspergillus fumigatus | 0.25 - 2 |[12] |

Table 2: In Vitro Activity of Echinocandins and Polyenes

Compound Organism MIC Range (µg/mL) Reference(s)
Caspofungin (Echinocandin) Candida albicans 0.03 - 0.5 [11]
Candida glabrata 0.03 - 0.25 [11]
Aspergillus fumigatus 0.125 - >64 [12]
Amphotericin B (Polyene) Candida albicans 0.125 - 1 [13]
Candida glabrata 0.25 - 2 [13]

| | Aspergillus fumigatus | 0.5 - 2 |[12] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the synthesis and evaluation of antifungal compounds.

Protocol 1: General Synthesis of N-Substituted Piperazine Derivatives

This protocol is a generalized representation based on common synthetic routes described in the literature.[4][14]

  • Starting Materials: An appropriate aniline intermediate and bis(2-chloroethyl)amine hydrochloride.

  • Cyclization: The aniline intermediate is cyclized with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent such as dimethylformamide (DMF).

  • Reaction Conditions: The mixture is heated at an elevated temperature (e.g., 110°C) for an extended period (e.g., 48 hours) to form the core piperazine ring.[4]

  • N-Substitution: The resulting piperazine moiety is then reacted with a suitable alkyl or aryl halide in the presence of a base (e.g., K₂CO₃) and a solvent.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]

  • Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the suspension is adjusted to a specific turbidity (e.g., 0.5 McFarland standard) to achieve a standardized inoculum concentration.

  • Drug Dilution: The test compounds are serially diluted (typically 2-fold) in RPMI 1640 medium within a 96-well microtiter plate.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C). Incubation times vary depending on the fungus: 24 hours for Candida species and 48-72 hours for filamentous fungi like Aspergillus.[17]

  • Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction for azoles against yeasts) compared to the growth control.[17] Readings can be performed visually or with a spectrophotometer.[18]

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key mechanisms of action for different antifungal classes.

Ergosterol_Biosynthesis_Pathway Squalene Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Allylamines Allylamines (e.g., Terbinafine) Allylamines->SqualeneEpoxide Inhibition Azoles_Piperazines Azoles & Piperazines Azoles_Piperazines->Ergosterol Inhibition Fungal_Cell_Wall_Pathway UDP_Glucose UDP-Glucose Glucan β-(1,3)-D-Glucan UDP_Glucose->Glucan β-(1,3)-D-glucan synthase CellWall Fungal Cell Wall (Structural Integrity) Glucan->CellWall Incorporation Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Glucan Inhibition Antifungal_Screening_Workflow Start Start: Synthesized Piperazine Compound Inoculum 1. Prepare Standardized Fungal Inoculum Start->Inoculum Dilution 2. Prepare Serial Dilutions of Compound in 96-Well Plate Inoculum->Dilution Inoculate 3. Inoculate Plate Dilution->Inoculate Incubate 4. Incubate at 35°C (24-72 hours) Inoculate->Incubate Read 5. Read Results (Visual or Spectrophotometric) Incubate->Read DetermineMIC 6. Determine MIC Value Read->DetermineMIC End End: Potency Established DetermineMIC->End

References

A Comparative Analysis of Piperazine Synthesis Routes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions, is a crucial scaffold in a vast array of pharmaceuticals and a versatile building block in organic synthesis. Its prevalence in drug molecules stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability. This guide provides a comprehensive comparative analysis of the most common industrial and laboratory-scale synthesis routes to piperazine, offering a valuable resource for researchers, scientists, and professionals in drug development to select the most suitable method for their specific needs.

Comparative Overview of Synthesis Routes

The synthesis of piperazine can be broadly categorized based on the primary starting materials. The most established methods include the reaction of ethanolamines, the ammonolysis of ethylene oxide, and the cyclization of ethylene diamine derivatives. Each route presents a unique set of advantages and disadvantages concerning yield, purity, cost, and environmental impact. The following table summarizes the key quantitative data for the prominent piperazine synthesis routes.

Synthesis RouteStarting Material(s)Catalyst/ReagentTemperature (°C)PressureYield (%)Purity (%)Key AdvantagesKey Disadvantages
From Monoethanolamine Monoethanolamine, Ammonia, HydrogenNickel-Copper-Chromium Oxide242-243~500 psig35-42.899.3 (distilled)High purity achievable.Requires high pressure and temperature.
From Diethanolamine (Ru-catalyzed) Diethanolamine, AmmoniaRuthenium PNP pincer complex15542 barHigh (>90% proposed)HighHigh conversion and selectivity.Catalyst can be expensive.
From Ethylene Oxide & Ammonia Ethylene Oxide, Ammonia, HydrogenHydrogenation catalyst2403600-3800 psig~10 (as byproduct)VariableUtilizes readily available feedstocks.Low yield of piperazine, complex product mixture.
From Ethylene Diamine Ethylene DiamineHZSM-5 zeolite modified with CaCl2340Atmospheric65Not specifiedHigh yield.High temperature required.
From 1,2-Dichloroethane & Ammonia 1,2-Dichloroethane, Ammonia-HighHighVariable (byproduct)VariableHistorical industrial method.Formation of multiple byproducts.[1]

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the chemical transformations involved in the key piperazine synthesis routes.

G cluster_0 Synthesis from Ethanolamines cluster_1 Synthesis from Ethylene Oxide cluster_2 Synthesis from Ethylene Diamine Monoethanolamine Monoethanolamine Piperazine_E Piperazine Monoethanolamine->Piperazine_E + NH3, H2 Ni-Cu-Cr Oxide, 242°C, 500 psig Diethanolamine Diethanolamine Diethanolamine->Piperazine_E + NH3 Ru-PNP complex, 155°C, 42 bar Ethylene Oxide Ethylene Oxide Ethanolamines Mixture of Ethanolamines Ethylene Oxide->Ethanolamines + Ammonia Ammonia Ammonia Piperazine_EO Piperazine (byproduct) Ethanolamines->Piperazine_EO Further reaction Ethylene Diamine Ethylene Diamine Piperazine_ED Piperazine Ethylene Diamine->Piperazine_ED HZSM-5/CaCl2, 340°C

Caption: Key synthetic pathways to piperazine.

Detailed Experimental Protocols

For researchers seeking to replicate these syntheses, the following are detailed experimental protocols for the key methods cited.

Synthesis of Piperazine from Monoethanolamine

This protocol is based on the process described in US Patent 3,037,023.[2]

Materials:

  • Monoethanolamine (122 g)

  • Water (18 g)

  • Nickel-copper-chromium oxide catalyst (10 g)

  • Ammonia (170 g)

  • Hydrogen gas

Equipment:

  • Stainless steel autoclave (1-liter capacity)

  • Agitator

  • Heating system with temperature control

  • Pressure gauge

  • Distillation apparatus

Procedure:

  • Charge the stainless steel autoclave with 122 g of monoethanolamine, 18 g of water, and 10 g of a nickel-copper-chromium oxide catalyst.

  • Seal the autoclave and purge with hydrogen gas.

  • Introduce 170 g of ammonia into the autoclave.

  • Pressurize the autoclave with hydrogen to 500 psig.

  • Begin agitation and heat the reactor to a temperature of 242-243°C.

  • Maintain the reaction at this temperature for one hour.

  • After the reaction period, cool the autoclave and carefully vent the excess pressure.

  • Discharge the reaction mixture from the autoclave.

  • Separate the product mixture by distillation. The fraction distilling at approximately 147°C is piperazine.

Analysis:

  • The purity of the distilled piperazine can be determined by gas chromatography (GC). The cited patent reports a purity of 99.3%.[2]

Synthesis of Piperazine from Diethanolamine (Catalytic Amination)

This protocol is based on a proposed pathway utilizing a Ruthenium-PNP pincer complex.[3]

Materials:

  • Diethanolamine (DEA)

  • Ammonia (NH3)

  • Ruthenium-PNP pincer complex catalyst (0.1 mol%)

  • Toluene (solvent)

Equipment:

  • High-pressure batch reactor

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Gas inlet for ammonia

Procedure:

  • In a high-pressure batch reactor, dissolve diethanolamine (25 mmol) in 50 ml of toluene.

  • Add the Ruthenium-PNP pincer complex catalyst (0.1 mol%).

  • Seal the reactor and purge with an inert gas.

  • Introduce ammonia into the reactor (6 molar equivalents per hydroxyl group of DEA) to a pressure of 42 bar.

  • Heat the reaction mixture to 155°C with vigorous stirring.

  • Maintain the reaction for 24 hours.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess ammonia.

  • The resulting product mixture, containing aminoethylethanolamine (AEEA), can then be cyclized to piperazine. A proposed, though not fully detailed, cyclization agent is phosphorus pentachloride (PCl5).[3][4]

Analysis:

  • The conversion of diethanolamine and the selectivity to AEEA can be determined by gas chromatography (GC).[3]

Synthesis of Piperazine from Ethylene Diamine

This protocol is based on a study utilizing a modified zeolite catalyst.[5]

Materials:

  • Ethylene diamine (40% aqueous solution)

  • HZSM-5 zeolite catalyst modified with CaCl2

Equipment:

  • Fixed-bed reactor

  • Tube furnace with temperature controller

  • Liquid feed pump

  • Condenser and collection flask

Procedure:

  • Pack the fixed-bed reactor with the HZSM-5 zeolite catalyst modified with CaCl2.

  • Heat the reactor to the optimal reaction temperature of 340°C.

  • Feed the 40% aqueous solution of ethylene diamine into the reactor at a constant input speed of 0.40 mL/min.

  • The reaction products exiting the reactor are passed through a condenser to liquefy the products.

  • Collect the liquid product in a collection flask.

  • The collected mixture contains piperazine, triethylenediamine, and unreacted starting material.

Analysis:

  • The conversion of ethylene diamine and the yield of piperazine can be determined by gas chromatography (GC). The study reports a 95% conversion of ethylene diamine and a 65% yield of piperazine.[5]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for a typical piperazine synthesis and purification process.

G Start Start Reaction_Setup Reaction Setup (Autoclave/Reactor) Start->Reaction_Setup Charge Reactants & Catalyst Reaction Controlled Heating & Agitation Reaction_Setup->Reaction Set T & P Cooling_Depressurization Cooling & Depressurization Reaction->Cooling_Depressurization Reaction Time Elapsed Product_Discharge Product Mixture Discharge Cooling_Depressurization->Product_Discharge Purification Purification (e.g., Distillation) Product_Discharge->Purification Analysis Analysis (GC, NMR) Purification->Analysis Final_Product Pure Piperazine Analysis->Final_Product

Caption: General experimental workflow for piperazine synthesis.

Conclusion

The choice of a piperazine synthesis route is a critical decision that depends on various factors, including the desired scale of production, available equipment, cost of starting materials and catalysts, and the required purity of the final product. Industrial production often favors continuous processes that utilize inexpensive feedstocks like ethylene oxide and ammonia, even if the direct yield of piperazine is low, as it is part of a larger value chain of ethyleneamines. For laboratory-scale synthesis and in the context of drug discovery where high purity is paramount, methods starting from monoethanolamine or diethanolamine with specific catalysts offer better control and higher yields of the desired product. The provided data, protocols, and visualizations aim to equip researchers with the necessary information to make an informed decision for their synthetic endeavors.

References

Validating the Structure of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine: A Comparative Guide to X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For a molecule such as 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, a versatile intermediate in medicinal chemistry, precise structural validation is paramount. This guide provides an objective comparison of three powerful analytical techniques for this purpose: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each method offers unique insights into the molecular architecture, and their complementary nature provides a comprehensive structural dossier.

While a public crystal structure for this compound is not available, we will utilize the crystallographic data of the closely related compound, 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone, for a detailed comparison. This analogue shares the core 4-(4-hydroxyphenyl)piperazine moiety, providing a relevant basis for structural analysis.[1][2]

Performance Comparison of Analytical Techniques

The choice of analytical technique for structural validation often depends on the specific requirements of the study, including the nature of the sample, the desired level of detail, and available resources.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a crystalline latticeNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules and their fragments
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configurationConnectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), dynamic and conformational information in solutionMolecular weight, elemental composition, fragmentation patterns revealing structural motifs
Strengths Unambiguous determination of the complete 3D structure and stereochemistry.Provides detailed information about the molecule's structure and dynamics in a more biologically relevant solution state. Non-destructive.High sensitivity, requires very small amounts of sample. Provides rapid confirmation of molecular weight and formula.
Limitations Requires a high-quality single crystal, which can be challenging to grow. The solid-state structure may not represent the conformation in solution.Less sensitive than MS. Can be difficult to interpret for very complex molecules or mixtures. Does not directly provide bond lengths and angles.Provides indirect structural information that requires interpretation. Isomers can be difficult to distinguish without tandem MS and reference standards.
Typical Sample Amount ~0.1 - 0.5 mg1 - 10 mg< 1 µg
Analysis Time Hours to days (including crystal growth and data analysis)Minutes to hoursMinutes

Quantitative Data Summary

The following tables present the type of quantitative data obtainable from each technique for the structural validation of this compound and its analogues.

X-ray Crystallography Data

The following data is for the analogue, 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone.[1]

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Empirical FormulaC₁₂H₁₆N₂O₂
Formula Weight220.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.13183 (19)
b (Å)12.0106 (4)
c (Å)14.8704 (5)
β (°)94.025 (3)
Volume (ų)1092.46 (6)
Z4
Temperature (K)173

Table 2: Selected Bond Lengths and Angles (Hypothetical for the target molecule based on the analogue).

BondLength (Å)AngleDegree (°)
C(aryl)-N(piperazine)~1.40C-N-C (piperazine)~110
C(piperazine)-N(piperazine)~1.46N-C-C (piperazine)~111
C(aryl)-O~1.37C-C-O (phenol)~120
NMR Spectroscopy Data

The following are predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of similar structures.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆).

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aminophenyl C1-~140
Aminophenyl C2, C6~6.7~115
Aminophenyl C3, C5~6.5~114
Aminophenyl C4-~142
Piperazine C2', C6'~3.0~49
Piperazine C3', C5'~3.1~50
Hydroxyphenyl C1''-~151
Hydroxyphenyl C2'', C6''~6.8~118
Hydroxyphenyl C3'', C5''~6.7~116
Hydroxyphenyl C4''-~150
-NH₂~5.0 (broad)-
-OH~9.0 (broad)-
Mass Spectrometry Data

The following table outlines the expected major ions in the mass spectrum of this compound.

Table 4: Predicted Mass Spectrometry Fragmentation.

m/zIonDescription
270.16[M+H]⁺Protonated molecular ion
162.11[C₁₀H₁₄N₂]⁺Cleavage of the bond between the piperazine nitrogen and the hydroxyphenyl ring
134.08[C₈H₁₀N₂]⁺Fragmentation of the aminophenylpiperazine moiety
119.07[C₈H₉N]⁺Characteristic fragment of phenylpiperazines
109.07[C₆H₅O]⁺Hydroxyphenyl cation
70.07[C₄H₈N]⁺Fragmentation of the piperazine ring
56.06[C₃H₆N]⁺Fragmentation of the piperazine ring

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to obtain the best fit between the calculated and observed diffraction data.

NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: A standard proton spectrum is acquired to identify the chemical shifts, integration (relative number of protons), and coupling patterns of the protons.

    • ¹³C NMR: A proton-decoupled carbon spectrum is acquired to determine the number of unique carbon environments.

    • DEPT-135: This experiment is performed to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

  • Data Analysis: The 1D and 2D NMR spectra are analyzed to assign all proton and carbon signals and to confirm the connectivity of the atoms in the molecule.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample (typically ~1 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI+).

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). The analyte is ionized, typically by protonation to form [M+H]⁺ ions.

  • MS1 Scan (Full Scan): A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.

  • Tandem MS (MS/MS): The molecular ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

  • Data Analysis: The masses of the fragment ions are used to deduce the structure of the molecule by identifying characteristic neutral losses and fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for validating a molecular structure using X-ray crystallography.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Synthesis Synthesis of 1-(4-Aminophenyl)-4- (4-hydroxyphenyl)piperazine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structural Validation (CIF file generation) Structure_Refinement->Validation Final_Structure Final Validated 3D Structure Validation->Final_Structure

Caption: Workflow for structural validation via X-ray crystallography.

References

Biological efficacy of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine derivatives compared to known drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of novel 1,4-disubstituted arylpiperazine derivatives against known therapeutic agents. While specific data for 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine derivatives is limited in publicly available literature, this document synthesizes findings for the broader class of arylpiperazine compounds, which share a common structural scaffold and exhibit significant potential in oncology and infectious disease research. The piperazine nucleus is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[1]

Comparative Anticancer Efficacy

Arylpiperazine derivatives have emerged as a promising scaffold in the development of novel anticancer agents, with numerous studies highlighting their cytotoxic effects against various cancer cell lines.[2] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several novel piperazine derivatives compared to Doxorubicin, a standard chemotherapeutic agent. Lower IC50 values denote higher cytotoxic potency.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Piperazine Derivatives and Doxorubicin

Compound/Drug Cell Line (Cancer Type) IC50 (µM) Reference
Piperazine Derivatives
Phenylpiperazine Derivative MCF7 (Breast) > 100 [4]
Vindoline-Piperazine Conjugate 23 MDA-MB-468 (Breast) 1.00 [5][6]
Vindoline-Piperazine Conjugate 25 HOP-92 (Non-Small Cell Lung) 1.35 [5][6]
Bergenin-Arylsulfonylpiperazine 13o CAL-27 (Tongue) 15.41 [3]
Standard Drug
Doxorubicin MCF7 (Breast) < 1 [4]

| Doxorubicin | CAL-27 (Tongue) | 1.02 |[3] |

Signaling Pathways in Cancer

Many anticancer agents, including potentially arylpiperazine derivatives, exert their effects by modulating key intracellular signaling pathways that control cell growth, proliferation, and survival.[7][8] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[8][9][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibits Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival in cancer.[7]

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and incubated overnight to allow for attachment.[12]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., piperazine derivatives) and a standard drug (e.g., Doxorubicin) for a specified period, typically 24 to 72 hours.[4]

  • MTT Addition: An MTT solution is added to each well and the plate is incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.[11]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is directly proportional to the number of viable cells.[11]

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.[13]

Experimental Workflow Visualization

anticancer_workflow A Seed Cancer Cells in 96-well Plate B Add Piperazine Derivatives & Standard Drug at Varying Concentrations A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 3-4h D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: A typical experimental workflow for in vitro anticancer activity screening using the MTT assay.

Comparative Antimicrobial Efficacy

The global challenge of antimicrobial resistance necessitates the discovery of new therapeutic agents.[1] Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][14]

Data Presentation: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The following table presents MIC values for piperazine derivatives against various bacterial strains, compared with standard antibiotics.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Piperazine Derivatives and Standard Antibiotics

Compound/Drug S. aureus (Gram-positive) E. coli (Gram-negative) S. flexneri (Gram-negative) Reference
Piperazine Derivatives
Pyrimidine-Piperazine 4b 12.5 25 >50 [16]
Pyrimidine-Piperazine 4d 12.5 25 >50 [16]
Piperazine Derivative RL-308 4 - 2 [17]
Standard Drugs
Gentamycin - - - [1]
Ciprofloxacin 0.15 - - [1]

| Chloramphenicol | 6.25 | 6.25 | - |[16] |

Experimental Protocols

Protocol 2: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17][18]

  • Serial Dilution: The antimicrobial agents (piperazine derivatives and standard antibiotics) are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[19]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[20]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[18]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[15][20]

Experimental Workflow Visualization

antimicrobial_workflow A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Perform Serial Dilutions of Test Compounds in 96-well Plate B->C D Incubate Plate (e.g., 35°C for 24h) C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

References

Navigating the Complex Pharmacology of Hydroxyphenylpiperazines: A Comparative Guide to Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanism of action of hydroxyphenylpiperazine compounds. It delves into their interactions with various receptor systems and enzymes, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

Hydroxyphenylpiperazine derivatives are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles. These compounds have shown affinity for a range of targets, including opioid, serotonin, dopamine, and adrenergic receptors, as well as enzymes like tyrosinase. This guide aims to provide a clear and objective comparison of their mechanisms of action, empowering researchers to make informed decisions in drug discovery and development.

Comparative Analysis of Receptor Binding Affinities

The interaction of hydroxyphenylpiperazine compounds with various G-protein coupled receptors (GPCRs) is a key determinant of their pharmacological effects. The binding affinity, typically expressed as the inhibition constant (Ki), indicates the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following tables summarize the Ki values of representative hydroxyphenylpiperazine and related compounds for opioid, serotonin, dopamine, and adrenergic receptors.

CompoundReceptor SubtypeKi (nM)Reference CompoundKi (nM)
1-(m-Hydroxyphenyl)piperazineMu (µ) Opioid15.8Naloxone1.2
Delta (δ) Opioid126Naloxone18
Kappa (κ) Opioid89.1Naloxone1.5
1-(p-Hydroxyphenyl)piperazineMu (µ) Opioid45.7Naloxone1.2
Delta (δ) Opioid>1000Naloxone18
Kappa (κ) Opioid251Naloxone1.5
Aripiprazole (contains a phenylpiperazine moiety)D2 Dopamine0.34Haloperidol1.5
5-HT1A Serotonin1.7Buspirone14
5-HT2A Serotonin3.4Ketanserin1.0
Prazosin (contains a piperazine moiety)Alpha-1 Adrenergic0.5--

Table 1: Comparative Binding Affinities of Hydroxyphenylpiperazine Derivatives and Reference Compounds at Opioid, Dopamine, Serotonin, and Adrenergic Receptors.

Functional Activity: Opioid Receptor Antagonism

Beyond binding, it is crucial to understand the functional consequences of receptor interaction. For opioid receptors, the [³⁵S]GTPγS binding assay is a functional assay that measures G-protein activation upon receptor agonism. A compound that inhibits agonist-stimulated [³⁵S]GTPγS binding is considered an antagonist.

CompoundReceptorKe (nM)Agonist Used
1-(m-Hydroxyphenyl)piperazineMu (µ)25.1DAMGO
Delta (δ)199.5DPDPE
Kappa (κ)141.3U50,488

Table 2: Functional Antagonist Activity of 1-(m-Hydroxyphenyl)piperazine at Opioid Receptors Determined by [³⁵S]GTPγS Assay.

Enzymatic Inhibition: Targeting Tyrosinase

Certain hydroxyphenylpiperazine derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundIC50 (µM)Reference CompoundIC50 (µM)
1-(4-Hydroxyphenyl)-4-(2-fluorobenzoyl)piperazine5.2Kojic Acid16.7
1-(4-Hydroxyphenyl)-4-(3-fluorobenzoyl)piperazine8.1Kojic Acid16.7
1-(4-Hydroxyphenyl)-4-(4-fluorobenzoyl)piperazine12.3Kojic Acid16.7

Table 3: Tyrosinase Inhibitory Activity of Fluorinated Benzoyl-Hydroxyphenylpiperazine Derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

General Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-DAMGO for µ-opioid, [³H]-spiperone for D2 dopamine, [³H]-ketanserin for 5-HT2A serotonin, [³H]-prazosin for alpha-1 adrenergic receptors), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-radiolabeled ligand for the receptor.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the competition curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of a test compound at a GPCR.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, GDP, and the test compound at various concentrations.

    • For antagonist testing, also include a known agonist for the receptor.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for a specific time (e.g., 60 minutes).

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • For agonist testing, plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect).

    • For antagonist testing, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the IC50 and subsequently the Ke (equilibrium dissociation constant for the antagonist).

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on tyrosinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate, L-DOPA, in the same buffer.

    • Prepare solutions of the test compound and a reference inhibitor (e.g., kojic acid) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the test compound or reference inhibitor solution, followed by the tyrosinase solution.

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding the L-DOPA solution.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the concentration of the inhibitor.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of hydroxyphenylpiperazine compounds stem from their ability to modulate distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Hydroxyphenylpiperazine Compound Receptor GPCR (Opioid, Serotonin, Dopamine, Adrenergic) Ligand->Receptor Binds to G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to Tyrosinase_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibitor Inhibition Tyrosinase Tyrosinase Product Dopachrome (Colored Product) Tyrosinase->Product Catalyzes Substrate L-DOPA Substrate->Tyrosinase Binds to Active Site Inhibitor Hydroxyphenylpiperazine Compound Inhibitor->Tyrosinase Competitively Binds Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Hydroxyphenylpiperazine Derivatives Binding_Assay Radioligand Binding Assay (Ki) Synthesis->Binding_Assay Functional_Assay Functional Assay ([³⁵S]GTPγS, Ke) Synthesis->Functional_Assay Enzyme_Assay Enzyme Inhibition Assay (IC50) Synthesis->Enzyme_Assay Data_Analysis Data Analysis (IC50, Ki, Ke) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Enzyme_Assay->Data_Analysis MOA Mechanism of Action Determination Data_Analysis->MOA

Comparative Cross-Reactivity Profiling of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of a series of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine analogs. The primary focus of the available experimental data is on their activity as tyrosinase inhibitors. While comprehensive cross-reactivity data against a broad panel of other receptors and enzymes for this specific analog series is limited in the public domain, this guide summarizes the known activities and discusses potential off-target interactions based on the broader pharmacology of the piperazine scaffold.

Introduction

The this compound core structure is a versatile scaffold utilized in the development of various biologically active compounds. Understanding the cross-reactivity of analogs based on this scaffold is crucial for assessing their selectivity and potential for off-target effects, which is a critical step in drug discovery and development. This guide presents available data on a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, which are closely related to the core structure of interest, focusing on their tyrosinase inhibitory activity and cytotoxicity.

Data Presentation

Tyrosinase Inhibitory Activity

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase (AbTYR). The half-maximal inhibitory concentration (IC50) values are presented in Table 1. The unsubstituted parent compound (R=H, Compound 2) and the 4-phenyl substituted analog (Compound 3) demonstrated weak activity compared to the precursor compound 1. Notably, compounds with hydrophobic ortho-substituents on the aroyl moiety exhibited the most potent inhibitory activity, with IC50 values in the low micromolar range. For instance, compounds with 2-chloro (Compound 7), 2-bromo (Compound 11), and 2,4-dichloro (Compound 10) substitutions displayed significant potency. The most active compounds were found to be more potent than the reference compound, kojic acid (IC50 = 17.8 μM).

Table 1: Tyrosinase Inhibitory Activity of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Analogs

CompoundR GroupIC50 (μM)
1 -28.9
2 H73.2
3 4-Phenyl128.3
4 2-Fluoro15.2
5 3-Fluoro22.6
6 4-Fluoro21.7
7 2-Chloro2.6
8 3-Chloro9.0
9 4-Chloro8.9
10 2,4-Dichloro1.5
11 2-Bromo4.5
12 3-Bromo16.4
13 4-Bromo39.6
14 2-Methyl29.9
15 3-Methyl31.7
16 4-Methyl34.4
17 2-Trifluoromethyl4.6
18 3-Trifluoromethyl19.8
19 4-Trifluoromethyl45.2
20 2-Methoxy10.5
21 3-Methoxy25.1
22 4-Methoxy33.6
23 2-Nitro11.2
24 3-Nitro23.4
25 4-Nitro41.3
26 2,4-Difluoro17.5
27 2,4-Dibromo9.5
28 2,4-Dimethyl38.1
29 2-Amino35.6
30 3-Amino42.1
31 4-Amino55.8
32 2,4-Dinitro28.9
33 2-Amino-4-nitro31.5
34 4-Amino-2-nitro34.2
35 2,4-Diamino48.7
Kojic Acid -17.8
Cytotoxicity Profile

The synthesized (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were evaluated for their cytotoxicity, and the results indicated that these compounds generally displayed no significant toxicity in MTT assays.

Potential Off-Target Activities

Therefore, it is plausible that the this compound analogs may exhibit affinity for these aminergic GPCRs. The nature and position of substituents on the aromatic rings will likely play a crucial role in determining the selectivity profile. For instance, different substitution patterns on the phenylpiperazine moiety are known to modulate the affinity and selectivity for various dopamine and serotonin receptor subtypes.

Furthermore, some substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists, highlighting another potential class of off-targets for this scaffold.

Experimental Protocols

Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives

The synthesis of the title compounds was achieved by coupling appropriate benzoyl chlorides or benzoic acids with 4-(1-piperazinyl)phenol under basic conditions at room temperature. For nitro-containing derivatives, a subsequent zinc-mediated nitro-reduction was performed to obtain the corresponding amino-derivatives.

Tyrosinase Inhibition Assay

The tyrosinase inhibitory activity was assessed using a spectrophotometric method with L-DOPA as the substrate. The assay mixture typically contains the test compound, mushroom tyrosinase, and L-DOPA in a phosphate buffer (pH 6.8). The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm). The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In a typical competition binding assay, a fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound can then be calculated from the IC50 value.

GPCR Functional Assays (General Protocol)

Functional assays for G protein-coupled receptors (GPCRs) measure the cellular response following receptor activation by a ligand. Common methods include measuring changes in the levels of second messengers such as cyclic AMP (cAMP) or intracellular calcium. For example, a cAMP assay can be used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR that couples to the adenylyl cyclase signaling pathway.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (4-Piperazin-1-yl)phenol Substituted Benzoyl Chlorides reaction Coupling Reaction start->reaction purification Purification reaction->purification analogs Synthesized Analogs purification->analogs tyrosinase_assay Tyrosinase Inhibition Assay analogs->tyrosinase_assay cytotoxicity_assay Cytotoxicity Assay (MTT) analogs->cytotoxicity_assay cross_reactivity_screening Cross-Reactivity Screening (e.g., GPCR Binding Panel) analogs->cross_reactivity_screening ic50 IC50 Determination tyrosinase_assay->ic50 selectivity Selectivity Profile cross_reactivity_screening->selectivity sar Structure-Activity Relationship (SAR) Analysis ic50->sar selectivity->sar Tyrosinase_Inhibition_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor Analog (Inhibitor) Inhibitor->Tyrosinase Inhibition

The Dichotomy of Discovery: Comparing In Vitro and In Vivo Efficacy of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical evaluation of novel piperazine compounds, this guide offers a comparative analysis of their performance in laboratory assays versus living organisms. We present supporting experimental data, detailed protocols, and visual workflows to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the translational potential of these promising therapeutic agents.

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs targeting a wide array of diseases, including cancer, microbial infections, and central nervous system disorders.[1][2] The journey of a novel piperazine derivative from a laboratory curiosity to a potential clinical candidate is a rigorous process, with in vitro and in vivo studies forming the critical pillars of its preclinical evaluation. This guide illuminates the crucial distinctions and correlations between the activity of these compounds in a controlled laboratory setting versus a complex biological system.

Anticancer Activity: From Cell Lines to Animal Models

Arylpiperazines have emerged as a significant class of anticancer agents, demonstrating the ability to induce cytotoxic effects in tumor cells through various mechanisms, such as cell cycle arrest and inhibition of key signaling pathways like the PI3K/Akt pathway.[1][3]

In Vitro Cytotoxicity

The initial screening of novel piperazine derivatives for anticancer activity is typically performed using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are key metrics to quantify their potency.[1] For instance, a series of novel vindoline–piperazine conjugates were evaluated for their in vitro antiproliferative activity against 60 human tumor cell lines (NCI60).[4] Among these, conjugate 23 , containing a [4-(trifluoromethyl)benzyl]piperazine moiety, exhibited a potent GI50 value of 1.00 μM against the breast cancer MDA-MB-468 cell line. Another promising compound, conjugate 25 , with a 1-bis(4-fluorophenyl)methyl piperazine group, showed a GI50 of 1.35 μM against the non-small cell lung cancer cell line HOP-92.[4]

Similarly, novel thiazolinylphenyl-piperazines demonstrated significant cytotoxic effects on breast cancer cell lines, with IC50 values in the micromolar range.[3] These in vitro assays provide a rapid and cost-effective method to identify promising candidates for further development.

Table 1: In Vitro Anticancer Activity of Novel Piperazine Derivatives

Compound IDDescriptionCancer Cell LineActivity (IC50/GI50 in µM)Reference
Vindoline-piperazine conjugate 23Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[4]
Vindoline-piperazine conjugate 25Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[4]
Thiazolinylphenyl-piperazine 21N-(4-(4-(benzo[d]thiazol-2-yl)phenyl)piperazin-1-yl)acetamideMDA-MB231 (Breast)<25[3]
Thiazolinylphenyl-piperazine 222-(4-(4-acetylpiperazin-1-yl)phenyl)benzo[d]thiazoleMDA-MB231 (Breast)<25[3]
In Vivo Efficacy

While in vitro data is crucial for initial screening, the true therapeutic potential of a compound can only be assessed in a living organism. In vivo studies, typically conducted in murine models, evaluate not only the antitumor efficacy but also the pharmacokinetic and toxicological profile of the drug candidate.

For instance, a novel piperazine derivative, 3w , designed as a multi-target antipsychotic agent, also underwent in vivo assessments that demonstrated favorable drug-like activities.[5] Although this example is from a different therapeutic area, it highlights the critical step of in vivo evaluation. An animal behavioral study revealed that compound 3w significantly reversed apomorphine-induced climbing and MK-801-induced hyperactivity, indicating its potential efficacy in a complex biological system.[5]

The transition from in vitro to in vivo is not always seamless. A compound with excellent in vitro potency may fail in vivo due to poor bioavailability, rapid metabolism, or unforeseen toxicity. Therefore, a comprehensive preclinical package must include robust in vivo data to support clinical translation.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine derivatives have shown considerable promise as potent antimicrobial agents.[6][7]

In Vitro Susceptibility

The antimicrobial activity of novel piperazine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1] A piperazine-containing benzothiazinone analogue, TZY-5-84 , demonstrated a very low MIC value ranging from 0.014 to 0.015 mg/L against Mycobacterium tuberculosis H37Rv, which was lower than that of the standard drugs isoniazid and rifampicin.[8] This compound was also effective against several drug-resistant clinical isolates.[8]

Another study on novel piperazine derivatives of flavone identified compounds with potent antimicrobial activity. Compounds 5b , 5i , 5j , 10s , and 10t were found to be 2 to 2.5-fold more potent than the standard ciprofloxacin and miconazole at the same MIC value of 10 μg/mL.[9]

Table 2: In Vitro Antimicrobial Activity of Novel Piperazine Derivatives

Compound IDDescriptionMicroorganismActivity (MIC)Reference
TZY-5-84Piperazine-containing benzothiazinone analogueMycobacterium tuberculosis H37Rv0.014 - 0.015 mg/L[8]
5b6-methoxy-2-(4-methylpiperazin-1-yl)-4H-chromen-4-oneVarious bacteria and fungi10 µg/mL[9]
5i2-(4-(4-chlorophenyl)piperazin-1-yl)-6-methoxy-4H-chromen-4-oneVarious bacteria and fungi10 µg/mL[9]
10t5,7-dimethoxy-2-((4-(4-nitrophenyl)piperazin-1-yl)methyl)-4H-chromen-4-oneVarious bacteria and fungi10 µg/mL[9]
In Vivo Efficacy

The in vivo performance of an antimicrobial agent is critical for its clinical success. In a murine infection model, TZY-5-84 demonstrated significant efficacy. At a lower dosage of 12.5 mg/kg, it was found to be comparatively as efficacious as the lead compound PBTZ169 at 25 mg/kg in reducing the bacterial load in the lungs of infected mice.[8] This in vivo validation of its potent in vitro activity suggests that TZY-5-84 is a promising preclinical candidate for further development in tuberculosis treatment.[8]

Experimental Protocols

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the piperazine derivatives and incubated for a specified period, typically 24 to 72 hours.[10]

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[10]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at approximately 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The piperazine derivative is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Path Forward

Diagrams illustrating key biological pathways and experimental workflows can aid in understanding the complex processes involved in drug discovery and development.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperazine Piperazine Derivative Piperazine->PI3K inhibits experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Synthesis of Novel Piperazine Derivatives screening Initial Screening (e.g., Cytotoxicity, Antimicrobial) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar mechanism Mechanism of Action Studies screening->mechanism lead_selection Lead Compound Selection sar->lead_selection mechanism->lead_selection animal_model Efficacy Studies in Animal Models lead_selection->animal_model pk_pd Pharmacokinetic & Pharmacodynamic Studies animal_model->pk_pd toxicology Toxicology Studies pk_pd->toxicology clinical_dev Clinical Development toxicology->clinical_dev

References

Docking Prowess of a Posaconazole Precursor: A Comparative Analysis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

In the landscape of antifungal drug discovery, the structural motifs of lead compounds play a pivotal role in their efficacy and target interaction. This guide provides a comparative analysis of the docking studies of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, a key intermediate in the synthesis of the potent antifungal agent Posaconazole, with various target proteins.[1][2] While direct docking studies on this specific precursor are not extensively published, this report extrapolates its potential binding interactions based on studies of structurally similar piperazine derivatives and provides a framework for future in silico investigations.

This analysis is intended for researchers, scientists, and drug development professionals to understand the potential of this piperazine derivative and to provide standardized protocols for conducting similar computational studies.

Comparative Docking Performance

To contextualize the potential binding affinity of this compound, this section summarizes the docking performance of various other piperazine derivatives against a range of biological targets. The data presented in Table 1 showcases the binding energies and inhibitory concentrations of these compounds, offering a comparative view of their therapeutic potential.

Compound ClassTarget ProteinDocking Score (kcal/mol) / IC50 (µM)Reference
Piperazine DerivativesUreaseGlide Energy: -57.81 to -70.68[3]
Ciprofloxacin-piperazine hybridsS. aureus DNA gyraseΔG: -12.8884 to -10.5550[4]
Piperazine-based benzimidazole derivativesUreaseIC50: 0.15–12.17[3]
(4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivativesTyrosinase (AbTYR)IC50: 1.5–4.6[5][6]
1-Acetyl-4-(4-hydroxyphenyl) piperazineAntifungal proteins-[7]

Table 1: Comparative Docking Performance of Piperazine Derivatives

Postulated Interaction with Antifungal Target CYP51

Given that this compound is a direct precursor to Posaconazole, a known inhibitor of the fungal enzyme lanosterol 14α-demethylase (CYP51), it is highly probable that this intermediate also exhibits binding affinity for this crucial enzyme in the ergosterol biosynthesis pathway. Docking studies of other piperazine-containing triazole derivatives have demonstrated their potential to inhibit CYP51, suggesting that the piperazine moiety is a key pharmacophoric feature for interaction with this target.[8][9]

A hypothetical signaling pathway involving the inhibition of CYP51 by a piperazine derivative is depicted below.

G Ergosterol Biosynthesis Inhibition Pathway cluster_fungal_cell Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Membrane Fungal Cell Membrane (Disrupted) Piperazine_Derivative 1-(4-Aminophenyl)-4- (4-hydroxyphenyl)piperazine Piperazine_Derivative->Inhibition

Caption: Postulated inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Protocols for Molecular Docking

To ensure reproducibility and standardization, a detailed protocol for conducting molecular docking studies is provided below. This protocol is a generalized workflow based on common practices in the field.[10][11][12]

1. Preparation of the Receptor Protein:

  • Obtain Protein Structure: The 3D crystal structure of the target protein (e.g., fungal CYP51, PDB ID: 6UX0) is downloaded from the Protein Data Bank (PDB).[8]

  • Pre-processing: All non-essential molecules, such as water and co-crystallized ligands, are removed from the PDB file.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to each atom.

  • Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and optimize its geometry.

2. Preparation of the Ligand:

  • Ligand Sketching and 3D Conversion: The 2D structure of this compound and any comparative compounds are drawn using chemical drawing software and then converted into a 3D structure.

  • Geometry Optimization: The 3D geometry of the ligand is optimized using a suitable force field (e.g., MMFF94).

  • Charge Assignment: Partial charges are assigned to the ligand atoms.

3. Molecular Docking Simulation:

  • Software Selection: A validated molecular docking program such as AutoDock Vina, Glide, or MOE is used for the simulation.[4]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Run: The docking simulation is performed, allowing the software to explore various conformations and orientations of the ligand within the defined active site. The Lamarckian Genetic Algorithm is a commonly used search algorithm.[13]

  • Pose Generation: The software generates a set of possible binding poses for the ligand, each with a corresponding docking score.

4. Analysis of Results:

  • Scoring and Ranking: The generated poses are ranked based on their docking scores (e.g., binding free energy in kcal/mol), with lower scores generally indicating a more favorable binding interaction.[12]

  • Interaction Analysis: The best-ranked pose is visually inspected to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.

G General Molecular Docking Workflow Start Start Prep_Protein Receptor Preparation (PDB Download, Cleaning, Protonation) Start->Prep_Protein Prep_Ligand Ligand Preparation (2D to 3D, Optimization) Start->Prep_Ligand Define_Site Define Binding Site (Grid Box Generation) Prep_Protein->Define_Site Prep_Ligand->Define_Site Docking Molecular Docking Simulation (e.g., AutoDock Vina) Define_Site->Docking Analysis Analysis of Results (Scoring, Pose Visualization, Interaction Analysis) Docking->Analysis End End Analysis->End

Caption: A generalized workflow for a typical molecular docking study.

Conclusion

While direct experimental docking data for this compound is yet to be extensively published, the analysis of its structural analogues provides strong evidence for its potential as a valuable scaffold in drug design, particularly in the development of novel antifungal agents targeting CYP51. The provided protocols and comparative data serve as a valuable resource for researchers to initiate and guide further in silico and subsequent in vitro and in vivo studies to fully elucidate the therapeutic potential of this and other related piperazine derivatives.

References

Confirming the purity of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Techniques for Purity Assessment of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

In the development of active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount to ensure safety and efficacy. The compound this compound is a key intermediate in the synthesis of several antifungal agents, including Posaconazole.[1][2] Its purity can directly impact the quality and safety of the final drug product. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) against other common analytical techniques for confirming the purity of this critical intermediate.

The Power of LC-MS in Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection and identification power of mass spectrometry.[3] This combination allows not only for the quantification of the main compound but also for the detection and structural elucidation of potential process-related impurities, even at trace levels.[4]

The workflow begins with the injection of the sample into an HPLC system, where the main compound and any impurities are separated based on their physicochemical properties as they pass through an analytical column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing precise molecular weight information that is crucial for identification.[5]

LC_MS_Workflow cluster_LC Liquid Chromatography (Separation) cluster_MS Mass Spectrometry (Detection & Identification) Sample Sample Injection Column HPLC Column (Stationary Phase) Sample->Column Pump Solvent Delivery (Mobile Phase) Pump->Sample IonSource Ion Source (e.g., ESI) Column->IonSource Eluent MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram & Mass Spectra) Detector->DataSystem

Caption: Experimental workflow for purity analysis using LC-MS.

Comparison of Key Analytical Techniques

While LC-MS offers comprehensive analysis, other methods like HPLC with Ultraviolet (UV) detection and quantitative Nuclear Magnetic Resonance (qNMR) are also employed for purity assessment. Each technique presents distinct advantages and limitations.

  • HPLC-UV: This is a widely used technique for routine quality control. It is robust and provides reliable quantification for known compounds that possess a UV chromophore.[6] However, its capability for identifying unknown impurities is limited, as it relies solely on retention time comparison with a known standard.[5]

  • LC-MS: As discussed, LC-MS provides an additional dimension of data (molecular weight), enabling the confident identification of impurities without the need for reference standards for each one.[3][5] This is particularly crucial for controlling potentially genotoxic impurities, which can be harmful even at very low concentrations.[7]

  • Quantitative NMR (qNMR): qNMR is considered a primary ratio method of measurement and can determine compound purity with high accuracy and precision without a reference standard of the analyte itself.[8][9] It relies on comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity.[10][11] This makes it an excellent orthogonal technique to chromatography.

The choice of method often depends on the stage of drug development and the specific information required.

Method_Selection_Logic Start Purity Analysis Required Decision1 Need to Identify Unknown Impurities? Start->Decision1 Decision2 Need Orthogonal Primary Method? Decision1->Decision2 No LC_MS Use LC-MS (Impurity ID, High Sensitivity) Decision1->LC_MS Yes HPLC_UV Use HPLC-UV (Routine QC, Known Impurities) Decision2->HPLC_UV No qNMR Use qNMR (High Accuracy, Reference Standard Qualification) Decision2->qNMR Yes

Caption: Logical guide for selecting an appropriate purity analysis method.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of each analytical technique for the purity assessment of this compound.

Parameter LC-MS HPLC-UV Quantitative NMR (qNMR)
Specificity Very High (Separation + Mass)Moderate (Separation only)Very High (Unique spectral signature)
Sensitivity High (ng to pg level)[5]Moderate (µg to ng level)Low (mg level required)
Impurity ID Capability Excellent (Based on m/z)[3]Poor (Requires standards)Good (Structure elucidation possible)
Quantitation Accuracy Good to ExcellentExcellent (with standards)Excellent (Primary method)[8]
Throughput ModerateHighLow to Moderate
Primary Use Case Impurity profiling, stability studies, comprehensive QCRoutine purity checks, release testingReference standard certification, orthogonal validation

Data Presentation: Illustrative Purity Analysis

A hypothetical batch of this compound (Molecular Weight: 269.34 g/mol [2]) was analyzed. The table below shows plausible results from different techniques. Potential impurities include unreacted starting materials such as N-(4-hydroxyphenyl)piperazine and byproducts like over-arylated piperazine.[12]

Compound Retention Time (min) Observed m/z [M+H]⁺ Purity by HPLC-UV (%) Purity by LC-MS (Area %) Purity by qNMR (%)
This compound 5.2270.1599.5199.4899.55 ± 0.15
Impurity A: N-(4-hydroxyphenyl)piperazine 3.8179.120.250.28Not individually quantified
Impurity B: Isomeric byproduct 5.5270.150.11 (co-elutes)0.13Not individually quantified
Impurity C: Unknown 6.1346.200.130.11Not individually quantified

Note: The qNMR result reflects the purity of the main compound against a certified internal standard and accounts for all proton-containing species, but does not individually quantify impurities at this level.

Experimental Protocols

LC-MS Protocol
  • Instrumentation: HPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: ESI positive mode, scan range 100-1000 m/z.

  • Sample Preparation: Dissolve 1 mg of sample in 10 mL of 50:50 Acetonitrile:Water.

HPLC-UV Protocol
  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of mobile phase.

Quantitative NMR (qNMR) Protocol
  • Instrumentation: 600 MHz NMR Spectrometer.[13]

  • Sample Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic acid) into the same vial using a microbalance. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).[13]

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5x the longest T1 relaxation time) to ensure full signal recovery for accurate integration.

  • Data Processing: Carefully process the spectrum (phasing, baseline correction). Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

  • Purity Calculation: Calculate the purity (as a mass fraction) using the equation that relates the integrals, number of protons, molecular weights, and weighed masses of the analyte and the internal standard.[11]

Conclusion

For the comprehensive purity confirmation of this compound, LC-MS stands out as the most informative single technique. It provides the high sensitivity and specificity needed not only to accurately quantify the API but also to detect and identify unknown and potentially hazardous impurities. While HPLC-UV is suitable for routine quality control of known analytes and qNMR offers exceptional accuracy for primary characterization, the detailed impurity profiling capabilities of LC-MS are indispensable for ensuring the safety and quality required in modern drug development and manufacturing.

References

Safety Operating Guide

Proper Disposal of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, ensuring compliance with safety regulations and minimizing environmental impact.

Pre-Disposal Safety and Handling

Before beginning the disposal process, it is imperative to handle this compound with appropriate safety measures. The compound is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation[1].

Personal Protective Equipment (PPE):

  • Gloves: Handle with gloves, inspecting them prior to use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves in accordance with good laboratory practices[1].

  • Eye Protection: Use safety glasses or a face shield. Eye protection equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1].

  • Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[1].

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator[1].

Handling and Storage:

  • Avoid contact with skin and eyes, and prevent the formation of dust and aerosols[1].

  • Use in a well-ventilated area or outdoors[2][3].

  • Store in a cool, dry, and well-ventilated place with the container tightly closed[2][3][4].

Quantitative Data Summary

The following table summarizes key hazard information for this compound and related compounds.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and the protection of the environment.

Step 1: Waste Identification and Classification

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste. This involves consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification[2].

Step 2: Collection and Storage of Waste

  • Collect waste in a suitable, closed, and properly labeled container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Store the waste container in a designated, well-ventilated area away from incompatible materials.

Step 3: Arrange for Disposal

  • The primary method of disposal is to transfer the waste to an approved waste disposal plant[2][3].

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

Step 4: Decontamination of Empty Containers and Work Area

  • Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • Decontaminate the work area where the chemical was handled.

Important Considerations:

  • Do not let the product enter drains[1].

  • Avoid creating dust during cleanup. Sweep or shovel spilled material into a suitable container for disposal[1][4].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Chemical Waste Generated B Is the waste properly identified and classified? A->B C Consult SDS and local regulations to classify waste. B->C No D Collect waste in a labeled, sealed container. B->D Yes C->D E Store waste in a designated safe area. D->E F Contact EHS or a licensed waste disposal company. E->F G Arrange for waste pickup and disposal. F->G H Decontaminate empty containers and workspace. G->H I End: Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, logistical, and operational procedures for researchers, scientists, and drug development professionals handling 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine (CAS No. 74853-08-0). The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.

Hazard Identification and Classification

Based on available safety data, this compound is classified with the following hazards:

Hazard StatementClassification
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Data sourced from available Safety Data Sheets (SDS).

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended Protection
Eyes/Face Chemical safety goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[1]
Skin A chemical-resistant laboratory coat must be worn and kept buttoned.[1] Full-length pants and closed-toe shoes are required. For direct handling, chemically resistant gloves (e.g., nitrile, neoprene) are essential. Gloves must be inspected before use and disposed of properly after handling.[1]
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

Handling and Storage Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]

  • Safe Handling Practices: Avoid direct contact with the skin and eyes.[1] Do not breathe dust.[1] Prevent the formation of dust and aerosols.[1] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent, inert material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop up the contained material into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose: Dispose of the contaminated materials as hazardous waste.

Disposal Plan

All waste materials, including the compound itself, contaminated absorbents, and used PPE, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for the removal and disposal of the chemical waste.[1] Do not dispose of this material down the drain or in regular trash.

Emergency Procedures

Immediate and appropriate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water. Seek immediate medical attention.[1]

Workflow Diagrams

To provide clear, step-by-step guidance, the following workflows have been visualized.

HandlingWorkflow Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Assess Risks & Review SDS B Select & Don Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh & Handle Compound C->D E Clean Work Area Post-Handling D->E F Store in a Tightly Sealed Container E->F H Collect Waste in Labeled Container E->H G Place in a Cool, Dry, Ventilated Area F->G I Contact Licensed Disposal Service H->I

Caption: A logical workflow for the safe handling of the chemical.

SpillResponseWorkflow Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate WearPPE Don Appropriate PPE Evacuate->WearPPE Contain Contain Spill with Inert Material WearPPE->Contain Collect Collect Spilled Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: A step-by-step workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine
Reactant of Route 2
1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.